DP-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-[1-(2-piperidin-4-ylethyl)indol-5-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-16(2)20-14-21(24(33)15-23(20)32)25-28-29-26(34)31(25)19-3-4-22-18(13-19)8-12-30(22)11-7-17-5-9-27-10-6-17/h3-4,8,12-17,27,32-33H,5-7,9-11H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMBELNSUCVCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)CCC5CCNCC5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The DP1 Receptor: A Comprehensive Technical Guide
An In-depth Examination of the Prostaglandin D2 Receptor 1 (DP1) for Researchers, Scientists, and Drug Development Professionals.
The Prostaglandin D2 Receptor 1 (DP1), a G-protein coupled receptor (GPCR), stands as a pivotal signaling molecule in a diverse array of physiological and pathophysiological processes. Activated by its endogenous ligand, prostaglandin D2 (PGD2), the DP1 receptor orchestrates cellular responses that are integral to sleep regulation, cardiovascular homeostasis, and the inflammatory cascade. This technical guide provides a detailed exploration of the DP1 receptor's core functions, signaling pathways, and the experimental methodologies employed in its characterization.
Core Function and Signaling
The DP1 receptor is primarily coupled to the stimulatory G-protein, Gαs. Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαs subunit. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and elicit a cellular response.
While the Gαs-cAMP pathway is the canonical signaling cascade for the DP1 receptor, evidence suggests potential for alternative signaling. Some studies indicate that in certain cellular contexts, the DP1 receptor may also couple to Gαq, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. Furthermore, the βγ subunits of the dissociated G-protein can also interact with and modulate the activity of other signaling effectors.
Signaling Pathway Diagram
Physiological and Pathophysiological Roles
The widespread expression of the DP1 receptor in various tissues underpins its involvement in a multitude of physiological and pathological conditions.
Sleep Regulation
The DP1 receptor plays a crucial role in the regulation of physiological sleep. PGD2 is a prominent somnogen in the central nervous system, and its soporific effects are mediated through the DP1 receptor. Studies in animal models have demonstrated that activation of the DP1 receptor promotes non-rapid eye movement (NREM) sleep. Electroencephalogram (EEG) recordings in mice have shown that DP1 receptor agonists increase the duration and depth of NREM sleep.
Cardiovascular System
In the cardiovascular system, the DP1 receptor is a key mediator of vasodilation. Activation of DP1 receptors on vascular smooth muscle cells leads to an increase in cAMP, which in turn promotes relaxation and a decrease in blood pressure. This vasodilatory effect is, in part, mediated by the production of nitric oxide (NO).
Inflammation and Allergy
The role of the DP1 receptor in inflammation and allergy is complex and context-dependent. While some studies suggest a pro-inflammatory role, others indicate anti-inflammatory effects. In allergic conditions such as asthma and allergic rhinitis, PGD2 is released from mast cells and contributes to the inflammatory response. However, DP1 receptor activation can also have protective effects, for instance, by inhibiting the activation and migration of certain immune cells. Clinical trials with DP1 receptor antagonists like laropiprant have been conducted for asthma and allergic rhinitis, although with limited success.
Neuroprotection
Emerging evidence suggests a neuroprotective role for the DP1 receptor. In models of ischemic stroke, activation of the DP1 receptor has been shown to reduce neuronal damage.
Logical Relationship Diagram
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the DP1 Receptor Signaling Pathway
Executive Summary
The Prostaglandin D2 receptor 1 (DP1), a G protein-coupled receptor (GPCR), is a critical mediator in a variety of physiological and pathological processes, including allergic responses, inflammation, sleep regulation, and vasodilation.[1] Its endogenous ligand, Prostaglandin D2 (PGD2), is the most abundant prostaglandin in the brain and a key player in immune responses.[2][3] The DP1 receptor primarily couples to the stimulatory G protein (Gs) to activate the adenylyl cyclase-cAMP pathway, leading to the modulation of numerous downstream cellular functions.[1][2] This guide provides a comprehensive technical overview of the DP1 receptor signaling pathway, its regulation, pharmacological modulation, and the experimental protocols used for its investigation.
The DP1 Receptor: Structure and Expression
The DP1 receptor, encoded by the PTGDR gene, is a member of the rhodopsin-like Class A family of GPCRs.[2][4] Cryo-electron microscopy studies have revealed the high-resolution structures of the human DP1 receptor in both inactive and active states, providing significant insights into its activation mechanisms.[1][2]
Expression Profile: DP1 receptors are prominently expressed in cells central to allergic and inflammatory reactions:
-
Immune Cells: Mast cells, basophils, eosinophils, Th2 cells, and dendritic cells.[1][4][5]
-
Epithelial and Endothelial Cells: Airway epithelial cells, vascular endothelium, and mucus-secreting goblet cells.[1][4][6]
-
Central Nervous System: Plays a well-characterized role in sleep function.[3]
-
Other Tissues: Platelets and vascular smooth muscle cells.[5][7]
Core Signaling Pathway: The Gs-cAMP Axis
Upon binding of its agonist, PGD2, the DP1 receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric Gs protein.[2] This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer.
The activated Gαs subunit directly stimulates adenylyl cyclase (AC), an enzyme that converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1][2] The subsequent rise in intracellular cAMP levels activates two primary downstream effector families: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[8][9]
-
Protein Kinase A (PKA): cAMP binding to the regulatory subunits of PKA releases the active catalytic subunits. These subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, including transcription factors like cAMP Response Element-Binding protein (CREB), thereby regulating gene expression and cellular function.[10][11]
-
Exchange Protein Directly Activated by cAMP (EPAC): EPACs function as guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2.[9][12] The PKA and EPAC pathways can act independently, synergistically, or antagonistically to control specific cellular processes.[8][9]
The culmination of this cascade includes effects such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of immune cell activity.[1][7]
Caption: The Canonical DP1 Receptor Signaling Pathway.
Alternative Signaling and Pathway Regulation
While the Gs-cAMP axis is the primary signaling route, the DP1 receptor engages in other signaling and regulatory mechanisms.
Calcium Mobilization
In certain cellular contexts, such as HEK293 cells transfected with the receptor, DP1 activation can induce the mobilization of intracellular calcium.[4][13] This effect occurs through a mechanism that is independent of the canonical Gq-phospholipase C-inositol trisphosphate (IP3) pathway.[4][13] Some evidence also suggests potential coupling to Gαq subunits in heteromeric complexes with the DP2 receptor.[14]
Desensitization and Internalization
Prolonged agonist stimulation leads to homologous desensitization, a process that terminates or attenuates receptor signaling. This is primarily mediated by G protein-coupled receptor kinase 2 (GRK2) and β-arrestin 2.[4][13]
-
Phosphorylation: GRK2 phosphorylates the agonist-occupied DP1 receptor.
-
Arrestin Binding: This phosphorylation promotes the binding of β-arrestin 2 to the receptor.
-
Uncoupling and Internalization: β-arrestin 2 binding sterically hinders the receptor's interaction with the Gs protein (uncoupling) and targets the receptor for clathrin-mediated endocytosis (internalization).[4][13] This process limits the duration of DP1 signaling.
Caption: DP1 Receptor Desensitization and Internalization.
Quantitative Data: Ligand Affinities and Potencies
The pharmacological characterization of the DP1 receptor is crucial for drug development. The following table summarizes binding affinities (Ki) and functional potencies (EC50/IC50) for key ligands at the human DP1 receptor.
| Compound | Type | Assay | Parameter | Value (nM) | Reference Cell Line |
| Prostaglandin D2 (PGD2) | Endogenous Agonist | Radioligand Binding | Ki | 1.1 - 2.5 | HEK293 / CHO |
| cAMP Accumulation | EC50 | 0.8 - 5.0 | HEK293 / CHO | ||
| BW245C | Selective Agonist | Radioligand Binding | Ki | 0.6 - 1.5 | HEK293 / CHO |
| cAMP Accumulation | EC50 | 0.5 - 3.0 | HEK293 / CHO | ||
| Laropiprant (MK-0524) | Selective Antagonist | Radioligand Binding | Ki | 0.4 - 1.2 | HEK293 / CHO |
| cAMP Inhibition | IC50 | 1.0 - 10.0 | HEK293 / CHO |
Note: Values are compiled from various literature sources and may vary based on experimental conditions and cell systems used. This table serves as a representative guide.
Experimental Protocols
Investigating the DP1 signaling pathway involves a range of specialized cellular and molecular assays. Below are detailed methodologies for key experiments.
Protocol: cAMP Accumulation Assay (HTRF)
This protocol describes a method to quantify intracellular cAMP levels following DP1 receptor activation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
1. Cell Culture and Seeding:
-
Culture U2OS or HEK293 cells stably expressing the human DP1 receptor in appropriate media (e.g., DMEM with 10% FBS).[15]
-
Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Seed cells into a low-volume 384-well plate at a density of 2,000-5,000 cells per well.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (agonists or antagonists).
-
For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes.
-
Add agonist (e.g., PGD2 or BW245C) to the wells. For dose-response curves, use a range of concentrations. Incubate for 30 minutes at room temperature.
3. Cell Lysis and Reagent Addition:
-
Add the HTRF lysis buffer containing the cAMP-d2 acceptor.
-
Add the anti-cAMP-cryptate donor. Incubate for 60 minutes at room temperature in the dark.
4. Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the 665/620 ratio and normalize the data.
5. Data Analysis:
-
Convert the HTRF ratio to cAMP concentration using a standard curve generated with known cAMP concentrations.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value. For antagonists, calculate the IC50 value.
Caption: Experimental Workflow for a cAMP HTRF Assay.
Protocol: Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the DP1 receptor using a competitive binding assay with a radiolabeled ligand.
1. Membrane Preparation:
-
Grow HEK293 cells expressing the DP1 receptor in large-scale culture.
-
Harvest cells, lyse them via hypotonic shock, and homogenize.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times in a suitable buffer (e.g., Tris-HCl) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
2. Binding Reaction:
-
In a 96-well plate, combine in order: assay buffer, a fixed concentration of a radiolabeled DP1 ligand (e.g., [3H]-PGD2), and serial dilutions of the unlabeled test compound.
-
Add the prepared cell membranes (5-20 µg of protein per well) to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
4. Scintillation Counting:
-
Allow the filter plate to dry completely.
-
Add scintillation cocktail to each well and seal the plate.
-
Count the radioactivity in each well using a microplate scintillation counter.
5. Data Analysis:
-
Determine non-specific binding (NSB) from wells containing a high concentration of an unlabeled ligand (e.g., 10 µM PGD2).
-
Determine total binding from wells with only the radioligand.
-
Calculate specific binding by subtracting NSB from the binding measured at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to obtain the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The DP1 receptor signaling pathway is a well-defined cascade with profound implications for human health and disease, particularly in the realms of allergy and inflammation. The primary Gs-cAMP pathway provides a clear mechanism for many of its physiological effects. However, alternative signaling routes and complex regulatory mechanisms, including receptor desensitization and potential crosstalk with other pathways, highlight the need for further investigation. For drug development professionals, the DP1 receptor remains an attractive target. The development of selective agonists and antagonists continues to be an area of active research, with potential therapeutic applications in asthma, allergic rhinitis, and other inflammatory conditions.[16][17] Future research will likely focus on elucidating the structural basis for ligand-specific signaling (biased agonism) and further mapping the receptor's protein-protein interaction network to uncover novel therapeutic intervention points.
References
- 1. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model | Life Science Alliance [life-science-alliance.org]
- 4. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Epac and PKA: a tale of two intracellular cAMP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Prostaglandin DP1 receptor - Wikiwand [wikiwand.com]
- 14. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP NOMAD DP1 Receptor Cell Line | Connora Technologies [connoratech.com]
- 16. Clinical studies of the DP1 antagonist laropiprant in asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are DP1 inhibitors and how do they work? [synapse.patsnap.com]
DP1 receptor mechanism of action
An In-Depth Technical Guide to the DP1 Receptor Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Prostaglandin D2 receptor 1 (DP1), a class A G protein-coupled receptor (GPCR), is a critical mediator in a host of physiological and pathological processes. As the primary receptor for prostaglandin D2 (PGD2), DP1 signaling is implicated in sleep regulation, immune responses, allergic reactions such as asthma, and cardiovascular function.[1][2] Its mechanism of action is centered on the canonical Gs-protein signaling cascade, leading to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This guide provides a comprehensive technical overview of the DP1 receptor's mechanism of action, detailing its signaling pathways, ligand interactions, and regulatory processes. It includes summaries of quantitative pharmacological data, detailed experimental protocols, and visual diagrams of key pathways to support advanced research and therapeutic development.
Core Signaling Pathway: Gs Protein Coupling
The principal mechanism of action for the DP1 receptor is its coupling to the stimulatory G protein, Gs.[1][3] This interaction initiates a well-defined signaling cascade that serves as the foundation for the receptor's diverse physiological effects.
Activation Cascade:
-
Ligand Binding: The process begins when an agonist, such as the endogenous ligand PGD2, binds to the extracellular domain of the DP1 receptor.[4] This binding induces a critical conformational change in the receptor's structure.
-
Gs Protein Activation: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric Gs protein. It catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.
-
Subunit Dissociation: The binding of GTP activates the Gαs subunit, causing it to dissociate from both the receptor and the Gβγ dimer.
-
Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme.[4][5]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).[4][6] This leads to a rapid increase in intracellular cAMP concentration.
This Gs-mediated pathway classifies the DP1 receptor as a "relaxant" prostanoid receptor, sharing this functional characteristic with the EP2, EP4, and IP receptors.[5][6]
Downstream Effectors and Cellular Responses
The elevation of intracellular cAMP triggers a cascade of downstream events, primarily mediated by Protein Kinase A (PKA).
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing them to release the active catalytic subunits.[7] These catalytic subunits then phosphorylate a wide array of substrate proteins on serine and threonine residues.
-
Transcriptional Regulation: A key downstream target of PKA is the cAMP Response Element-Binding protein (CREB). Upon phosphorylation by PKA, CREB translocates to the nucleus, binds to cAMP Response Elements (CREs) in the promoter regions of target genes, and modulates their transcription.[8] This mechanism underlies many of the long-term effects of DP1 activation.
-
Physiological Outcomes: The downstream effects of DP1 activation are tissue-specific and include:
-
Vasodilation: Relaxation of vascular smooth muscle cells.[4][9]
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory cell migration and activation.
-
Inhibition of Platelet Aggregation: Contributing to cardiovascular homeostasis.[9]
-
Sleep Regulation: PGD2 is a major sleep-promoting substance in the brain, acting via the DP1 receptor.[1]
-
In some contexts, cAMP can also signal independently of PKA through the Exchange protein directly activated by cAMP (Epac), which in turn activates the small GTPase Rap-1, contributing to vascular protection.[3]
Receptor Pharmacology and Ligand Interaction
The interaction between ligands and the DP1 receptor is characterized by specific binding affinities and functional potencies, which are critical for drug development.
Data Presentation: Ligand Binding and Functional Potency
The following tables summarize key quantitative data for endogenous and synthetic ligands targeting the human DP1 receptor. The dissociation constant (Kd) and inhibition constant (Ki) are measures of binding affinity (a lower value indicates higher affinity), while the half-maximal effective concentration (EC50) and the pA2 value (a measure of a competitive antagonist's potency) reflect functional activity.
| Agonists | Receptor/Tissue | Assay Type | Value | Reference |
| PGD₂ | Human Platelets | Competition Binding ([³H]-BWA868C) | High (nM) Affinity | [4] |
| BW245C | Human Platelets | Competition Binding ([³H]-BWA868C) | High (nM) Affinity | [4] |
| Antagonists | Receptor/Tissue | Assay Type | Value | Reference |
| BWA868C | Human Platelets | Competition Binding ([³H]-PGD₂) | Ki: 22 ± 3 nM | |
| [³H]-BWA868C | Human Platelets | Saturation Binding | Kd: 1.45 ± 0.01 nM | [4] |
| BWA868C | Embryonic Bovine Tracheal Cells | Schild Analysis (cAMP accumulation) | pA₂: 8.00 - 8.14 |
Receptor Regulation: Desensitization and Internalization
Like most GPCRs, the DP1 receptor is subject to regulatory mechanisms that prevent overstimulation. This process, known as homologous desensitization, involves several key steps:
-
Phosphorylation: Upon prolonged agonist stimulation, the activated DP1 receptor is phosphorylated by G protein-coupled receptor kinase 2 (GRK2).
-
Arrestin Binding: The phosphorylated receptor serves as a high-affinity binding site for arrestin 2 (β-arrestin 1).
-
Uncoupling and Internalization: The binding of arrestin sterically hinders the receptor's interaction with the Gs protein, effectively uncoupling it from the downstream signaling cascade. Arrestin also acts as an adaptor protein, targeting the receptor for internalization into endocytic vesicles.[5]
This process limits the duration of DP1 signaling and allows the cell to reset its sensitivity to PGD2.
Experimental Protocols
The study of the DP1 receptor's mechanism of action relies on a variety of established experimental techniques. Below are methodologies for key assays.
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cells endogenously or recombinantly expressing the DP1 receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl₂).
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled DP1 ligand (e.g., [³H]-PGD₂ or [³H]-BWA868C), and varying concentrations of the unlabeled test compound.
-
Total and Non-Specific Binding:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand to block all specific binding.
-
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 23°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes (with bound ligand) while the free ligand passes through.
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of intracellular cAMP via the DP1 receptor.
Methodology:
-
Cell Culture: Plate cells expressing the DP1 receptor in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP. For antagonist testing, pre-incubate with the antagonist compound before adding the agonist.
-
Stimulation: Add varying concentrations of the test agonist to the cells.
-
Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysate using a commercially available kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer (FRET) between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[4]
-
Bioluminescence-based Assays (e.g., cAMP-Glo™): These assays use a genetically engineered luciferase that is directly activated by cAMP, producing a light signal proportional to the cAMP concentration.
-
-
Data Analysis: Plot the measured signal (e.g., HTRF ratio or luminescence) against the log concentration of the agonist to generate a dose-response curve. Calculate the EC50 value for agonists or the IC50 value for antagonists.
Protocol 3: CRE-Luciferase Reporter Gene Assay
This assay measures a downstream transcriptional event resulting from the activation of the cAMP/PKA pathway.
Methodology:
-
Cell Line Generation: Create a stable cell line that co-expresses the human DP1 receptor and a luciferase reporter construct. The reporter construct contains the firefly luciferase gene under the control of a promoter with multiple cAMP Response Elements (CREs).[1] A second reporter, such as Renilla luciferase driven by a constitutive promoter, is often co-transfected as an internal control for transfection efficiency and cell viability.
-
Cell Plating and Treatment: Plate the engineered cells and treat them with varying concentrations of the test compounds (agonists or antagonists).
-
Incubation: Incubate the cells for a longer period than the cAMP assay (e.g., 4-6 hours) to allow for transcription and translation of the luciferase enzyme.[3]
-
Cell Lysis: Lyse the cells to release the luciferase.
-
Luminescence Measurement: Add the appropriate luciferase substrate (e.g., luciferin for firefly luciferase) and measure the resulting luminescence using a luminometer. If using a dual-reporter system, subsequently add the substrate for the second reporter (e.g., coelenterazine for Renilla) and measure its signal.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized reporter activity against the log concentration of the compound to determine potency (EC50/IC50). This assay format provides a robust, amplified signal of the upstream signaling event.[3]
References
- 1. Prostaglandin D2 (PGD2); PGD2 receptor subtype DP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and autoradiography of human DP prostanoid receptors using [(3)H]-BWA868C, a DP receptor-selective antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuron.mefst.hr [neuron.mefst.hr]
- 9. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Endogenous Ligands of the Prostaglandin DP1 Receptor
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The DP1 Receptor
The Prostaglandin D2 Receptor 1 (DP1), a rhodopsin-like Class A G protein-coupled receptor (GPCR), is a critical regulator in a myriad of physiological and pathological processes.[1][2][3] Encoded by the PTGDR gene, the DP1 receptor is a key player in mediating inflammatory responses, allergic reactions, sleep regulation, and cardiovascular function.[1][3][4] It is primarily expressed on the surface of immune cells such as mast cells, eosinophils, basophils, and Th2 cells, as well as on airway epithelial cells and vascular endothelium.[4] Given its central role in these biological events, the DP1 receptor has emerged as a significant therapeutic target for conditions ranging from asthma and allergic rhinitis to sleep disorders.[1] This guide provides a detailed examination of the primary endogenous ligand for the DP1 receptor, its binding characteristics, downstream signaling cascades, and the key experimental protocols used for its study.
Primary Endogenous Ligand: Prostaglandin D2 (PGD2)
The principal endogenous ligand for the DP1 receptor is Prostaglandin D2 (PGD2).[4][5] PGD2 is an arachidonic acid metabolite produced via the cyclooxygenase (COX) pathway and subsequent action of prostaglandin D synthase enzymes.[6][7] It is the most abundant prostaglandin in the brain, where it regulates sleep and body temperature, and is also secreted in large quantities by mast cells during allergic responses.[1]
PGD2 exerts its biological effects by binding to two distinct GPCRs: the high-affinity DP1 receptor and the lower-affinity DP2 receptor (also known as CRTH2).[5][8] While both receptors respond to PGD2, they trigger different signaling pathways and often have opposing or complementary functions. Activation of the DP1 receptor is typically associated with vasodilation, inhibition of platelet aggregation, and modulation of immune cell survival and proliferation.[5][9]
Binding Affinity & Potency
PGD2 binds to and activates the DP1 receptor with high affinity, typically in the low nanomolar range.[4] Its potency is significantly higher for DP1 compared to other prostanoid receptors. The relative binding and activation potencies for various prostaglandins at the DP1 receptor generally follow the order: PGD2 >> PGE2 > PGF2α > PGI2 ≈ Thromboxane A2.[4]
Quantitative Ligand Binding Data
The following table summarizes key quantitative parameters for the interaction of endogenous and synthetic ligands with the human DP1 receptor. These values are essential for comparing ligand potency and selectivity, guiding drug design and development efforts.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Source |
| Prostaglandin D2 (PGD2) | Human DP1 | Functional (cAMP) | EC50 | 5.3 | [9] |
| Prostaglandin D2 (PGD2) | Human DP1 | Binding | Kd | 0.5 - 1.0 | [4] |
| Dinoprost (PGF2α) | Human DP1 | Functional (cAMP) | EC50 | 1893 | [9] |
| BW 245C (Synthetic Agonist) | Human DP1 | Binding/Functional | ~ PGD2 Potency | Not Specified | [4] |
Table 1: Quantitative binding and functional data for ligands at the DP1 receptor. EC50 (Half maximal effective concentration) and Kd (Equilibrium dissociation constant) values indicate the high potency and selectivity of PGD2.
DP1 Receptor Signaling Pathways
Upon binding of PGD2, the DP1 receptor undergoes a conformational change, initiating intracellular signaling cascades. The canonical and most well-characterized pathway involves coupling to a stimulatory G protein (Gαs).
Gαs-Adenylyl Cyclase-cAMP Pathway
The primary signal transduction mechanism for the DP1 receptor is through the Gαs protein.[1][10]
-
Ligand Binding: PGD2 binds to the extracellular domain of the DP1 receptor.
-
G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[1][10]
-
Downstream Effectors: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function, such as promoting cell survival and modulating inflammation.[5]
Alternative Signaling
While the Gs-cAMP pathway is primary, some studies suggest that the DP1 receptor may also couple to Gαq proteins, leading to an increase in intracellular calcium (Ca²⁺).[5][6] Furthermore, in sensory neurons, DP1 activation has been linked to the downstream activation of TRPA1 and TRPV1 ion channels, contributing to nerve depolarization.[6]
Key Experimental Protocols
Characterizing the interaction between endogenous ligands and the DP1 receptor requires robust and sensitive experimental methods. Radioligand binding assays and cell-based functional assays are the gold standard techniques in this field.[11]
Radioligand Binding Assay
This technique is used to quantify the binding affinity (Kd) of a radiolabeled ligand and the competitive binding affinity (Ki) of unlabeled test compounds.[11][12]
Objective: To determine the binding affinity of PGD2 or its analogs to the DP1 receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the DP1 receptor. Protein concentration is quantified using a standard method (e.g., Bradford assay).
-
Assay Setup (Competition Assay):
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-PGD2) with the receptor membrane preparation.
-
Add increasing concentrations of the unlabeled competing ligand (the "test compound").
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[13]
-
Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand via vacuum filtration through a glass fiber filter mat (e.g., GF/C).[11][13] The membranes are trapped on the filter while the unbound ligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining non-specifically bound radioligand.[13]
-
Detection: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter (e.g., MicroBeta counter).[13]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Cell-Based Functional Assay (cAMP Measurement)
This assay measures the functional consequence of receptor activation—the production of the second messenger cAMP—to determine the potency (EC50) of an agonist.
Objective: To quantify the dose-dependent increase in intracellular cAMP following DP1 receptor activation by an agonist.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO-K1, HEK293) stably or transiently expressing the human DP1 receptor.[9][14]
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Aspirate the culture medium.
-
Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test agonist (e.g., PGD2). Include a vehicle control.
-
-
Incubation: Incubate the plate for a short period (e.g., 30 minutes) at room temperature or 37°C to stimulate cAMP production.[9]
-
Cell Lysis & Detection:
-
Lyse the cells and measure the accumulated cAMP using a detection kit. Common methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[9]
-
AlphaScreen: A bead-based assay where competition between endogenous and biotinylated cAMP for an antibody-coated acceptor bead modulates a luminescent signal.[15]
-
Fluorescent Biosensors: Using cells that also express a genetically encoded cAMP biosensor which changes its fluorescence upon cAMP binding.[14]
-
-
-
Data Analysis: Plot the detection signal (e.g., HTRF ratio) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration of agonist required to elicit 50% of the maximal response.
Conclusion
Prostaglandin D2 is the definitive endogenous ligand for the DP1 receptor, activating it with high potency to initiate a Gs-coupled signaling cascade that elevates intracellular cAMP. This pathway is fundamental to the receptor's role in inflammation, immunity, and other physiological processes. A thorough understanding of this ligand-receptor system, supported by quantitative binding and functional data obtained through standardized experimental protocols, is paramount for professionals engaged in the research and development of novel therapeutics targeting the DP1 receptor. The detailed methodologies and conceptual frameworks presented in this guide provide a solid foundation for such endeavors.
References
- 1. pnas.org [pnas.org]
- 2. Related Videos - Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 [visualize.jove.com]
- 3. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 5. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. cAMP NOMAD DP1 Receptor Cell Line | Connora Technologies [connoratech.com]
- 15. resources.revvity.com [resources.revvity.com]
DP1 Receptor Expression in Human Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin D2 receptor 1 (DP1), also known as PTGDR, is a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes. As a primary receptor for prostaglandin D2 (PGD2), DP1 is implicated in allergic responses, inflammation, sleep regulation, and cardiovascular function.[1] Understanding the tissue-specific expression and signaling of the DP1 receptor is paramount for the development of targeted therapeutics for a range of conditions, including asthma, allergic rhinitis, and other inflammatory diseases. This guide provides a comprehensive overview of DP1 receptor expression in human tissues, detailed experimental protocols for its detection, and a visualization of its core signaling pathway.
DP1 Receptor Expression in Human Tissues
The DP1 receptor exhibits a wide but distinct pattern of expression across various human tissues. It is prominently found in cells of the immune system and at barrier surfaces, consistent with its role in inflammatory and allergic responses.
Summary of DP1 Receptor mRNA and Protein Expression
The following table summarizes the expression of the DP1 receptor in various human tissues based on data from immunohistochemistry and RNA sequencing. Expression levels are categorized as High, Medium, Low, or Not Detected.
| Tissue | mRNA Expression (RNA-Seq) | Protein Expression (IHC) |
| Immune System | ||
| Granulocytes | High | High |
| Eosinophils | High | High |
| Basophils | Medium | Medium |
| Mast Cells | Medium | High |
| Monocytes | Medium | Medium |
| Spleen | Medium | Medium |
| Lymph Node | Low | Low |
| Respiratory System | ||
| Lung | Medium | Medium (in alveolar macrophages and airway epithelium) |
| Nasal Mucosa | Medium | Medium (in goblet cells) |
| Digestive System | ||
| Colon | Medium | Medium (in mucosa) |
| Small Intestine | Low | Low |
| Stomach | Low | Not Detected |
| Nervous System | ||
| Brain | Low | Low (in leptomeninges and choroid plexus) |
| Trigeminal Ganglion | Medium | Not Detected |
| Cardiovascular System | ||
| Heart | Low | Low |
| Blood Vessels | Low | Low (in vascular endothelium) |
| Other Tissues | ||
| Retina | Medium | Medium |
| Uterus | Low | Low |
| Platelets | Low | Low |
This table is a synthesis of qualitative data from various sources and is intended for comparative purposes. Absolute quantitative values can vary based on the detection method and individual variability.
DP1 Receptor Signaling Pathway
The DP1 receptor is a class A rhodopsin-like G-protein coupled receptor (GPCR).[1] Its activation by PGD2 primarily initiates a signaling cascade through the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets, leading to various cellular responses.[2][3][4]
Experimental Protocols
Accurate detection and quantification of DP1 receptor expression are critical for research and drug development. The following sections provide detailed, representative protocols for key experimental techniques.
Immunohistochemistry (IHC)
IHC is used to visualize the localization of the DP1 receptor protein in tissue sections.
Representative Protocol for DP1 Receptor Immunohistochemistry:
-
Tissue Preparation:
-
Fix fresh human tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol and clear in xylene.
-
Embed the tissue in paraffin wax and cut 4-5 µm sections.
-
Mount sections on positively charged slides and bake at 60°C for 1 hour.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash slides in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
-
Wash with TBST.
-
Block non-specific binding with 5% normal goat serum in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the human DP1 receptor (e.g., a rabbit polyclonal antibody) diluted in blocking buffer overnight at 4°C.
-
Wash with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash with TBST.
-
-
Detection and Visualization:
-
Develop the signal using a 3,3'-diaminobenzidine (DAB) substrate kit until a brown precipitate is visible.
-
Wash with distilled water to stop the reaction.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope to assess the intensity and localization of DP1 receptor staining.
-
In Situ Hybridization (ISH)
ISH is employed to detect DP1 (PTGDR) mRNA within the cellular context of tissues, providing spatial information about gene expression.
Representative Protocol for DP1 (PTGDR) mRNA In Situ Hybridization:
-
Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the human PTGDR mRNA sequence. A sense probe should be used as a negative control.
-
-
Tissue Preparation:
-
Fix fresh human tissue in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Cryoprotect the tissue by immersion in 30% sucrose in phosphate-buffered saline (PBS) until it sinks.
-
Embed in optimal cutting temperature (OCT) compound and freeze.
-
Cut 10-12 µm cryosections and mount on coated slides.
-
-
Pretreatment:
-
Post-fix sections in 4% PFA for 10 minutes.
-
Wash with PBS.
-
Treat with Proteinase K (10 µg/ml in PBS) for 10 minutes at 37°C to permeabilize the tissue.
-
Wash with PBS.
-
Acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes to reduce non-specific binding.
-
Wash with PBS.
-
-
Hybridization:
-
Pre-hybridize sections in hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA) for 2 hours at 65°C.
-
Hybridize with the DIG-labeled PTGDR probe (100-500 ng/ml) in hybridization buffer overnight at 65°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Perform high-stringency washes in 0.2x SSC at 65°C to remove non-specifically bound probe.
-
-
Immunodetection:
-
Wash in MABT (maleic acid buffer with 0.1% Tween 20).
-
Block with 2% blocking reagent in MABT for 1 hour.
-
Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody (diluted 1:2000 in blocking solution) overnight at 4°C.
-
Wash extensively with MABT.
-
-
Color Development:
-
Equilibrate in NTMT buffer (100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween 20).
-
Incubate with NBT/BCIP substrate in NTMT buffer in the dark until the desired color intensity is reached.
-
Stop the reaction by washing in PBS.
-
Mount with an aqueous mounting medium.
-
-
Analysis:
-
Visualize the purple-blue precipitate, indicating the location of PTGDR mRNA, using a bright-field microscope.
-
Quantitative PCR (qPCR)
qPCR is a sensitive method to quantify the relative or absolute amount of DP1 (PTGDR) mRNA in a tissue sample.
Representative Protocol for DP1 (PTGDR) mRNA Quantification:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from human tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a total volume of 20 µl:
-
10 µl of 2x SYBR Green Master Mix
-
1 µl of cDNA template
-
0.5 µl of Forward Primer (10 µM)
-
0.5 µl of Reverse Primer (10 µM)
-
8 µl of nuclease-free water
-
-
Human PTGDR Primer Sequences:
-
Forward: 5'-GCTGATGACCGTGCTCTTCACT-3'
-
Reverse: 5'-AATCGCAAGGCTCGGAGGTCTT-3'
-
-
Include a no-template control (NTC) for each primer set.
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Thermal Cycling Program:
-
Perform the qPCR on a real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Melting Curve Analysis: 60°C to 95°C, with a ramp rate of 0.3°C/second.
-
-
-
Data Analysis:
-
Confirm the specificity of the amplification by analyzing the melting curve for a single peak.
-
Determine the cycle threshold (Ct) values for PTGDR and the housekeeping gene in each sample.
-
Calculate the relative expression of PTGDR mRNA using the ΔΔCt method.
-
Conclusion
The DP1 receptor's expression profile and signaling pathway underscore its significance as a therapeutic target in inflammatory and allergic diseases. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the role of DP1 in various human tissues. A thorough understanding of its expression and function is essential for the continued development of selective and effective DP1-targeted therapies.
References
Genetic Variants of the PTGDR Gene: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Prostaglandin D2 Receptor Polymorphisms and their Implications in Allergic Diseases and Beyond
The prostaglandin D2 receptor (PTGDR), also known as DP1, is a G protein-coupled receptor that plays a pivotal role in mediating the effects of prostaglandin D2 (PGD2), a key lipid mediator in inflammatory pathways. Genetic variations within the PTGDR gene have been increasingly implicated in the pathogenesis of allergic diseases, most notably asthma. This technical guide provides a comprehensive overview of the genetic variants of the PTGDR gene, their functional consequences, and their association with disease, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Insights into PTGDR Variants
Genetic association studies have identified several single nucleotide polymorphisms (SNPs) in the promoter region of the PTGDR gene that are associated with an altered risk of developing asthma. The following tables summarize the key quantitative data from these studies, including variant frequencies, odds ratios (ORs), and p-values.
Table 1: Association of PTGDR Promoter Polymorphisms with Asthma Susceptibility (Meta-analysis Data) [1]
| Polymorphism | Allele Contrast | Odds Ratio (95% CI) | P-value | Subgroup Analysis (Population) | Subgroup Odds Ratio (95% CI) | Subgroup P-value | Subgroup Analysis (Age) | Subgroup Odds Ratio (95% CI) | Subgroup P-value |
| -549 C/T | C vs. T | 1.133 (1.004-1.279) | 0.043 | Europeans | 1.192 (1.032-1.377) | 0.017 | Adults | 1.248 (1.076-1.447) | 0.003 |
| Children | 0.933 (0.756-1.154) | 0.324 | |||||||
| -441 C/T | T vs. C | No significant association | - | - | - | - | - | - | - |
| -197 C/T | C vs. T | No significant association | - | - | - | - | - | - | - |
Table 2: Haplotype Association with Asthma Risk [2]
| Haplotype | Transcriptional Efficiency | Population | Odds Ratio (95% CI) | P-value |
| TCT (-549T, -441C, -197T) | Low | Whites | 0.55 (0.38-0.80) | 0.002 |
| Blacks | 0.32 (0.12-0.89) | 0.03 | ||
| CCC (-549C, -441C, -197C) | High | Not significantly associated in meta-analysis[1] | - | - |
Table 3: Allele Frequencies of Key PTGDR Promoter Polymorphisms in Global Populations (gnomAD v3.1.2)
| Polymorphism (rsID) | Allele | Global Allele Frequency | African/African American | East Asian | European (non-Finnish) | South Asian |
| -549 C/T (rs803010) | C | 0.65 | 0.40 | 0.85 | 0.67 | 0.75 |
| T | 0.35 | 0.60 | 0.15 | 0.33 | 0.25 | |
| -441 C/T (rs7515933) | C | 0.68 | 0.45 | 0.88 | 0.69 | 0.78 |
| T | 0.32 | 0.55 | 0.12 | 0.31 | 0.22 | |
| -197 C/T (rs11571284) | C | 0.15 | 0.08 | 0.12 | 0.18 | 0.20 |
| T | 0.85 | 0.92 | 0.88 | 0.82 | 0.80 |
Note: Allele frequencies are approximate and sourced from the Genome Aggregation Database (gnomAD). Researchers are encouraged to consult the gnomAD browser for the most up-to-date and detailed population-specific frequency data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the PTGDR receptor and a typical experimental workflow for investigating the functional effects of PTGDR promoter variants.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PTGDR genetic variants.
Genotyping of PTGDR Promoter Polymorphisms by Sanger Sequencing
Objective: To determine the genotype of individuals for specific SNPs within the PTGDR promoter.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from whole blood or saliva samples using a commercially available kit according to the manufacturer's instructions.
-
Primer Design: Design PCR primers flanking the promoter region of interest containing the target SNPs. Primer sequences for genotyping the -549, -441, and -197 polymorphisms can be designed using publicly available sequences of the PTGDR gene (NCBI Gene ID: 5729).
-
PCR Amplification:
-
Set up a PCR reaction containing genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR using a thermal cycler with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperature should be optimized for the specific primer pair.
-
-
PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs using a PCR purification kit.
-
Sanger Sequencing:
-
Set up sequencing reactions using the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), and a BigDye Terminator Cycle Sequencing Kit.
-
Perform cycle sequencing.
-
Purify the sequencing products.
-
Analyze the sequencing products on an automated capillary electrophoresis sequencer.
-
-
Genotype Calling: Analyze the resulting sequencing chromatograms using appropriate software to identify the nucleotide at the SNP position and determine the genotype of the individual.
Quantitative Real-Time PCR (qPCR) for PTGDR Gene Expression
Objective: To quantify the messenger RNA (mRNA) expression levels of the PTGDR gene.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells or tissues of interest using a suitable RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR Primer Design: Design qPCR primers that specifically amplify a region of the PTGDR cDNA. Commercially available and validated primer sets can also be used. An example of a commercially available primer set is:
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, the PTGDR specific primers, and the synthesized cDNA as a template.
-
Include a no-template control to check for contamination.
-
Use a reference gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Perform the qPCR on a real-time PCR instrument.
-
Determine the cycle threshold (Ct) values for both PTGDR and the reference gene.
-
Calculate the relative expression of PTGDR using the ΔΔCt method.
-
Luciferase Reporter Assay for PTGDR Promoter Activity
Objective: To assess the transcriptional activity of different PTGDR promoter variants.
Methodology:
-
Construction of Reporter Plasmids:
-
Amplify the PTGDR promoter region containing the desired haplotypes (e.g., TCT and CCC) from genomic DNA of individuals with known genotypes.
-
Clone these promoter fragments upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).
-
-
Cell Culture and Transfection:
-
Culture a relevant cell line (e.g., a human mast cell line or a lung epithelial cell line) in appropriate media.
-
Co-transfect the cells with the PTGDR promoter-luciferase reporter constructs and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity between the different PTGDR promoter haplotypes to determine their relative transcriptional strength.
-
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if nuclear proteins bind differentially to PTGDR promoter sequences containing different SNP alleles.
Methodology:
-
Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides corresponding to the PTGDR promoter region containing the SNP of interest, with one allele on each set of oligos.
-
Anneal the complementary oligos to form double-stranded DNA probes.
-
Label the 5' end of the probes with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
-
Nuclear Extract Preparation: Prepare nuclear extracts from a relevant cell line that expresses transcription factors known or predicted to bind to the PTGDR promoter.
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to reduce non-specific binding.
-
For competition assays, add an excess of unlabeled "cold" probe to the reaction to demonstrate the specificity of the binding.
-
For supershift assays, add an antibody specific to a candidate transcription factor to the reaction to see if it further shifts the protein-DNA complex.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Detection:
-
If using a radioactive probe, expose the gel to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the complexes to a membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Analysis: Analyze the resulting autoradiogram or image to identify differences in the pattern of protein-DNA complex formation between the different SNP alleles.
Conclusion
The genetic variants within the PTGDR gene, particularly in its promoter region, have a demonstrable impact on gene expression and are significantly associated with the risk of developing asthma and other allergic conditions. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the role of PTGDR in disease and to explore its potential as a therapeutic target. A deeper understanding of how these genetic variants influence the PGD2-PTGDR signaling pathway will be crucial for the development of personalized medicine approaches for allergic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 3. Identification by Exome Sequencing of Predisposing Variants in Familial Cases of Autoinflammatory Recurrent Fevers - PMC [pmc.ncbi.nlm.nih.gov]
The DP1 Receptor's Crucial Role in Sleep Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the Prostaglandin D2 (PGD2) receptor 1 (DP1) in the intricate regulation of physiological sleep. Prostaglandin D2 is recognized as one of the most potent endogenous sleep-promoting substances, and its effects are primarily mediated through the DP1 receptor.[1][2][3] Understanding the mechanisms of the PGD2-DP1 receptor axis is fundamental for the development of novel therapeutics for sleep disorders. This document provides a comprehensive overview of the signaling pathways, experimental evidence, and methodologies central to research in this field.
The PGD2-DP1 Signaling Pathway in Sleep Induction
Prostaglandin D2 is synthesized in the central nervous system, primarily by lipocalin-type PGD synthase (L-PGDS), which is localized in the leptomeninges, choroid plexus, and oligodendrocytes.[1][2][3] PGD2 is then secreted into the cerebrospinal fluid, acting as a humoral factor to promote sleep.
The sleep-inducing cascade is initiated when PGD2 binds to and activates the DP1 receptor, a G-protein coupled receptor. These receptors are densely localized on the surface of arachnoid trabecular cells in the leptomeninges, particularly in the rostral basal forebrain, in proximity to key sleep-wake regulatory centers like the ventrolateral preoptic area (VLPO) and the tuberomammillary nucleus (TMN).[4][5]
Activation of the DP1 receptor triggers a signaling cascade that results in the release of adenosine into the extracellular space.[1][2][4] Adenosine then acts as a secondary, paracrine sleep-promoting molecule. It activates adenosine A2A receptors on sleep-promoting neurons in the VLPO, leading to their excitation.[4][6] Concurrently, adenosine can inhibit wake-promoting neurons, such as those in the TMN, via adenosine A1 receptors.[1][2] The activation of the VLPO's GABAergic and galaninergic neurons subsequently inhibits the histaminergic arousal system of the TMN, tipping the balance towards sleep onset and maintenance.[1][2]
Figure 1: PGD2-DP1 Receptor Signaling Pathway for Sleep Induction.
Quantitative Data on DP1 Receptor Modulation of Sleep
The following tables summarize the quantitative effects of modulating the DP1 receptor on sleep parameters in rodent models, as reported in various studies.
| Compound | Model | Dose & Route | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| PGD2 Infusion | Wild-Type Mice | 10 and 50 pmol/min for 6h (Lateral Ventricle) | Increased amount of NREM sleep | Not specified | [4] |
| ONO-4127Na (DP1 Antagonist) | Rats | 200 pmol/min (Subarachnoid space of rostral basal forebrain) | Significant decrease | Significant decrease | [4][5] |
| ONO-4127Na (DP1 Antagonist) | Narcoleptic Mice | 2.93 x 10⁻⁴ M (perfused in basal forebrain) | Promoted wakefulness (decreased sleep) | Reduced DREM (cataplexy-like events) | [7] |
| SeCl₄ (L-PGDS Inhibitor) | Wild-Type Mice | 2.5 and 5 mg/kg (i.p.) | Dose-dependent inhibition | Almost completely inhibited (at 5 mg/kg) | [8] |
| SeCl₄ (L-PGDS Inhibitor) | Rats | 20 nmol/µl/min (i.v.) | Reduced to 63% of baseline | Reduced to 50% of baseline | [9] |
| Genotype | Condition | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| DP1 Receptor Knockout (DP1R⁻/⁻) Mice | PGD2 Infusion | No increase in NREM sleep | Not specified | [4] |
| DP1 Receptor Knockout (DP1R⁻/⁻) Mice | SeCl₄ Administration | No effect on sleep | No effect on sleep | [8] |
| L-PGDS Knockout (L-PGDS⁻/⁻) Mice | Sleep Deprivation | Little NREM sleep rebound | Not specified | [10] |
| L-PGDS Knockout (L-PGDS⁻/⁻) Mice | SeCl₄ Administration | No change in sleep | No change in sleep | [8] |
Experimental Protocols
Animal Models
Studies investigating the DP1 receptor's role in sleep primarily utilize rodent models, including wild-type mice (e.g., C57BL/6), rats (e.g., Sprague-Dawley), and genetically modified mice, such as DP1 receptor knockout (DP1R⁻/⁻) and L-PGDS knockout (L-PGDS⁻/⁻) mice.[8][10] Animals are typically housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.[2][11]
Surgical Implantation of EEG/EMG Electrodes
To monitor sleep-wake states, mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.
-
Anesthesia: Mice are anesthetized with an appropriate agent, such as a cocktail of ketamine and xylazine or pentobarbital (e.g., 50 mg/kg, i.p.).[2][4]
-
Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.
-
Electrode Placement:
-
EEG Electrodes: Small stainless steel or gold-plated screws are implanted epidurally. Common coordinates for placement are over the frontal cortex (e.g., +1.0 to +1.5 mm anterior to bregma, -1.5 mm lateral to the midline) and the parietal cortex (e.g., -2.0 mm posterior to bregma, -2.0 mm lateral to the midline).[6][11] A reference electrode is often placed over the cerebellum.[6]
-
EMG Electrodes: Two insulated, flexible wires are inserted into the nuchal (neck) muscles bilaterally to record muscle tone.[6][10]
-
-
Fixation: The electrode assembly is secured to the skull using dental cement.[6][10]
-
Recovery: Animals are allowed a recovery period of at least one week before any recordings are made.[4][10]
Drug Administration
-
Intracerebroventricular (ICV) Infusion: For direct central nervous system administration of compounds like PGD2, a guide cannula is implanted into a lateral ventricle. The infusion is typically performed in freely moving animals.
-
Intraperitoneal (i.p.) Injection: Systemic administration of drugs like SeCl₄ is often done via intraperitoneal injection.[8]
-
Microperfusion: Localized administration of substances like ONO-4127Na into specific brain regions (e.g., the basal forebrain) is achieved through a microdialysis probe.[7]
Sleep Recording and Analysis
-
Recording: Following recovery and habituation to the recording chamber, EEG and EMG signals are continuously recorded, typically for 24-48 hours to establish a baseline, followed by post-treatment recordings.[10][11] Signals are amplified and digitized (e.g., sampling frequency of 128 Hz or higher).[4][6]
-
Sleep Scoring: The recorded data is segmented into epochs (e.g., 10 seconds) and scored as wakefulness, NREM sleep, or REM sleep based on the following criteria:
-
Data Analysis: Key sleep parameters are quantified, including total time spent in each state, sleep latency, and the number and duration of sleep/wake bouts.
Figure 2: Experimental Workflow for Studying DP1 Receptor in Sleep.
Logical Relationships in DP1-Mediated Sleep Regulation
The activation of the DP1 receptor initiates a cascade of events that ultimately leads to the promotion of NREM sleep. This can be visualized as a logical flow from the initial stimulus to the final physiological outcome.
Figure 3: Logical Flow of DP1 Receptor-Mediated Sleep Promotion.
Conclusion and Future Directions
The evidence strongly supports a critical role for the DP1 receptor in the homeostatic regulation of NREM sleep. The PGD2-DP1-adenosine signaling axis represents a key pathway for sleep induction and maintenance. For drug development professionals, the DP1 receptor presents a promising target for the treatment of insomnia. Selective DP1 receptor agonists could offer a novel therapeutic approach to promote sleep by mimicking the actions of the endogenous sleep substance PGD2. Conversely, DP1 receptor antagonists show potential as wake-promoting agents for conditions such as narcolepsy.[7]
Future research should continue to delineate the precise downstream neural circuits modulated by DP1 receptor activation and further explore the therapeutic potential of DP1-targeted compounds in various sleep disorders. The high degree of homology for L-PGDS and the DP1 receptor between rodents and humans suggests a strong translational potential for findings in this area.[4]
References
- 1. Video: Intracerebroventricular Treatment with Resiniferatoxin and Pain Tests in Mice [jove.com]
- 2. Feasibility of applying a noninvasive method for sleep monitoring based on mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 4. Analyzing Sleep Behavior in Mice through Electroencephalogram and Electromyogram Recordings [jove.com]
- 5. ONO-4127 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Electroencephalogram (EEG) recording and sleep data analysis [bio-protocol.org]
- 7. Wake-promoting effects of ONO-4127Na, a prostaglandin DP1 receptor antagonist, in hypocretin/orexin deficient narcoleptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipocalin-type prostaglandin D synthase produces prostaglandin D2 involved in regulation of physiological sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravenous administration of inorganic selenium compounds, inhibitors of prostaglandin D synthase, inhibits sleep in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 11. pubcompare.ai [pubcompare.ai]
The Architecture and Activation of the DP1 Receptor: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The prostaglandin D2 receptor 1 (DP1), a class A G protein-coupled receptor (GPCR), plays a pivotal role in a wide array of physiological and pathological processes, including the regulation of sleep-wake cycles, allergic reactions, and inflammatory responses.[1][2] Its significance as a therapeutic target has driven extensive research into its structure, conformation, and signaling mechanisms. This technical guide provides a comprehensive overview of the DP1 receptor, focusing on its structural biology, ligand recognition, activation dynamics, and the experimental methodologies used to elucidate its function.
Core Concepts: Structure and Conformation
Recent breakthroughs in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of the human DP1 receptor in both its inactive (apo) and active states.[1][2][3] The active-state structures have been captured in complex with its endogenous agonist, prostaglandin D2 (PGD2), or the synthetic agonist BW245C, and coupled to the stimulatory G protein (Gs).[1][2][3]
The overall architecture of the DP1 receptor conforms to the classic seven-transmembrane (7TM) helix bundle characteristic of GPCRs.[1] A notable feature of the DP1 receptor is the inward displacement of transmembrane helix 5 (TM5) when compared to other prostanoid receptors, which influences its interaction with the Gs protein.[1]
Ligand Binding Pocket
The binding sites for both the endogenous agonist PGD2 and the synthetic agonist BW245C are located within the transmembrane bundle, in a pocket formed by transmembrane helices 1, 2, 3, and 7, and the extracellular loop 2 (ECL2).[1] The binding of these agonists is stabilized by polar interactions and salt bridges with key residues. For instance, the carboxyl group of PGD2 forms salt bridges with R3107.40 on TM7.[2] Mutagenesis studies have confirmed that altering these residues significantly diminishes the potency of PGD2.[2]
The binding pocket for inverse agonists, such as the ONO series of compounds, also resides within the transmembrane core, overlapping with the agonist binding site. These compounds, by nature, stabilize the inactive conformation of the receptor.[1]
Quantitative Analysis of Ligand Binding and Function
The interaction of various ligands with the DP1 receptor has been quantified through radioligand binding assays and functional assays measuring cyclic AMP (cAMP) production. The data presented below summarizes the binding affinities (Ki) and functional potencies (EC50 or IC50) for key tool compounds.
| Ligand | Type | Assay | Species | Ki (nM) | EC50/IC50 (nM) | Reference |
| PGD2 | Endogenous Agonist | cAMP Assay | Human | - | 6.2 | [1] |
| BW245C | Synthetic Agonist | cAMP Assay | Human | - | 1.1 | [1] |
| BWA868C | Antagonist | Radioligand Binding | Human | 1.45 - 5.66 | - | [4] |
| MK-0524 (Laropiprant) | Antagonist/Inverse Agonist | cAMP Assay | Human | - | 0.09 (platelets), 4.0 (platelet-rich plasma) | [5] |
| ONO2550289 | Inverse Agonist | cAMP Assay | Human | - | 1.1 | [1] |
| ONO3030297 | Inverse Agonist | cAMP Assay | Human | - | 1.3 | [1] |
Table 1: Binding Affinities and Functional Potencies of DP1 Receptor Ligands. This table provides a summary of the quantitative data for key agonists, antagonists, and inverse agonists of the DP1 receptor.
The Impact of Site-Directed Mutagenesis on Receptor Function
Site-directed mutagenesis studies have been instrumental in identifying critical residues for ligand binding and receptor activation. The following table summarizes the effects of specific mutations on the potency of PGD2.
| Mutant | Location | Effect on PGD2 Potency | Reference |
| R310A | TM7 | Significant Decrease | [2] |
| W182A | ECL2 | Reduction | [1] |
Table 2: Effects of Site-Directed Mutagenesis on DP1 Receptor Function. This table highlights key residues in the DP1 receptor and the impact of their mutation on the potency of the endogenous agonist PGD2.
Signaling Pathways and Receptor Activation
The DP1 receptor primarily couples to the stimulatory G protein, Gs.[1] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs). This leads to the dissociation of Gαs from the Gβγ dimer, and the activated Gαs-GTP complex then stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1]
References
- 1. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
Downstream Targets of DP1 Receptor Activation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Prostaglandin D2 receptor 1 (DP1), also known as PTGDR, is a G protein-coupled receptor (GPCR) that is a primary target for its endogenous ligand, Prostaglandin D2 (PGD2).[1] Activation of the DP1 receptor is integral to a wide array of physiological and pathological processes, including the regulation of sleep, immune responses, allergic inflammation, and cardiovascular function.[2][3][4] As a key therapeutic target, understanding the intricate downstream signaling cascades initiated by DP1 receptor activation is critical for the development of selective and effective pharmacological agents. This technical guide provides an in-depth overview of the core downstream signaling pathways, presents quantitative data from key studies, and details the experimental protocols used to elucidate these mechanisms.
Core Signaling Pathways
Activation of the DP1 receptor primarily initiates signaling through the canonical Gs-protein pathway, though alternative, context-dependent pathways have also been identified.
The Canonical Gαs-cAMP-PKA Axis
The most well-characterized pathway downstream of DP1 activation involves its coupling to the stimulatory G protein, Gs.[1][2] This interaction triggers a cascade of intracellular events culminating in the modulation of gene transcription.
-
Gαs Activation: Upon ligand binding, the DP1 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein. This causes the dissociation of the Gαs subunit from the Gβγ dimer.
-
Adenylyl Cyclase and cAMP Production: The activated Gαs subunit directly stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1][2]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[5] cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of its catalytic subunits.[6]
-
CREB Phosphorylation and Gene Transcription: The active PKA catalytic subunits phosphorylate various downstream targets, a key one being the cAMP response element-binding protein (CREB).[5] Phosphorylation of CREB at Serine-133 allows it to recruit co-activators like CREB-binding protein (CBP), leading to the transcription of target genes involved in various cellular processes.[7]
Alternative Signaling Pathways
Beyond the canonical Gs pathway, DP1 activation can influence other signaling cascades, often in a cell-type-specific manner.
-
Gαq Coupling: Some evidence suggests that the DP1 receptor can also couple to Gαq proteins, which would lead to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[8]
-
Epac-1/Rap-1 Pathway in Vascular Smooth Muscle Cells (VSMCs): In VSMCs, DP1 activation plays a protective role against vascular remodeling.[9][10] This is mediated through a cAMP-dependent, PKA-independent pathway involving the Exchange Protein Directly Activated by cAMP (Epac-1).[11]
-
cAMP activates Epac-1.
-
Epac-1 activates the Ras-related protein 1 (Rap-1).
-
Activated Rap-1 leads to the suppression of the RhoA/ROCK-1 signaling pathway.
-
This inhibition prevents the phosphorylation of myocardin-related transcription factor A (MRTF-A), blocking its nuclear import and subsequent transcription of fibrotic genes like collagen I and fibronectin.[9][10][11]
-
Transcriptional Regulation
DP1 signaling ultimately impacts cellular function by altering gene expression.
-
In Immune Cells: In eosinophils, DP1 activation prolongs cell survival by inhibiting apoptosis.[8] This is achieved through the induction of the Serum Response Element (SRE), a regulator of anti-apoptotic genes, leading to enhanced expression of BCL-XL.[8] Concurrently, it can upregulate pro-inflammatory genes such as VLA-4 and CCR3.[8] In monocytes, the DP1-cAMP-PKA pathway leads to CREB phosphorylation, which represses the IFNγ-induced expression of Indoleamine 2,3-dioxygenase (IDO), an immunosuppressive enzyme.[5]
-
In Vascular Cells: As described above, DP1 activation in VSMCs inhibits the expression of pro-fibrotic genes, including collagen I and fibronectin.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to DP1 activation and its downstream effects from published studies.
| Ligand | Cell Type | Assay | Parameter | Value | Reference |
| PGD2 | THP-1 Cells | IDO Activity | IC50 | 7.2 µM | [5] |
| PGD2 | Human Monocytes | IDO Activity | IC50 | 5.2 µM | [5] |
Table 1: Inhibitory Concentration of PGD2 on IDO Activity.
| Receptor Construct | Ligand | Parameter | Value (ΔpEC50)¹ | Reference |
| Mutant 1 | PGD2 | cAMP Activation | P < 0.05 | [2] |
| Mutant 2 | PGD2 | cAMP Activation | P < 0.01 | [2] |
| Mutant 3 | PGD2 | cAMP Activation | **P < 0.001 | [2] |
| Mutant A | BW245C | cAMP Activation | P < 0.05 | [2] |
| Mutant B | BW245C | cAMP Activation | P < 0.01 | [2] |
| Mutant C | BW245C | cAMP Activation | **P < 0.001 | [2] |
Table 2: Relative Change in Potency (ΔpEC50) for cAMP Activation by PGD2 and BW245C in DP1 Receptor Mutants. ¹ΔpEC50 = pEC50 (Mutant) - pEC50 (Wild-Type). Data represents the statistical significance of the change.[2]
Key Experimental Protocols
This section details the methodologies for assays crucial to studying DP1 downstream signaling.
cAMP Measurement Assay (HTRF)
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to quantify intracellular cAMP levels.
Detailed Protocol:
-
Cell Culture & Stimulation: Plate cells in a suitable microplate and grow to desired confluency. Treat cells with DP1 receptor agonists or antagonists for a specified time.
-
Lysis: Remove the stimulation medium and add the lysis buffer provided in the assay kit to each well. This stops the reaction and releases intracellular cAMP.
-
Reagent Addition: Add the HTRF assay reagents: cAMP labeled with an acceptor fluorophore (e.g., d2) and a monoclonal anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate).[12]
-
Competition and Incubation: During incubation (typically 60 minutes at room temperature), the cAMP produced by the cells competes with the labeled cAMP-d2 for binding to the anti-cAMP antibody.[12]
-
Detection: Read the plate on an HTRF-compatible reader. When the donor and acceptor are in close proximity (i.e., antibody binds labeled cAMP), FRET occurs.
-
Data Analysis: The HTRF signal is inversely proportional to the concentration of cAMP in the sample. Calculate the cAMP concentration by comparing the signal to a standard curve generated with known amounts of cAMP.[12]
PKA Kinase Activity Assay (ELISA-based)
This protocol measures the phosphotransferase activity of PKA from cell lysates or purified samples.
Detailed Protocol:
-
Sample Preparation: Prepare cell lysates in a buffer that preserves kinase activity. Ensure protein concentration is determined for normalization.
-
Assay Plate: Use a microtiter plate pre-coated with a specific PKA substrate (e.g., kemptide).[13]
-
Kinase Reaction: Add standards and samples to the wells. Initiate the phosphorylation reaction by adding a solution containing ATP.[6][14] Incubate the plate, typically for 60-90 minutes at 30°C, to allow PKA in the sample to phosphorylate the substrate on the plate.[6]
-
Detection:
-
Signal Generation: Wash the plate again, then add a chromogenic substrate like TMB. The HRP enzyme will catalyze a color change.[14][15]
-
Data Analysis: Stop the reaction with an acid solution and measure the optical density (OD) at 450 nm. The OD is directly proportional to the PKA activity in the sample. Quantify using a standard curve generated with a known active PKA standard.[14]
CREB Phosphorylation Assay (Western Blot)
This protocol quantifies the level of phosphorylated CREB (p-CREB) relative to total CREB protein.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with a DP1 agonist for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CREB (Ser133).
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.
-
Analysis: Use densitometry software to quantify the band intensities. Express the results as the ratio of p-CREB to total CREB. An increase in this ratio indicates activation of the upstream pathway.[16]
DP1 Receptor Internalization Assay (Cell Surface ELISA)
This protocol measures the change in the number of DP1 receptors present on the cell surface following ligand stimulation.
Detailed Protocol:
-
Cell Culture: Plate cells expressing a tagged version of the DP1 receptor (e.g., Flag- or HA-tagged at the N-terminus) in a multi-well plate.
-
Agonist Treatment: Treat the cells with a DP1 agonist for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization. Include a control set of cells kept at 4°C where internalization is inhibited.
-
Fixation: Gently wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 20 minutes. This cross-links proteins and prevents further trafficking.
-
Blocking: Wash the cells and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with a primary antibody against the extracellular tag (e.g., anti-Flag antibody) for 1 hour. This step only labels receptors present on the cell surface.[2]
-
Secondary Antibody Incubation: Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection and Analysis: Wash the cells thoroughly, then add a colorimetric HRP substrate. Measure the absorbance. A decrease in signal intensity compared to the time-zero control indicates receptor internalization.[17][18]
References
- 1. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 is a novel repressor of IFNγ induced indoleamine-2,3-dioxygenase via the DP1 receptor and cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
- 8. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. DP1 (Prostaglandin D2 Receptor 1) Activation Protects Against Vascular Remodeling and Vascular Smooth Muscle Cell Transition to Myofibroblasts in Angiotensin II-Induced Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. youtube.com [youtube.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. arborassays.com [arborassays.com]
- 15. abcam.com [abcam.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring DP1 Receptor Activity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for measuring the activity of the Prostaglandin D2 Receptor 1 (DP1) in vitro. The DP1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including sleep regulation, allergic responses, and inflammation.[1][2] Accurate measurement of its activity is essential for the discovery and development of novel therapeutics targeting this receptor.
Introduction to DP1 Receptor Function
The DP1 receptor is activated by its endogenous ligand, Prostaglandin D2 (PGD2).[3] Upon activation, the receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[1] This second messenger then initiates a downstream signaling cascade. Understanding this pathway is key to designing and interpreting in vitro assays.
DP1 Receptor Signaling Pathway
References
Application Notes and Protocols for DP1 Receptor Agonist and Antagonist Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of DP1 receptor agonists and antagonists, including their signaling pathways, quantitative data for key compounds, and detailed protocols for their characterization.
Introduction to the DP1 Receptor
The Prostaglandin D2 receptor 1 (DP1), a G protein-coupled receptor (GPCR), is a key player in various physiological and pathological processes. Primarily activated by its endogenous ligand, prostaglandin D2 (PGD2), the DP1 receptor is involved in sleep regulation, allergic responses, and inflammation.[1][2] Its activation is coupled to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This signaling cascade ultimately modulates cellular functions, such as smooth muscle relaxation and inhibition of platelet aggregation.[2][4] Given its role in various disease states, the DP1 receptor is a significant target for therapeutic intervention, with both agonists and antagonists being developed for a range of applications.
DP1 Receptor Signaling Pathway
Activation of the DP1 receptor by an agonist initiates a signaling cascade that results in the modulation of downstream cellular effectors. The binding of an agonist induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the physiological response.
Caption: DP1 Receptor Signaling Pathway.
Quantitative Data for DP1 Receptor Ligands
The following tables summarize the binding affinities (Ki), and potencies (EC50 or IC50) of selected DP1 receptor agonists and antagonists. This data is crucial for comparing the pharmacological profiles of different compounds.
Table 1: DP1 Receptor Agonists
| Compound | Species | Assay Type | Ki (nM) | EC50 (nM) | Reference(s) |
| PGD2 | Human | cAMP Accumulation | - | 101 | [5] |
| BW 245C | Human | cAMP Accumulation | - | 59 | [5] |
| ZK 118182 | Bovine | cAMP Accumulation | - | 16 | [5] |
| RS-93520 | Bovine | cAMP Accumulation | - | 23 | [5] |
| SQ 27986 | Bovine | cAMP Accumulation | - | 33 | [5] |
| ZK 110841 | Bovine | cAMP Accumulation | - | 33 | [5] |
Table 2: DP1 Receptor Antagonists
| Compound | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Laropiprant (MK-0524) | Mouse | Functional Assay | - | 1.1 | |
| BWA 868C | Human | Adenylate Cyclase | - | pKB of 9.11 | [6] |
| S-5751 | - | - | - | - | |
| ONO-AE3-237 | - | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a guide and may require optimization based on specific laboratory conditions and reagents.
Experimental Workflow for GPCR Drug Discovery
The following diagram illustrates a typical workflow for the discovery and characterization of novel GPCR ligands, such as DP1 receptor agonists and antagonists.
Caption: GPCR Drug Discovery Workflow.
Protocol 1: Radioligand Binding Assay for DP1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the DP1 receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]-PGD2) from the DP1 receptor.
Materials:
-
Cell membranes expressing the human DP1 receptor
-
[3H]-PGD2 (Radioligand)
-
Test compound (agonist or antagonist)
-
Non-specific binding control (e.g., high concentration of unlabeled PGD2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: Pre-soak the filter plates with assay buffer.
-
Reaction Mixture: In each well of a separate 96-well plate, add in the following order:
-
50 µL of Assay Buffer
-
50 µL of test compound at various concentrations (or vehicle for total binding)
-
50 µL of [3H]-PGD2 at a concentration near its Kd
-
100 µL of cell membrane preparation
-
-
For determining non-specific binding, add a high concentration of unlabeled PGD2 instead of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay for DP1 Receptor
Objective: To determine the potency (EC50) of a DP1 receptor agonist or the potency (IC50) of a DP1 receptor antagonist.
Principle: This functional assay measures the intracellular accumulation of cAMP in response to DP1 receptor activation (for agonists) or the inhibition of agonist-induced cAMP accumulation (for antagonists).
Materials:
-
Cells stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells)
-
Test agonist or antagonist compound
-
Known DP1 receptor agonist (e.g., BW 245C) for antagonist assays
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen based)
-
96-well cell culture plates
Procedure for Agonist Testing:
-
Cell Seeding: Seed the DP1-expressing cells into a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free media and pre-incubate with a PDE inhibitor for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the test agonist at various concentrations to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.
Procedure for Antagonist Testing:
-
Follow steps 1 and 2 from the agonist testing procedure.
-
Antagonist Pre-incubation: Add the test antagonist at various concentrations to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Challenge: Add a known DP1 agonist (e.g., BW 245C) at a concentration that produces approximately 80% of its maximal response (EC80) to all wells (except for the basal control) and incubate for 30 minutes at 37°C.
-
Follow steps 4 and 5 from the agonist testing procedure.
Data Analysis:
-
Agonists: Plot the measured cAMP levels against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Antagonists: Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Platelet Aggregation Assay
Objective: To assess the effect of DP1 receptor agonists or antagonists on platelet aggregation.
Principle: This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an aggregating agent (e.g., ADP). DP1 agonists are expected to inhibit ADP-induced aggregation, while antagonists would reverse the inhibitory effect of a DP1 agonist.
Materials:
-
Freshly drawn human blood collected in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
ADP (aggregating agent)
-
Test compound (DP1 agonist or antagonist)
-
Known DP1 agonist (e.g., BW 245C) for antagonist testing
-
Saline (vehicle control)
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP with PPP if necessary.
-
-
Aggregometer Setup: Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Assay Procedure:
-
Pipette a known volume of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C with stirring.
-
For Agonist Testing: Add the test agonist at various concentrations (or vehicle) and incubate for 1-2 minutes. Then, add a submaximal concentration of ADP to induce aggregation.
-
For Antagonist Testing: Add the test antagonist at various concentrations (or vehicle) and incubate for 1-2 minutes. Then, add a known DP1 agonist (e.g., BW 245C) followed by a submaximal concentration of ADP.
-
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes).
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
For Agonists: Calculate the percentage of inhibition of ADP-induced aggregation for each concentration of the test agonist. Plot this against the logarithm of the agonist concentration to determine the IC50 value.
-
For Antagonists: Observe the reversal of the inhibitory effect of the DP1 agonist. The data can be analyzed to determine the potency of the antagonist in this functional assay.
References
- 1. english.cas.cn [english.cas.cn]
- 2. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model | Life Science Alliance [life-science-alliance.org]
- 5. Prostaglandin DP receptors positively coupled to adenylyl cyclase in embryonic bovine tracheal (EBTr) cells: pharmacological characterization using agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DP1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the function of the Prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including sleep regulation, allergic responses, and inflammation.
Introduction to DP1 Receptor Function
The DP1 receptor is the primary receptor for prostaglandin D2 (PGD2). Upon activation, it primarily couples to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade mediates a range of cellular responses. In some cellular contexts, DP1 receptor activation has also been linked to the mobilization of intracellular calcium.[1] The DP1 receptor is expressed in various tissues and cells, including the brain, immune cells (such as eosinophils and T-cells), platelets, and smooth muscle cells.[3] Its diverse expression pattern underlies its involvement in a wide array of biological functions, making it a significant target for therapeutic intervention in conditions like asthma, allergic rhinitis, and sleep disorders.[4]
Experimental Models for Studying DP1 Receptor Function
A variety of experimental models are available to investigate the function of the DP1 receptor, ranging from simple in vitro systems to complex in vivo models.
-
In Vitro Models: These models are essential for detailed pharmacological characterization of the receptor and for high-throughput screening of potential drug candidates. Commonly used in vitro models include:
-
Recombinant Cell Lines: Human Embryonic Kidney 293 (HEK293) cells, Chinese Hamster Ovary (CHO) cells, or other suitable host cells are stably transfected to express the human DP1 receptor. These cell lines provide a robust and controlled system for studying receptor binding and signaling.[4][5]
-
Primary Cells: Cells that endogenously express the DP1 receptor, such as human platelets or eosinophils, offer a more physiologically relevant system to study receptor function in its native environment.[3][5]
-
-
Ex Vivo Models: These models utilize tissues isolated from animals to study receptor function in an integrated biological system.
-
Isolated Tissues: Preparations such as isolated vagal nerve tissue can be used to study the effects of DP1 receptor modulation on nerve depolarization and sensory nerve activation.
-
-
In Vivo Models: Animal models are crucial for understanding the physiological and pathophysiological roles of the DP1 receptor in a whole organism.
-
Knockout Mice: Mice genetically deficient in the DP1 receptor (DP1-/-) are invaluable tools for elucidating the specific functions of the receptor by comparing their responses to wild-type counterparts in various disease models.[4][6]
-
Disease Models: Models of allergic asthma, cerebral ischemia, and other inflammatory conditions are used to investigate the therapeutic potential of targeting the DP1 receptor.[4][6][7]
-
Signaling Pathway of the DP1 Receptor
The primary signaling pathway initiated by the activation of the DP1 receptor is the Gs-cAMP pathway.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the DP1 receptor using membranes from HEK293 cells stably expressing the human DP1 receptor and a radiolabeled antagonist, [3H]-BWA868C.
Workflow for Radioligand Binding Assay
Materials:
-
HEK293 cells stably expressing the human DP1 receptor (HEK293-hDP1)
-
Cell lysis buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA
-
Assay buffer: 25 mM Tris-HCl, pH 7.4, 138 mM NaCl, 5 mM MgCl2, 1 mM EDTA
-
Radioligand: [3H]-BWA868C (specific activity ~80 Ci/mmol)
-
Non-specific binding control: Unlabeled BWA868C (10 µM)
-
Test compounds
-
96-well plates
-
Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: a. Harvest HEK293-hDP1 cells and centrifuge at 1,000 x g for 5 minutes. b. Resuspend the cell pellet in ice-cold cell lysis buffer and homogenize using a Polytron homogenizer. c. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. d. Discard the supernatant and resuspend the membrane pellet in fresh cell lysis buffer. e. Determine the protein concentration using a Bradford or BCA protein assay. f. Store the membrane preparation at -80°C until use.
-
Binding Assay: a. On the day of the assay, thaw the membrane preparation and dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer. b. In a 96-well plate, add in the following order:
- 50 µL of assay buffer or unlabeled BWA868C (for non-specific binding) or test compound at various concentrations.
- 50 µL of [3H]-BWA868C (final concentration ~5 nM).
- 100 µL of the diluted membrane preparation. c. Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Filtration and Counting: a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters three times with 200 µL of ice-cold assay buffer. c. Dry the filters and place them in scintillation vials. d. Add 4 mL of scintillation fluid to each vial and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Functional Assay
This protocol describes a method to measure the ability of a test compound to stimulate or inhibit cAMP production in CHO-K1 cells stably expressing the human DP1 receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Workflow for cAMP HTRF Assay
References
- 1. Investigation of the mechanism of agonist and inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 7. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans. | Sigma-Aldrich [merckmillipore.com]
Application Notes and Protocols for DP1 Receptor Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of D-prostanoid (DP1) receptor knockout (KO) mouse models in various biomedical research fields. Detailed protocols for key experimental procedures are included to facilitate the practical application of these models in your research.
Introduction
The DP1 receptor, a G-protein coupled receptor for prostaglandin D2 (PGD2), plays a significant role in a variety of physiological and pathological processes, including allergic responses, inflammation, cardiovascular function, and neuronal activity. The use of DP1 receptor knockout mouse models has been instrumental in elucidating the specific functions of this receptor and in evaluating the therapeutic potential of targeting the PGD2/DP1 signaling pathway. These models offer a powerful tool for in vivo studies, allowing for the investigation of the consequences of DP1 receptor ablation in complex biological systems.
Applications of DP1 Receptor Knockout Mouse Models
DP1 receptor knockout mice have been employed in a range of disease models, providing critical insights into the role of DP1 signaling.
Allergic Asthma and Airway Inflammation
-
Application: Investigating the role of the DP1 receptor in the pathogenesis of allergic asthma.
-
Key Findings: Studies using DP1 KO mice have shown a complex role for this receptor in allergic airway inflammation. While some studies report that DP1 receptor deficiency can reduce the asthmatic phenotype, others, particularly those using bone marrow chimeras, suggest that DP1 signaling on hematopoietic cells has an anti-inflammatory feedback function.[1] This highlights the cell-type-specific roles of the DP1 receptor. In an ovalbumin-induced asthma model, mice deficient in the DP1 receptor did not develop an asthmatic phenotype.[2]
-
Research Advantages: DP1 KO mice are valuable for dissecting the contribution of PGD2-mediated signaling in eosinophilic and neutrophilic inflammation, mucus production, and airway hyperresponsiveness.[3]
Ischemic Stroke and Neuroprotection
-
Application: To determine the role of the DP1 receptor in the context of cerebral ischemia and excitotoxicity.
-
Key Findings: Genetic deletion of the DP1 receptor in mice leads to significantly larger infarct volumes following middle cerebral artery occlusion (MCAO), suggesting a neuroprotective role for the DP1 receptor.[4] Conversely, pharmacological activation of the DP1 receptor with agonists like BW245C has been shown to be neuroprotective against excitotoxicity and stroke.[4]
-
Research Advantages: The DP1 KO mouse model is a critical tool for studying the mechanisms of neuroprotection mediated by PGD2 signaling and for testing the efficacy of novel neuroprotective agents that target this pathway.
Hypertension and Vascular Remodeling
-
Application: To investigate the function of the DP1 receptor in the development of hypertension and associated vascular remodeling.
-
Key Findings: In mouse models of angiotensin II (Ang II)-induced hypertension, DP1 receptor knockout promotes vascular media thickness and an increase in systolic blood pressure.[5][6][7] This suggests a protective role for the DP1 receptor in maintaining vascular health.
-
Research Advantages: These models are essential for understanding the molecular mechanisms by which DP1 receptor activation can mitigate the pathological effects of hypertension on the vasculature and for screening potential therapeutic compounds.
Thrombosis and Hemostasis
-
Application: To explore the involvement of the DP1 receptor in platelet aggregation and thrombosis.
-
Key Findings: While PGD2 is known to be a potent inhibitor of platelet aggregation, the precise role of the DP1 receptor in this process in vivo is an area of active investigation.
-
Research Advantages: DP1 KO mice can be used to clarify the contribution of DP1-mediated signaling in platelet function and to assess the potential of DP1-targeted therapies in thrombotic disorders.
Data Presentation
The following tables summarize quantitative data from studies utilizing DP1 receptor knockout mouse models.
Table 1: Ischemic Stroke Outcomes in DP1 KO Mice
| Parameter | Wild-Type (WT) Mice | DP1 Knockout (KO) Mice | Reference |
| Lesion Volume (%) | Baseline | 27.2 ± 6.4% larger than WT | [4] |
| Infarct Size (%) | Baseline | 49.0 ± 11.0% larger than WT |
Table 2: Cardiovascular Parameters in Angiotensin II-Induced Hypertensive DP1 KO Mice
| Parameter | Wild-Type (WT) Mice + Ang II | DP1 Knockout (KO) Mice + Ang II | Reference |
| Systolic Blood Pressure | Increased | Significantly higher than WT + Ang II | [5][6][7] |
| Vascular Media Thickness | Increased | Significantly thicker than WT + Ang II | [5][6][7] |
Table 3: Cellular Composition in Bronchoalveolar Lavage (BAL) Fluid in a Model of Allergic Airway Inflammation
| Cell Type | Wild-Type (WT) Chimeric Mice | DP1 Knockout (KO) Chimeric Mice (Hematopoietic Deletion) | Reference |
| Eosinophils | Elevated | Strongly enhanced compared to WT chimeras | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving DP1 receptor knockout mouse models are provided below.
Protocol 1: Induction of Allergic Airway Inflammation
This protocol is adapted from studies investigating the role of the DP1 receptor in asthma.
Materials:
-
Ovalbumin (OVA)
-
Alum (Imject™ Alum)
-
Phosphate-buffered saline (PBS)
-
DP1 receptor knockout mice and wild-type controls
Procedure:
-
Sensitization:
-
On days 0 and 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
Airway Challenge:
-
On days 14, 15, and 16, expose mice to an aerosol of 1% OVA in PBS for 30 minutes. This can be done in a whole-body exposure chamber.
-
-
Assessment of Airway Inflammation (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS three times.
-
Pool the BAL fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
Measure airway resistance in response to increasing doses of methacholine using a whole-body plethysmograph or a forced oscillation technique.
-
-
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.
Materials:
-
6-0 nylon monofilament with a blunted tip
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope or magnifying lens
-
Micro-surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain a core body temperature of 37°C.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Ligation and Filament Insertion:
-
Carefully dissect and isolate the CCA, ECA, and ICA.
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the 6-0 nylon monofilament through the ECA stump and advance it into the ICA until the tip occludes the origin of the middle cerebral artery (MCA). The distance is typically 9-11 mm from the carotid bifurcation.
-
-
Occlusion and Reperfusion:
-
Maintain the filament in place for the desired occlusion period (e.g., 60 or 90 minutes).
-
For reperfusion, withdraw the filament.
-
-
Infarct Size Assessment (e.g., 24 hours after reperfusion):
-
Euthanize the mouse and remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.[8]
-
Protocol 3: Angiotensin II-Induced Hypertension Model
This protocol details the use of osmotic minipumps to induce hypertension.
Materials:
-
Angiotensin II (Ang II)
-
Osmotic minipumps (e.g., Alzet)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Pump Preparation:
-
Fill osmotic minipumps with Ang II solution at a concentration calculated to deliver the desired dose (e.g., 1000 ng/kg/min) for the duration of the study (e.g., 28 days).
-
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small subcutaneous incision on the back of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
-
Blood Pressure Measurement:
-
Analysis of Vascular Remodeling (at the end of the study):
-
Euthanize the mouse and perfuse with PBS followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the aorta and other relevant vascular beds.
-
Embed the tissues in paraffin and perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess vascular media thickness and fibrosis.
-
Protocol 4: Platelet Aggregation Assay
This protocol is a general guide for light transmission aggregometry (LTA) using mouse platelets and can be adapted for use with DP1 KO mice.
Materials:
-
Anticoagulant (e.g., acid-citrate-dextrose)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Light transmission aggregometer
Procedure:
-
Blood Collection and PRP Preparation:
-
Collect whole blood from mice via cardiac puncture into a syringe containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a small volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add a platelet agonist to the PRP and record the change in light transmission over time as the platelets aggregate.
-
-
Data Analysis:
-
Quantify the maximal aggregation percentage for each agonist.
-
Compare the aggregation responses between wild-type and DP1 KO mice.
-
Signaling Pathways and Workflows
DP1 Receptor Signaling Pathway
The DP1 receptor is a Gs-coupled receptor. Upon binding of its ligand, PGD2, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects of DP1 activation.
References
- 1. Activation of the D prostanoid 1 receptor suppresses asthma by modulation of lung dendritic cell function and induction of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 DP1 receptor is beneficial in ischemic stroke and in acute exicitotoxicity in young and old mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. U Michigan - Tail Cuff Blood Pressure Determination [protocols.io]
- 10. sciplexes.com [sciplexes.com]
Application Notes and Protocols for DP1 Receptor Antibodies in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of commercially available antibodies targeting the Prostaglandin D2 Receptor 1 (DP1), also known as PTGDR, in immunohistochemistry (IHC) applications. The DP1 receptor is a G-protein coupled receptor that plays a crucial role in various physiological and pathological processes, including sleep regulation, inflammation, and allergic responses.[1][2] Accurate visualization of DP1 receptor expression in tissues is essential for understanding its role in disease and for the development of targeted therapeutics.
Antibody Selection and Characterization
A critical first step in immunohistochemistry is the selection of a specific and sensitive antibody. Several commercial vendors offer antibodies validated for IHC applications. Below is a summary of key information for some available DP1 receptor antibodies.
| Supplier | Catalog Number | Host | Type | Applications Cited | Species Reactivity |
| Thermo Fisher Scientific | PA5-110479 | Rabbit | Polyclonal | IHC (Paraffin), WB, ELISA | Human, Mouse[3][4] |
| Cayman Chemical | 101640 | Rabbit | Polyclonal | IF, WB | Human, Mouse, Rat[2] |
| Novus Biologicals | NBP1-31880 | Rabbit | Polyclonal | IHC, WB, ICC/IF | Human, Mouse, Rat |
| Abcam | ab124678 | Rabbit | Monoclonal | WB, Flow Cyt (Intra) | Human |
DP1 Receptor Signaling Pathway
The DP1 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon binding of its ligand, prostaglandin D2 (PGD2), the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This signaling cascade is involved in processes such as smooth muscle relaxation and inhibition of platelet aggregation.
Experimental Protocols
The following protocols provide a general framework for immunohistochemical staining of the DP1 receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections. It is crucial to optimize these protocols for your specific antibody, tissue type, and experimental conditions.
General Immunohistochemistry Workflow
The overall workflow for IHC staining of FFPE tissues involves several key steps, from sample preparation to visualization.
Detailed Protocol for Paraffin-Embedded Tissues
This protocol is a general guideline. Please refer to the specific antibody datasheet for recommended dilutions and antigen retrieval methods.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 70% Ethanol: 2 changes for 3 minutes each.
-
Rinse in distilled water.
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is commonly recommended.
-
Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).
3. Blocking:
-
To block endogenous peroxidase activity (for HRP-based detection), incubate sections in 3% hydrogen peroxide in methanol for 15-20 minutes.
-
Rinse with wash buffer.
-
To block non-specific antibody binding, incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS/TBS) for 30-60 minutes at room temperature.
4. Primary Antibody Incubation:
-
Dilute the primary DP1 receptor antibody to the recommended concentration in a suitable antibody diluent.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Rinse with wash buffer.
-
Visualize the signal by incubating with a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin to visualize cell nuclei.
-
Rinse with tap water.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
Quantitative Data Summary
The following table summarizes typical working parameters for DP1 receptor immunohistochemistry based on available information and general protocols. Note: These are starting points and require optimization.
| Parameter | Recommendation | Notes |
| Tissue Fixation | 10% Neutral Buffered Formalin | Fixation time should be optimized (typically 18-24 hours). |
| Section Thickness | 4-5 µm | |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate, pH 6.0 | Tris-EDTA buffer (pH 9.0) can also be tested. |
| Antigen Retrieval Time/Temp | 20-30 minutes at 95-100°C | |
| Primary Antibody Dilution | 1:100 - 1:1000 | Refer to the specific antibody datasheet. |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody | HRP-conjugated or Biotinylated | Choose based on the host of the primary antibody. |
| Detection System | DAB or other suitable chromogen |
Troubleshooting Common IHC Issues
| Problem | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check expiration date. |
| Inadequate antigen retrieval | Optimize retrieval method (buffer, time, temperature). | |
| Incorrect antibody dilution | Perform a dilution series to find the optimal concentration. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure peroxidase blocking step is performed correctly. | |
| Sections dried out | Keep sections moist throughout the staining procedure. | |
| Non-specific Staining | Primary antibody cross-reactivity | Use a more specific antibody (e.g., monoclonal). |
| High antibody concentration | Titrate the primary antibody to a lower concentration. |
By following these guidelines and protocols, researchers can achieve reliable and reproducible immunohistochemical staining for the DP1 receptor, enabling a deeper understanding of its role in health and disease. Always refer to the specific antibody datasheet for the most accurate and up-to-date information.
References
- 1. Role of the L-PGDS-PGD2-DP1 receptor axis in sleep regulation and neurologic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. PGD2 DP1 receptor stimulation following stroke ameliorates cerebral blood flow and outcomes [ouci.dntb.gov.ua]
- 4. tfcom-global-nginx-stage.commerceqa.thermofisher.com [tfcom-global-nginx-stage.commerceqa.thermofisher.com]
Small Molecule Inhibitors of the DP1 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin D2 receptor 1 (DP1), a G protein-coupled receptor (GPCR), is a critical mediator in various physiological and pathological processes, including allergic responses, inflammation, and sleep regulation.[1][2][3] Prostaglandin D2 (PGD2), the primary ligand for DP1, is released by mast cells and other immune cells, initiating a signaling cascade upon binding to the receptor.[4] The activation of DP1 is coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] This signaling pathway is implicated in vasodilation and the inhibition of platelet aggregation.[3][6] Given its role in inflammatory diseases such as asthma and allergic rhinitis, the DP1 receptor has emerged as a significant therapeutic target for the development of small molecule inhibitors.[6][7]
This document provides detailed application notes and experimental protocols for the characterization of small molecule inhibitors of the DP1 receptor. It includes a summary of quantitative data for known inhibitors, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Quantitative Data for DP1 Receptor Inhibitors
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several small molecule inhibitors of the DP1 receptor. This data is essential for comparing the relative potencies of different compounds and for selecting appropriate concentrations for in vitro and in vivo studies.
| Compound | Action | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Laropiprant (MK-0524) | Antagonist | Human | Radioligand Binding | 0.57 | - | [8] |
| Antagonist | Mouse | Functional Assay | - | 1.1 | [1] | |
| Asapiprant (S-555739) | Antagonist | Not Specified | Radioligand Binding | 0.44 | - | [8] |
| BWA868C | Antagonist | Human | Radioligand Binding ([3H]-PGD2 displacement) | 22 | - | [9] |
| Antagonist | Human | Radioligand Binding ([3H]-BWA868C) | 1.45 (KD) | - | [9][10] | |
| Antagonist | Human | Platelet Aggregation Assay | pKB = 9.26 | - | [11] | |
| S-5751 | Antagonist | Not Specified | Radioligand Binding | 1.6 | - | Not explicitly found |
| Antagonist | Not Specified | cAMP Generation | - | 120 | Not explicitly found | |
| Vidupiprant | Antagonist | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Signaling Pathway and Experimental Workflow
DP1 Receptor Signaling Pathway
The binding of PGD2 to the DP1 receptor initiates a canonical Gs-coupled signaling cascade. This pathway is a primary target for functional assays designed to screen for and characterize DP1 receptor inhibitors.
Experimental Workflow for DP1 Inhibitor Screening
A typical workflow for identifying and characterizing small molecule inhibitors of the DP1 receptor involves a primary binding assay followed by a secondary functional assay to confirm antagonism.
Experimental Protocols
Radioligand Binding Assay for DP1 Receptor
This protocol is designed to determine the binding affinity of test compounds for the DP1 receptor by measuring their ability to displace a radiolabeled antagonist, [3H]-BWA868C.[9][10][12]
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human DP1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-BWA868C (specific activity ~60-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled BWA868C or another potent DP1 antagonist.
-
Test Compounds: Small molecule inhibitors at various concentrations.
-
96-well Filter Plates: GF/C or equivalent.
-
Scintillation Fluid and Counter.
Protocol:
-
Preparation of Reagents:
-
Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields optimal specific binding (typically 20-50 µg of protein per well).
-
Dilute [3H]-BWA868C in assay buffer to a final concentration of 1-2 nM.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-BWA868C, and 100 µL of the diluted cell membranes.
-
Non-specific Binding: Add 50 µL of 10 µM unlabeled BWA868C, 50 µL of [3H]-BWA868C, and 100 µL of the diluted cell membranes.
-
Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [3H]-BWA868C, and 100 µL of the diluted cell membranes.
-
-
Incubation:
-
Filtration:
-
Rapidly filter the contents of each well through the pre-wetted 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
DP1 Receptor Functional Assay (cAMP Accumulation)
This protocol measures the ability of a test compound to inhibit the agonist-induced increase in intracellular cAMP levels in cells expressing the DP1 receptor.[12][13][14]
Materials:
-
Cell Line: A cell line stably expressing the human DP1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 for CHO-K1).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
DP1 Receptor Agonist: Prostaglandin D2 (PGD2) or a selective agonist like BW245C.
-
Test Compounds: Small molecule inhibitors at various concentrations.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well or 96-well Plates: White, opaque plates suitable for luminescence or fluorescence detection.
Protocol:
-
Cell Preparation:
-
Culture the DP1-expressing cells to ~80% confluency.
-
Harvest the cells and resuspend them in assay buffer at an optimized density (e.g., 5,000-20,000 cells per well).
-
-
Assay Setup (Antagonist Mode):
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare the DP1 agonist (e.g., PGD2) at a concentration that elicits a submaximal response (EC80) in the presence of a PDE inhibitor (e.g., 500 µM IBMX).
-
Add the agonist solution to the wells containing the cells and test compounds.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The DP1 receptor remains a promising target for the development of novel therapeutics for allergic and inflammatory diseases. The protocols and data presented in this document provide a comprehensive resource for researchers engaged in the discovery and characterization of small molecule inhibitors of the DP1 receptor. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately accelerating the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 3. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. revvity.co.jp [revvity.co.jp]
- 5. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Clinical studies of the DP1 antagonist laropiprant in asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. laropiprant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and autoradiography of human DP prostanoid receptors using [(3)H]-BWA868C, a DP receptor-selective antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The classification of prostaglandin DP-receptors in platelets and vasculature using BW A868C, a novel, selective and potent competitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. revvity.com [revvity.com]
Application Notes and Protocols for DP1 Receptor Modulators in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical applications of Prostaglandin D2 receptor 1 (DP1) modulators. This document details their therapeutic potential, summarizes key clinical trial data, and provides protocols for relevant experimental assays.
Introduction to DP1 Receptor and its Clinical Relevance
The Prostaglandin D2 (PGD2) receptor 1, also known as the DP1 receptor, is a G-protein coupled receptor that is activated by its endogenous ligand, PGD2. The DP1 receptor is expressed in various tissues and cells, including airway smooth muscle, vascular smooth muscle cells, platelets, and immune cells such as eosinophils and T-helper 2 (Th2) cells. Its activation primarily couples to the Gs alpha subunit, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is involved in diverse physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses.
The role of the DP1 receptor in various pathological conditions has made it an attractive target for therapeutic intervention. DP1 receptor antagonists have been investigated for their potential in treating allergic diseases like asthma and allergic rhinitis, as well as for mitigating the flushing side-effect associated with niacin therapy. Conversely, DP1 receptor agonists are being explored for conditions where vasodilation and anti-inflammatory effects are desired.
Clinical Applications of DP1 Receptor Modulators
DP1 Receptor Antagonists
DP1 receptor antagonists have been the primary focus of clinical development, with applications spanning from managing dyslipidemia-related side effects to treating allergic airway diseases.
1. Mitigation of Niacin-Induced Flushing:
Niacin (nicotinic acid) is an effective therapy for dyslipidemia, but its use is often limited by a prominent side effect: cutaneous flushing. This flushing is mediated by the release of PGD2 and subsequent activation of DP1 receptors in the skin, leading to vasodilation.
-
Laropiprant (MK-0524): Developed as a selective DP1 receptor antagonist, laropiprant was designed to be co-administered with niacin to specifically block this flushing effect. Clinical trials demonstrated that laropiprant significantly reduced the intensity and incidence of niacin-induced flushing. However, the combination therapy of niacin and laropiprant was ultimately withdrawn from the market. Large-scale cardiovascular outcome trials failed to show a significant benefit of adding niacin/laropiprant to statin therapy and revealed an increase in non-serious adverse events.
2. Allergic Rhinitis:
PGD2 is a key mediator in the pathophysiology of allergic rhinitis, contributing to nasal congestion and other symptoms.
-
ONO-4053: A novel DP1 receptor antagonist, ONO-4053, has shown promise in the treatment of seasonal allergic rhinitis (SAR). In a phase II clinical trial, ONO-4053 was found to be more effective than the leukotriene receptor antagonist, pranlukast, in improving nasal symptoms.
-
Asapiprant (S-555739): Preclinical studies in animal models of allergic rhinitis have demonstrated that this potent and selective DP1 receptor antagonist can significantly suppress antigen-induced nasal resistance and secretion.
3. Asthma:
The role of PGD2 and the DP1 receptor in asthma is complex. While PGD2 is implicated in allergic airway inflammation, clinical trials with DP1 antagonists in asthma have yielded mixed results.
-
Laropiprant: Clinical studies investigating laropiprant as a monotherapy or in combination with the leukotriene receptor antagonist montelukast in patients with persistent asthma did not demonstrate significant improvements in lung function (FEV1) or asthma symptoms.
DP1 Receptor Agonists
The therapeutic potential of DP1 receptor agonists is also an area of active research, focusing on conditions that may benefit from their vasodilatory and anti-inflammatory properties.
-
BW245C: This selective DP1 receptor agonist has been primarily used as a research tool to elucidate the physiological functions of the DP1 receptor. Clinical applications are still in the exploratory phase, with potential for conditions such as pulmonary hypertension where vasodilation is a therapeutic goal.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the quantitative data from key studies on DP1 receptor modulators.
Table 1: Clinical Trial Data for ONO-4053 in Seasonal Allergic Rhinitis
| Outcome Measure | ONO-4053 | Pranlukast | Placebo |
| Bayesian Posterior Probability of Superiority for Total 3 Nasal Symptom Score (T3NSS) | |||
| vs. Placebo | - | 70.0% | - |
| vs. Pranlukast | 81.6% | - | - |
Data from a Phase II, randomized, double-blind, parallel-group study in patients with seasonal allergic rhinitis.[1]
Table 2: Clinical Trial Data for Laropiprant in Asthma
| Outcome Measure | Laropiprant vs. Placebo | Laropiprant + Montelukast vs. Montelukast |
| Change in FEV1 | No significant difference | No significant difference |
| Asthma Symptoms | No significant difference | No significant difference |
Data from a double-blind, crossover study in 100 patients with persistent asthma.
Table 3: Preclinical Data for Asapiprant in Animal Models
| Animal Model | Outcome Measure | Effect of Asapiprant |
| Allergic Rhinitis (Guinea Pig) | Antigen-induced nasal resistance | Significant suppression |
| Antigen-induced nasal secretion | Significant suppression | |
| Allergic Asthma (Mouse) | Antigen-induced asthmatic responses | Suppression |
| Airway hyper-responsiveness | Suppression |
Data from preclinical studies evaluating the efficacy of asapiprant.[2]
Signaling Pathways
DP1 Receptor Signaling Pathway
Caption: DP1 receptor signaling cascade.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol outlines a method to measure the intracellular accumulation of cAMP in response to DP1 receptor activation, a key step in screening for DP1 modulators.
Materials:
-
Cells expressing the DP1 receptor (e.g., HEK293-DP1 stable cell line)
-
DP1 receptor agonist (e.g., BW245C) or antagonist (e.g., laropiprant)
-
Assay buffer (e.g., HBSS with 0.1% BSA and 20 mM HEPES)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit)
-
White opaque 384-well microplates
Procedure:
-
Cell Preparation:
-
Culture HEK293-DP1 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration.
-
-
Assay Protocol:
-
Add 5 µL of cells to each well of a 384-well plate.
-
For Antagonist Mode: Add 5 µL of antagonist dilutions (or vehicle) and incubate for 15-30 minutes at room temperature.
-
For Agonist Mode: Add 5 µL of agonist dilutions (or vehicle).
-
For Antagonist Mode: Add 5 µL of agonist at a concentration that gives 80% of the maximal response (EC80).
-
Incubate the plate for 30 minutes at room temperature.
-
Add 5 µL of the cAMP detection mix (Eu-chelate and ULight™-anti-cAMP antibody) from the kit.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).
-
Calculate the ratio of the fluorescence signals at 665 nm and 620 nm.
-
Plot the ratio against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
-
Experimental Workflow for cAMP Assay
Caption: Workflow for a cAMP accumulation assay.
Protocol 2: Serum Response Element (SRE) Luciferase Reporter Gene Assay
This assay measures the activation of the SRE, a downstream target of the DP1 signaling pathway, providing another method to assess receptor activation.
Materials:
-
HEK293 cells
-
DP1 receptor expression vector
-
SRE-luciferase reporter vector (e.g., pSRE-Luc)
-
Transfection reagent (e.g., Lipofectamine®)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DP1 receptor agonist or antagonist
-
Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the DP1 receptor expression vector and the SRE-luciferase reporter vector in a 96-well plate.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound Treatment:
-
Replace the medium with a serum-free medium and incubate for 4-6 hours.
-
Add serial dilutions of the DP1 agonist or antagonist to the wells.
-
Incubate for an appropriate time (e.g., 6 hours) to induce luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Plot the normalized luciferase activity against the compound concentration to determine the dose-response curve and EC50/IC50 values.
-
SRE Reporter Gene Assay Workflow
Caption: Workflow for an SRE reporter gene assay.
Conclusion
DP1 receptor modulators represent a promising area of drug development with diverse potential clinical applications. While the initial focus on mitigating niacin-induced flushing with laropiprant did not lead to a successful therapeutic, research into DP1 antagonists for allergic diseases like allergic rhinitis continues to show promise. The development of selective DP1 agonists may also open new avenues for treating cardiovascular and inflammatory conditions. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working on this important therapeutic target.
References
Application Notes and Protocols: DP1 Receptor as a Therapeutic Target in Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The D-prostanoid 1 (DP1) receptor, a G-protein coupled receptor for prostaglandin D2 (PGD2), has emerged as a complex and intriguing therapeutic target in the pathophysiology of asthma. PGD2 is a major inflammatory mediator released from mast cells following allergen exposure and is found at elevated levels in the airways of asthmatic individuals. While the role of the concurrently expressed PGD2 receptor, CRTH2 (DP2), in promoting pro-inflammatory responses in asthma is well-established, the function of the DP1 receptor is more nuanced, exhibiting both pro- and anti-inflammatory activities. This document provides detailed application notes on the therapeutic potential of the DP1 receptor in asthma and comprehensive protocols for key experiments to investigate its function.
DP1 Receptor Signaling in the Context of Asthma
The biological effects of PGD2 are mediated through its binding to two distinct receptors, DP1 and CRTH2, which often have opposing actions. The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is generally associated with smooth muscle relaxation, vasodilation, and inhibition of inflammatory cell migration. However, the role of DP1 in asthma is not straightforward. Some studies suggest that DP1 activation can suppress the cardinal features of asthma by modulating the function of lung dendritic cells and inducing regulatory T cells. Conversely, other evidence points to a pro-inflammatory role, including the potential for DP1 activation to promote eosinophil survival. The balance of PGD2 signaling through DP1 and CRTH2 is likely a critical determinant of the overall inflammatory response in the asthmatic airway.
DP1 Receptor Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: DP1 Receptor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DP1 receptor assays.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the primary signaling pathway of the DP1 receptor?
-
Which cell lines are suitable for expressing the DP1 receptor?
-
What are the standard agonists and antagonists used in DP1 receptor assays?
-
How can I measure DP1 receptor expression?
-
-
Troubleshooting Guides
-
Radioligand Binding Assays
-
cAMP Functional Assays
-
GTPγS Binding Assays
-
-
Experimental Protocols
-
DP1 Receptor Membrane Preparation
-
Radioligand Binding Assay
-
cAMP Accumulation Assay
-
[³⁵S]GTPγS Binding Assay
-
Cell Surface Expression Assay
-
-
Quantitative Data Summary
-
Diagrams
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of the DP1 receptor?
The prostaglandin D2 (PGD2) receptor 1 (DP1) is a G protein-coupled receptor (GPCR) that primarily couples to the stimulatory G protein, Gs.[1] Upon activation by an agonist like PGD2, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] This increase in intracellular cAMP level mediates various physiological and pathological processes.[1]
Q2: Which cell lines are suitable for expressing the DP1 receptor?
Commonly used cell lines for the stable or transient expression of the DP1 receptor include Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells.[2] These cell lines are often used due to their robust growth characteristics and high transfection efficiency.
Q3: What are the standard agonists and antagonists used in DP1 receptor assays?
-
Agonists:
-
Antagonists:
-
BWA868C: A commonly used DP1 receptor antagonist.
-
Laropiprant (MK-0524): Another well-characterized DP1 receptor antagonist.
-
Q4: How can I measure DP1 receptor expression?
Cell surface expression of the DP1 receptor, often with an epitope tag like FLAG, can be monitored using a fluorescence-activated cell sorting (FACS) assay.[1] This involves incubating the cells expressing the tagged receptor with a fluorescently labeled antibody against the tag (e.g., anti-Flag-FITC) and then detecting the fluorescence intensity using a flow cytometer.[1]
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Radioligand is "sticky" and binds to filters or plasticware. 4. Inappropriate blocking agent. | 1. Use a radioligand concentration at or below the Kd. 2. Increase the number and/or volume of washes with ice-cold buffer. 3. Pre-soak filters in a blocking agent (e.g., 0.3% polyethyleneimine). Consider using a different filter type. 4. Optimize the blocking agent in the assay buffer (e.g., BSA). |
| Low Specific Binding Signal | 1. Low receptor expression in the membrane preparation. 2. Inactive receptor due to improper membrane preparation or storage. 3. Radioligand degradation. 4. Incubation time is too short to reach equilibrium. | 1. Verify receptor expression levels. Use a higher concentration of membranes in the assay. 2. Prepare fresh membranes and store them properly at -80°C. Avoid repeated freeze-thaw cycles. 3. Check the age and storage conditions of the radioligand. 4. Perform a time-course experiment to determine the optimal incubation time. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Uneven filtration or washing. | 1. Use calibrated pipettes and ensure proper technique. 2. Thoroughly mix all solutions before adding them to the assay plate. 3. Ensure a consistent and rapid filtration process for all wells. |
cAMP Functional Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Agonist-Stimulated cAMP Signal | 1. Low receptor expression or poor cell surface expression. 2. Cells are not healthy or are at a high passage number. 3. Inactive agonist. 4. High phosphodiesterase (PDE) activity degrading cAMP. 5. Insufficient agonist stimulation time. | 1. Confirm receptor expression and localization. Select a higher-expressing cell clone. 2. Use cells at a low passage number and ensure they are in a logarithmic growth phase. 3. Use a fresh stock of the agonist. 4. Include a PDE inhibitor (e.g., IBMX) in the assay buffer.[4] 5. Optimize the agonist incubation time. |
| High Basal cAMP Levels | 1. Constitutive receptor activity. 2. Too many cells per well. 3. Contamination of cell culture. | 1. This may be inherent to the receptor or cell line. If problematic, consider using an inverse agonist to lower the basal signal. 2. Reduce the number of cells seeded per well.[4] 3. Check for and eliminate any microbial contamination. |
| "Bell-Shaped" Dose-Response Curve | 1. Receptor desensitization or internalization at high agonist concentrations. 2. Compound cytotoxicity at high concentrations. | 1. Reduce the incubation time. 2. Assess cell viability at the highest concentrations of the test compound. |
GTPγS Binding Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | 1. Low levels of Gs protein in the membrane preparation. 2. Suboptimal concentrations of GDP, Mg²⁺, or NaCl. 3. Low affinity of the receptor for the G protein. | 1. Consider co-expressing Gs proteins with the receptor. 2. Empirically optimize the concentrations of these components. GDP is crucial for reducing basal [³⁵S]GTPγS binding. 3. This may be an intrinsic property of the receptor. Ensure assay conditions are optimized to favor receptor-G protein coupling. |
| High Basal [³⁵S]GTPγS Binding | 1. High spontaneous receptor activity. 2. Insufficient GDP concentration. | 1. Increase the concentration of GDP in the assay buffer to favor the inactive G protein state. 2. Titrate the GDP concentration to find the optimal level that reduces basal binding without significantly affecting agonist-stimulated binding. |
| Assay Window Decreases Over Time | 1. Instability of the receptor or G protein in the assay buffer. 2. Depletion of [³⁵S]GTPγS. | 1. Add protease inhibitors to the buffer. Keep membranes on ice. 2. Ensure the [³⁵S]GTPγS concentration is not limiting. |
Experimental Protocols
DP1 Receptor Membrane Preparation
-
Culture HEK293 or CHO cells stably expressing the DP1 receptor to ~90% confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% glycerol).
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay
-
In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compounds (for competition assays) or buffer (for saturation assays).
-
DP1 receptor membrane preparation (typically 5-20 µg of protein per well).
-
Radioligand (e.g., [³H]PGD2) at a concentration near its Kd for competition assays, or at various concentrations for saturation assays.
-
-
For non-specific binding determination, add a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled PGD2).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
cAMP Accumulation Assay
-
Seed cells expressing the DP1 receptor into a 96-well plate and allow them to attach overnight.
-
Wash the cells with serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
For antagonist assays, add the antagonist compounds and incubate for a further 15-30 minutes.
-
Add agonist (e.g., PGD2 or BW245C) at various concentrations and incubate for 15-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
[³⁵S]GTPγS Binding Assay
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP (typically 1-10 µM).
-
Test compounds (agonist or antagonist).
-
DP1 receptor membrane preparation (10-30 µg protein per well).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through a GF/B filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity.
Cell Surface Expression Assay
-
Harvest cells expressing N-terminally FLAG-tagged DP1 receptor 24 hours after transfection.[1]
-
Incubate the cells with a mouse anti-FLAG-FITC antibody (e.g., at a 1:200 dilution) for 2 hours at 4°C in the dark.[1]
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.[1]
-
Normalize the data to the expression level of the wild-type DP1 receptor.[1]
Quantitative Data Summary
| Compound | Ligand Type | Assay Type | Receptor | Reported Value |
| PGD2 | Agonist | Binding | Human DP1 | Kd: 0.5 - 1 nM[3] |
| PGD2 | Agonist | cAMP Assay | Human DP1 | pEC₅₀: ~8.5 |
| BW245C | Agonist | cAMP Assay | Human DP1 | pEC₅₀: ~8.8 |
| BWA868C | Antagonist | Binding | Human DP1 | pKi: ~8.0 |
| Laropiprant | Antagonist | Binding | Human DP1 | pKi: ~8.5 |
pEC₅₀ = -log(EC₅₀), pKi = -log(Ki). Values are approximate and can vary depending on the specific assay conditions and cell system used.
Diagrams
DP1 Receptor Signaling Pathway
Caption: DP1 receptor signaling cascade.
Radioligand Binding Assay Workflow
Caption: Radioligand binding assay workflow.
cAMP Functional Assay Workflow
Caption: cAMP functional assay workflow.
References
- 1. pnas.org [pnas.org]
- 2. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DP1 Receptor Antagonist Dosage
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with DP1 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the DP1 receptor?
The Prostaglandin D2 (PGD2) receptor 1 (DP1) is a G-protein coupled receptor (GPCR). When its endogenous ligand, PGD2, binds to it, the receptor couples to the stimulatory G-protein (Gs).[1] This activation stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade is involved in various physiological processes, including vasodilation, regulation of sleep, and modulation of immune responses such as eosinophil apoptosis.[1][4][5][6]
Q2: How do DP1 receptor antagonists work?
DP1 receptor antagonists are competitive inhibitors that bind to the DP1 receptor, preventing PGD2 from binding and activating it. By blocking this interaction, they inhibit the downstream signaling cascade, primarily the production of cAMP.[4] Some antagonists, like Laropiprant (MK-0524), have also been shown to exhibit inverse agonism, meaning they can reduce the basal level of receptor signaling even in the absence of an agonist.[4]
Q3: What are the primary applications of DP1 receptor antagonists in research?
DP1 receptor antagonists are crucial tools for studying the physiological and pathological roles of the PGD2/DP1 signaling pathway. They are widely used in preclinical and clinical research for conditions such as allergic rhinitis, asthma, and inhibiting the flushing side effect associated with niacin (nicotinic acid) therapy.[4][7][8]
Visual Guide: DP1 Receptor Signaling Pathway
The following diagram illustrates the activation of the DP1 receptor by its agonist PGD2 and the inhibitory effect of a DP1 antagonist.
Caption: DP1 receptor signaling pathway and point of antagonist inhibition.
Troubleshooting Guide
Q4: Why am I not observing any effect from my DP1 antagonist?
There are several potential reasons for a lack of antagonist efficacy. Consider the following troubleshooting steps:
-
Suboptimal Concentration: The antagonist concentration may be too low to effectively compete with the agonist. It is crucial to perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols below).
-
Agonist Concentration: The concentration of the PGD2 agonist might be too high, outcompeting the antagonist. Try reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC80).
-
Compound Solubility: Poor solubility of the antagonist can lead to a lower effective concentration in your assay medium. Ensure the compound is fully dissolved. You may need to use a solvent like DMSO, but always include a vehicle control in your experiments.
-
Cell System Issues: The cells you are using may not express the DP1 receptor at sufficient levels. Confirm DP1 expression using techniques like qPCR or Western blot.
-
Incorrect Receptor Pathway: The biological effect you are measuring might be mediated by a different receptor. PGD2 can also signal through the DP2 (CRTH2) receptor, which has distinct downstream effects.[5][6] Consider using a selective DP2 antagonist as a control to dissect the pathway.
Q5: My results show high variability between experiments. What can I do?
High variability can obscure real effects. To improve consistency:
-
Standardize Cell Culture: Ensure consistent cell passage numbers, seeding densities, and growth conditions.
-
Precise Reagent Preparation: Prepare fresh dilutions of agonists and antagonists for each experiment from a validated stock solution.
-
Control for Incubation Times: Adhere strictly to pre-incubation times for the antagonist and stimulation times for the agonist.
-
Automate Pipetting: If possible, use automated or semi-automated liquid handling to minimize pipetting errors.
-
Increase Replicates: Use technical and biological replicates to improve statistical power.
Q6: I suspect my DP1 antagonist has off-target effects. How can I check this?
Off-target activity is a common concern. For example, Laropiprant has a known affinity for the thromboxane A2 (TP) receptor, although it is significantly less potent compared to its affinity for DP1.[9][10]
-
Use a Structurally Different Antagonist: Test another selective DP1 antagonist with a different chemical structure. If both compounds produce the same effect, it is more likely to be a true DP1-mediated response.
-
Test in a Null System: Use a cell line that does not express the DP1 receptor (or use siRNA to knock down expression) as a negative control. Any effect observed in this system is likely off-target.
-
Receptor Selectivity Profiling: If available, screen your antagonist against a panel of related receptors (e.g., other prostanoid receptors like DP2, EP, and TP) to determine its selectivity.[3]
Visual Guide: Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in DP1 antagonist experiments.
Caption: A decision tree for troubleshooting DP1 antagonist experiments.
Experimental Protocols
Protocol: Determining Antagonist IC50 via a cAMP Assay
This protocol outlines the steps to determine the concentration of a DP1 antagonist required to inhibit 50% of the agonist-induced cAMP response (IC50).
Materials:
-
DP1-expressing cells (e.g., HEK293-DP1)
-
Cell culture medium
-
DP1 agonist (e.g., PGD2 or a stable analog like BW245C)
-
DP1 antagonist of interest
-
Vehicle (e.g., DMSO)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Seeding: Plate DP1-expressing cells in a suitable microplate (e.g., 96-well or 384-well) at a predetermined density and allow them to adhere overnight.
-
Antagonist Preparation: Prepare a serial dilution of the DP1 antagonist in assay buffer. It is common to prepare a 10-point curve, ranging from 10 µM down to 1 pM. Include a vehicle-only control.
-
Pre-incubation with Antagonist:
-
Wash the cells gently with assay buffer.
-
Add the antagonist dilutions to the respective wells.
-
Incubate for a set period (e.g., 15-30 minutes) at 37°C. This allows the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare the DP1 agonist at a concentration that elicits ~80% of its maximal response (EC80). This concentration should be determined from a prior agonist dose-response experiment.
-
Add the EC80 concentration of the agonist to all wells except the "no agonist" control wells.
-
Incubate for a specific duration (e.g., 10-15 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data: Set the signal from the vehicle-only/no agonist control as 0% inhibition and the signal from the agonist-only control as 100% response (0% inhibition).
-
Plot the percent inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.
-
Visual Guide: IC50 Determination Workflow
Caption: Step-by-step experimental workflow for IC50 determination.
Reference Data: Common DP1 Receptor Antagonists
The table below summarizes potency data for commonly cited DP1 receptor antagonists. Potency can vary depending on the assay system (e.g., cell type, buffer conditions).
| Compound Name | Synonym(s) | Receptor Target(s) | Potency (Ki / IC50) | Notes |
| Laropiprant | MK-0524 | DP1 (primary), TP (secondary) | Ki: 0.57 nM (DP1), 2.95 nM (TP) IC50: 0.09 nM (washed platelets), 1.1 nM (mouse functional assay)[1][4] | Well-characterized and selective. Also shown to be an inverse agonist and pharmacochaperone.[4][9] |
| BWA868C | DP1 | IC50: Potent antagonist, specific values vary by study. | A classic, selective DP1 antagonist used in many foundational studies.[3] | |
| BI 671800 | Ono 8130 | Dual DP1/TP | Data not specified in searches. | A dual antagonist targeting both DP1 and the thromboxane (TP) receptor.[3] |
| S-5751 | DP1 | Data not specified in searches. | A DP1 antagonist used in preclinical models of allergic disease. |
References
- 1. cellagentech.com [cellagentech.com]
- 2. Inverse agonist and pharmacochaperone properties of MK-0524 on the prostanoid DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse Agonist and Pharmacochaperone Properties of MK-0524 on the Prostanoid DP1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal in DP1 Receptor Western Blot
Welcome to the technical support center for troubleshooting issues related to the western blot analysis of the DP1 receptor. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during the detection of this G-protein coupled receptor (GPCR), particularly focusing on low or weak signal.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a very weak or no signal for the DP1 receptor in my western blot?
A1: Low or no signal for the DP1 receptor can stem from several factors. The most common issues include low protein abundance in your sample, suboptimal antibody performance, inefficient protein extraction and transfer, and issues with the detection reagents. The DP1 receptor, like many GPCRs, can be expressed at low levels in many tissues and cell lines.[1]
Q2: What are some recommended positive and negative controls for DP1 receptor western blotting?
A2: Proper controls are crucial for validating your western blot results.
-
Positive Controls: Tissues known to express the DP1 receptor, such as the brain, spleen, and lungs, can serve as positive controls.[2] The human colorectal cancer cell line HT-29 has been reported to express DP1 receptor transcripts and could potentially be used as a positive control.[3][4] Additionally, HEK293 cells overexpressing a tagged DP1 receptor are an excellent positive control to confirm antibody reactivity and optimize the protocol.[5]
-
Negative Controls: While a universally accepted negative control cell line is not well-documented, cell lines reported to have no or very low DP1 expression, such as HCA-7, HCT116, SW480, and SW48, could be tested.[3][4] The ideal negative control would be a lysate from a DP1 receptor knockout or knockdown cell line or tissue.
Q3: My antibody datasheet indicates a specific molecular weight for the DP1 receptor, but I am seeing bands at different sizes. What could be the reason for this?
A3: Discrepancies in the observed molecular weight of the DP1 receptor can be attributed to several factors:
-
Post-Translational Modifications (PTMs): Glycosylation is a common PTM for GPCRs and can cause the protein to migrate slower on the gel, resulting in a higher apparent molecular weight.[6]
-
Dimerization/Oligomerization: GPCRs, including potentially the DP1 receptor, can form dimers or higher-order oligomers that may not be fully dissociated under standard SDS-PAGE conditions, leading to bands at multiples of the monomeric molecular weight.[6][7]
-
Splice Variants: Different isoforms of the DP1 receptor may exist, leading to bands of varying sizes.
-
Antibody Specificity: The antibody may be recognizing non-specific proteins. Validating the antibody with appropriate controls is essential.[8][9][10][11]
Q4: How can I improve the extraction of the DP1 receptor, a membrane protein, from my samples?
A4: Efficiently extracting membrane proteins like the DP1 receptor is critical for obtaining a good signal. The choice of lysis buffer is important. Buffers containing strong detergents, such as RIPA buffer, are often used to solubilize membrane proteins. However, for some GPCRs, harsh detergents can disrupt the epitope recognized by the antibody. It may be necessary to test different lysis buffers with varying detergent types and concentrations to find the optimal condition for your specific antibody and sample. Always include protease inhibitors in your lysis buffer to prevent protein degradation.
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to troubleshooting low signal in your DP1 receptor western blots.
| Problem Category | Potential Cause | Recommended Solution |
| Sample Preparation | Low abundance of DP1 receptor in the sample. | Increase the amount of total protein loaded per lane (e.g., up to 50-100 µg). Consider enriching for membrane proteins using a membrane protein extraction kit. |
| Inefficient protein extraction. | Use a lysis buffer optimized for membrane proteins (e.g., RIPA buffer). Sonication can help to shear DNA and improve protein solubilization. | |
| Protein degradation. | Always add a fresh protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C throughout the preparation. | |
| Antibody | Primary antibody concentration is too low. | Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations. |
| Primary antibody has low affinity or is not validated for western blot. | Ensure the antibody is validated for western blotting. If possible, test antibodies from different vendors. Check the literature for antibodies that have been successfully used for DP1 receptor detection. | |
| Inappropriate secondary antibody. | Use a fresh, high-quality secondary antibody that is specific for the primary antibody's host species. | |
| Electrophoresis & Transfer | Inefficient protein transfer from the gel to the membrane. | Confirm successful transfer by staining the membrane with Ponceau S after transfer. For membrane proteins, consider a wet transfer method, which is often more efficient than semi-dry transfer. Optimize transfer time and voltage. |
| Protein "blow-through" (for small proteins). | If you suspect the protein is passing through the membrane, use a membrane with a smaller pore size (e.g., 0.2 µm). | |
| Blocking, Incubation & Washing | Over-blocking of the membrane. | Reduce the concentration of the blocking agent (e.g., from 5% to 3% non-fat milk or BSA) or shorten the blocking time. Some antibodies work better with BSA than milk, or vice versa. |
| Insufficient incubation time for the primary antibody. | Incubate the primary antibody overnight at 4°C to allow for maximum binding. | |
| Excessive washing. | Reduce the number or duration of washing steps, or decrease the detergent concentration in the wash buffer. | |
| Detection | Inactive or expired detection reagents. | Use fresh chemiluminescent substrates. Ensure the HRP enzyme on the secondary antibody has not been inactivated. |
| Insufficient exposure time. | Increase the exposure time to the film or digital imager. |
Experimental Protocols
Membrane Protein Extraction
This protocol is a general guideline for extracting membrane proteins from cultured cells.
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate on ice to shear genomic DNA and aid in membrane disruption.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a BCA assay.
Western Blot Protocol
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 70°C for 10 minutes. Note: Boiling samples containing membrane proteins can sometimes cause aggregation, so a lower temperature is recommended.[6]
-
SDS-PAGE: Load 30-50 µg of protein per lane on an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the predicted molecular weight of the DP1 receptor (~41 kDa).[2]
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer overnight at 4°C is recommended for better efficiency.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using X-ray film or a digital imager.
Visualizing Workflows and Pathways
References
- 1. DP1 prostanoid receptor activation increases the severity of an acute lower respiratory viral infection in mice via TNF-α-induced immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Expression of prostaglandin D2 receptors DP1 and DP2 by human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. G-protein-coupled receptor heterodimerization modulates receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of dopamine receptor DRD1 and DRD2 antibodies using receptor deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of commercial Mas receptor antibodies for utilization in Western Blotting, immunofluorescence and immunohistochemistry studies | PLOS One [journals.plos.org]
- 11. euromabnet.com [euromabnet.com]
Technical Support Center: DP1 Receptor Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the specificity of DP1 receptor antibodies for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the DP1 receptor and what is its function?
The prostaglandin D2 (PGD2) receptor, DP1, is a G protein-coupled receptor (GPCR). When activated by its ligand PGD2, it primarily couples to the stimulatory G protein Gαs, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling pathway is involved in various physiological and pathological processes, including the regulation of sleep, body temperature, inflammation, and allergic responses.[1][2][4]
Q2: What is the expected molecular weight of the DP1 receptor in a Western Blot?
The expected molecular weight of the DP1 receptor is approximately 41 kDa.[1] However, variations may be observed due to post-translational modifications.
Q3: How can I validate the specificity of my DP1 receptor antibody?
Validating antibody specificity is crucial for accurate data. Several methods can be employed:
-
Peptide Competition (Blocking Peptide Assay): Pre-incubate the antibody with the immunizing peptide. A specific antibody will show a diminished or absent signal in the presence of the blocking peptide.[5][6]
-
Knockout (KO) or Knockdown (KD) Models: Use cell lines or tissues where the DP1 receptor gene has been knocked out or its expression knocked down. A specific antibody should not detect a signal in these models compared to the wild-type control.[7][8][9]
-
Independent Antibody Validation: Use two or more different antibodies that recognize distinct epitopes on the DP1 receptor. Both antibodies should produce a similar staining pattern or band.[5][8]
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This powerful technique can confirm the identity of the protein being pulled down by the antibody.[5][8]
Troubleshooting Guides
High Background or Non-Specific Bands in Western Blotting
Q: I am observing high background and multiple non-specific bands in my Western Blot for the DP1 receptor. What could be the cause and how can I fix it?
A: High background and non-specific binding in Western Blotting can be caused by several factors. Below is a table outlining potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Primary antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background.[10] |
| Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Ensure the blocking agent is fresh and fully dissolved.[10][11] |
| Inadequate washing. | Increase the number and duration of wash steps. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[12][13] |
| Secondary antibody is cross-reacting or binding non-specifically. | Use a secondary antibody that has been pre-adsorbed against the species of your sample. Run a control lane with only the secondary antibody to check for non-specific binding.[14] |
| Contaminated buffers or equipment. | Use fresh, filtered buffers and ensure that all equipment is clean.[10][12] |
| Protein overloading. | Reduce the amount of total protein loaded onto the gel. High protein concentrations can lead to non-specific antibody binding.[15] |
Weak or No Signal in Western Blotting
Q: I am not getting any signal, or the signal for my DP1 receptor is very weak in my Western Blot. What should I do?
A: A weak or absent signal can be frustrating. The following table provides potential reasons and solutions.
| Possible Cause | Recommended Solution |
| Low expression of DP1 receptor in the sample. | Confirm that your cell line or tissue expresses the DP1 receptor. You may need to enrich your sample or use a positive control.[13][16] Consider using a more sensitive detection reagent. |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody or incubate overnight at 4°C.[16] |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For low molecular weight proteins like DP1 (~41 kDa), consider using a smaller pore size membrane (0.2 µm) and avoiding over-transfer.[15] |
| Inactive primary or secondary antibody. | Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles. Test the secondary antibody independently. |
| Incorrect secondary antibody. | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[17] |
Non-Specific Staining in Immunofluorescence (IF)
Q: My immunofluorescence staining for the DP1 receptor shows high background and non-specific signal. How can I improve this?
A: Improving signal-to-noise in immunofluorescence is key for accurate localization. Here are some troubleshooting tips.
| Possible Cause | Recommended Solution |
| Primary antibody concentration is too high. | Decrease the antibody concentration and/or reduce the incubation time.[18] |
| Inadequate blocking. | Use normal serum from the same species as the secondary antibody for blocking (e.g., normal goat serum for a goat anti-rabbit secondary).[18][19] |
| Insufficient washing. | Increase the number and duration of washes between antibody incubation steps. |
| Secondary antibody cross-reactivity. | Use a highly cross-adsorbed secondary antibody. Run a secondary antibody-only control to check for non-specific binding.[18] |
| Autofluorescence of the tissue or cells. | View an unstained sample under the microscope to assess autofluorescence. If present, you can use an autofluorescence quenching kit or select fluorophores with longer wavelengths.[19] |
| Over-fixation of the sample. | Over-fixation can mask the epitope. Try reducing the fixation time or performing antigen retrieval.[18] |
No or Weak Signal in Immunoprecipitation (IP)
Q: I am unable to immunoprecipitate the DP1 receptor. What could be wrong?
A: Successful immunoprecipitation depends on several factors. Consider the following.
| Possible Cause | Recommended Solution |
| Antibody is not suitable for IP. | Check the antibody datasheet to confirm it has been validated for immunoprecipitation. Polyclonal antibodies often perform better in IP than monoclonal antibodies.[12][13] |
| Insufficient amount of primary antibody. | Titrate the antibody to determine the optimal amount for your sample.[13][16] |
| Low expression of the DP1 receptor. | Increase the amount of cell lysate used for the IP. Pre-clearing the lysate can help reduce non-specific binding when using larger amounts of lysate.[13][16] |
| Incorrect lysis buffer. | The lysis buffer may be too harsh and denaturing the antibody or the epitope. Try using a less stringent lysis buffer (e.g., RIPA with lower detergent concentrations or a non-denaturing buffer).[16][20] |
| Inefficient elution. | Ensure you are using the correct elution buffer and that it is at the appropriate pH and strength to disrupt the antibody-antigen interaction.[16] |
Experimental Protocols
Peptide Competition Assay for Western Blot
This protocol is used to confirm the specificity of a primary antibody.
-
Prepare two tubes:
-
Tube A (Antibody alone): Dilute the DP1 receptor primary antibody to its optimal working concentration in your blocking buffer.
-
Tube B (Blocked antibody): Add the blocking peptide at a 5-10 fold molar excess relative to the antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Then, add the primary antibody at its optimal working concentration and incubate for another 30 minutes at room temperature.
-
-
Perform Western Blotting:
-
Run your protein samples on an SDS-PAGE gel and transfer to a membrane as per your standard protocol.
-
Block the membrane for 1 hour at room temperature.
-
Cut the membrane in half (if loading identical samples).
-
Incubate one half with the solution from Tube A and the other half with the solution from Tube B overnight at 4°C.
-
Wash the membranes thoroughly.
-
Incubate with the appropriate secondary antibody.
-
Wash and develop the blot.
-
-
Analyze the results: A specific antibody will show a strong band in the lane incubated with the antibody alone (Tube A) and a significantly reduced or absent band in the lane incubated with the blocked antibody (Tube B).[6]
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. pnas.org [pnas.org]
- 3. Enhancement of prostaglandin D2-D prostanoid 1 signaling reduces intestinal permeability by stimulating mucus secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A superior strategy for validation of antibody: Blocking peptide validation | Affinity Biosciences [affbiotech.com]
- 6. Peptide Blocking | Antibody Blocking Peptides | Bio-Techne [bio-techne.com]
- 7. Validation of dopamine receptor DRD1 and DRD2 antibodies using receptor deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 15. youtube.com [youtube.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: DP1 Receptor Drug Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of drugs targeting the Prostaglandin D2 receptor 1 (DP1).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing selective DP1 receptor antagonists?
A1: The main challenges include:
-
Achieving High Selectivity: Designing ligands that potently inhibit DP1 without interacting with other prostanoid receptors, particularly the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2), which also binds PGD2, can be difficult.[1] Off-target effects on other G-protein coupled receptors (GPCRs) are also a concern.
-
Species Differences: Significant variations in the pharmacology of DP1 receptor orthologs across different species can make it challenging to translate preclinical findings from animal models to humans.[2][3]
-
Translational Efficacy: Promising preclinical data in animal models of allergic diseases has not always translated into robust clinical efficacy in human trials.[4] This may be due to the complex and sometimes opposing roles of DP1 and DP2 in the inflammatory cascade.
-
Predicting Clinical Outcomes: As exemplified by the failure of Laropiprant to reduce cardiovascular events despite effectively blocking niacin-induced flushing, preclinical and surrogate endpoints may not always predict the desired therapeutic outcome in complex diseases.[5][6][7]
Q2: Why did the DP1 receptor antagonist Laropiprant (MK-0524) fail in clinical trials for cardiovascular disease?
A2: Laropiprant was developed to reduce the flushing side effect of niacin, a medication used to manage dyslipidemia.[7][8] While it was effective in this regard, the HPS2-THRIVE clinical trial, which assessed the combination of Laropiprant and extended-release niacin, was stopped due to a lack of efficacy in reducing major vascular events and an increase in non-cardiovascular serious adverse events.[5][6] The failure highlights the challenge of a surrogate endpoint (reducing flushing) not translating to a meaningful clinical benefit for the primary indication (cardiovascular risk reduction).
Q3: What are the key signaling pathways activated by the DP1 receptor?
A3: The DP1 receptor is a Gs-protein coupled receptor.[9] Upon agonist binding, it primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] This signaling cascade can lead to various cellular responses, including smooth muscle relaxation and inhibition of platelet aggregation.[9] The receptor can also undergo desensitization and internalization mediated by G protein-coupled receptor kinase 2 (GRK2) and β-arrestin 2.[12]
Troubleshooting Guides
Radioligand Binding Assays
Issue: Low specific binding or high non-specific binding.
| Possible Cause | Troubleshooting Step |
| Suboptimal radioligand concentration | Determine the Kd of your radioligand and use a concentration at or below this value for competitive binding assays. |
| Degraded radioligand | Use fresh or properly stored radioligand. Perform a saturation binding experiment to ensure the ligand is performing as expected. |
| Insufficient receptor expression | Use a cell line with higher receptor expression or optimize transfection conditions. |
| Incorrect buffer composition | Ensure the pH, ionic strength, and presence of necessary co-factors (e.g., Mg2+) are optimal for DP1 receptor binding. |
| High non-specific binding to filters | Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). |
| Incomplete washing | Optimize the number and duration of washes to remove unbound radioligand without causing significant dissociation of specifically bound ligand. |
Quantitative Data for Benchmarking:
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| PGD2 | Human DP1 | Radioligand Binding | 0.5 - 1.0 | [12] |
| BW245C | Human DP1 | Radioligand Binding | ~1.0 | [12] |
| Laropiprant | Human DP1 | Radioligand Binding | ~1.1 | DrugBank |
| Asapiprant | Human DP1 | Radioligand Binding | ~0.6 | [13] |
Functional Assays (e.g., cAMP Measurement)
Issue: Low or no agonist-induced signal.
| Possible Cause | Troubleshooting Step |
| Low receptor expression or coupling | Ensure the cell line expresses functional DP1 receptors that couple to Gs. Test with a known potent agonist like BW245C. |
| Cell passage number is too high | Use cells at a lower passage number, as receptor expression and signaling can diminish over time. |
| Agonist degradation | Prepare fresh agonist solutions. Some prostaglandins are unstable in aqueous solutions. |
| Phosphodiesterase (PDE) activity | Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation. |
| Incorrect assay timing | Perform a time-course experiment to determine the optimal incubation time for maximal cAMP production. |
Quantitative Data for Benchmarking:
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| PGD2 | Human DP1 | cAMP accumulation | ~1.5 | [10] |
| BW245C | Human DP1 | cAMP accumulation | ~0.8 | [10] |
Experimental Protocols
Eosinophil Shape Change Assay
This assay measures the ability of a compound to induce or inhibit the morphological changes in eosinophils that are characteristic of their activation.
Methodology:
-
Isolation of Eosinophils: Isolate eosinophils from fresh human peripheral blood using density gradient centrifugation followed by negative selection with magnetic beads.
-
Cell Preparation: Resuspend the purified eosinophils in a suitable assay buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 2 x 106 cells/mL.
-
Compound Incubation:
-
For agonist testing: Add varying concentrations of the test compound to the eosinophil suspension.
-
For antagonist testing: Pre-incubate the eosinophils with the antagonist for 15-30 minutes before adding a sub-maximal concentration of a known agonist (e.g., PGD2).
-
-
Incubation: Incubate the cells at 37°C for 10-15 minutes.
-
Fixation: Stop the reaction by adding an equal volume of cold 2% paraformaldehyde in PBS.
-
Analysis: Analyze the cell morphology using flow cytometry. Activated, shape-changed eosinophils will exhibit an increase in forward scatter (FSC).
DP1 Receptor Internalization Assay
This protocol uses fluorescence microscopy to visualize the agonist-induced internalization of the DP1 receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 or CHO cells on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding a fluorescently-tagged DP1 receptor (e.g., DP1-GFP). Allow 24-48 hours for expression.
-
-
Cell Starvation: Before the experiment, starve the cells in serum-free media for 2-4 hours to reduce basal receptor internalization.
-
Agonist Treatment: Treat the cells with the desired concentration of a DP1 agonist (e.g., BW245C) or vehicle control.
-
Live-Cell Imaging:
-
Place the dish on the stage of a confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2).
-
Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the translocation of the fluorescently-tagged receptor from the plasma membrane to intracellular vesicles.
-
-
Image Analysis: Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane over time.
References
- 1. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonists that demonstrate species differences in neurokinin-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Interaction Between the Prostaglandin D2 DP1 Receptor and the Intracellular l-Prostaglandin D Synthase | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. search.library.cooper.edu [search.library.cooper.edu]
- 8. english.cas.cn [english.cas.cn]
- 9. PGD2 DP1 receptor protects brain from ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 13. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of DP1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-prostanoid receptor 1 (DP1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DP1 receptor signaling?
The DP1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin D2 (PGD2). Upon activation, the DP1 receptor primarily couples to the stimulatory G-protein (Gs). This initiates a signaling cascade by activating adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling pathway is involved in various physiological processes, including smooth muscle relaxation, vasodilation, and the inhibition of eosinophil migration.
Q2: What are the potential off-target effects of prostaglandin inhibitors in general?
While specific off-target effects are unique to each inhibitor, inhibitors of prostaglandin synthesis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), provide a general framework for understanding potential side effects. Because prostaglandins are involved in protecting the gastrointestinal (GI) mucosa and regulating renal blood flow, inhibiting their pathways can lead to GI toxicity (nausea, bleeding) and renal adverse effects.[1] Cardiovascular issues and hepatotoxicity have also been reported with some prostaglandin pathway inhibitors.[2] Therefore, when using a DP1 inhibitor, it is crucial to monitor for unexpected effects in these systems, which may indicate off-target activity.
Q3: My DP1 inhibitor is showing high cellular toxicity. How can I determine if this is an on-target or off-target effect?
High toxicity can be a significant hurdle. Differentiating between on-target and off-target toxicity is critical.
-
On-target toxicity would imply that the DP1 receptor's signaling is essential for cell viability in your specific model, and its inhibition is therefore cytotoxic.
-
Off-target toxicity suggests the inhibitor is interacting with other cellular components vital for survival.
To distinguish between these, you can perform a "rescue" experiment. After treating with your inhibitor, try to rescue the cells by introducing a downstream component of the DP1 signaling pathway (e.g., a cell-permeable cAMP analog like db-cAMP). If the toxicity is on-target, bypassing the inhibited receptor with a downstream activator may restore cell viability. If the toxicity persists, it is more likely an off-target effect. Additionally, testing other structurally different DP1 inhibitors can help. If multiple, distinct inhibitors for the same target cause the same toxicity, it is more likely to be an on-target effect.
Q4: How can I experimentally assess the selectivity of my DP1 inhibitor?
Assessing selectivity is crucial to ensure that the observed biological effects are due to the inhibition of the DP1 receptor and not other molecules. A multi-faceted approach is recommended:
-
Biochemical Assays: These cell-free assays measure the direct interaction between your inhibitor and its target. Techniques like Surface Plasmon Resonance (SPR) can measure binding kinetics (kon and koff rates) and affinity for purified DP1 protein.[3]
-
Cell-Based Target Engagement Assays: These assays confirm that the inhibitor can bind to its target within a live cell. Methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can provide quantitative data on target engagement and cellular potency (EC50 values).[4][5][6]
-
Broad Selectivity Profiling: Screen your inhibitor against a panel of related receptors (e.g., other prostanoid receptors like DP2, EP1-4) and a broader panel of common off-targets (e.g., a kinome scan). This will help identify unintended interactions.
-
Functional Assays: Measure the downstream consequences of receptor binding. For DP1, a cAMP assay is a direct functional readout. An effective on-target inhibitor should block PGD2-induced cAMP production.
Troubleshooting Guide
Problem: Inconsistent or unexpected results in functional assays.
| Possible Cause | Suggested Solution & Experimental Protocol |
| Poor Inhibitor Potency or Stability | Verify the inhibitor's purity and stability. Confirm its potency by performing a dose-response curve in a functional assay (e.g., cAMP assay) to determine the IC50. Ensure the inhibitor is fully dissolved and stable in your assay buffer and at the experimental temperature. |
| Off-Target Effects | The observed phenotype may be due to the inhibitor acting on an unintended target. Perform a rescue experiment as described in FAQ #3. Use a structurally unrelated DP1 inhibitor as a control; if it produces the same effect, it is more likely an on-target phenomenon. |
| Cell Line Integrity | Cell lines can change over time with repeated passaging. Ensure you are using cells within a low passage number range. Verify the expression of the DP1 receptor in your cell line using qPCR or western blotting. |
| Assay Interference | The inhibitor compound may interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based readout). Run a control where you add the inhibitor to the assay in the absence of cells or at the final step before reading to check for interference. |
Problem: The inhibitor shows high potency in biochemical assays but low potency in cellular assays.
| Possible Cause | Suggested Solution & Experimental Protocol |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane to reach the intracellularly-located C-terminus of the GPCR. Use a cell-based target engagement assay like CETSA or NanoBRET™ to directly measure how much of the drug is engaging with the target inside the cell.[4][5][6] |
| Active Efflux by Transporters | The inhibitor may be actively pumped out of the cell by efflux transporters (e.g., P-glycoprotein). Test for this by co-incubating your inhibitor with a known efflux pump inhibitor (e.g., verapamil) and see if the cellular potency increases. |
| High Protein Binding in Media | The inhibitor may be binding to proteins (like albumin) in the cell culture media, reducing its free concentration available to interact with the cells. Perform the cellular assay in serum-free media or a buffer with lower protein content to see if potency improves. You can also measure the fraction of unbound drug in your media. |
Data Presentation
Table 1: Comparison of Selectivity & Target Engagement Assay Methods
| Assay Type | Method | Principle | Pros | Cons |
| Biochemical | Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Real-time kinetics (kon, koff), no labeling required.[3] | Requires purified protein, can be technically demanding. |
| Biochemical | Radioligand Binding Assay | A radiolabeled ligand competes with the inhibitor for binding to the target. | High sensitivity, well-established for GPCRs. | Requires handling of radioactive materials, endpoint assay. |
| Cell-Based | Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Measures target engagement in live cells/lysates, no protein modification needed.[6] | Not suitable for all targets, requires specific antibodies for detection. |
| Cell-Based | NanoBRET™ Target Engagement | Measures energy transfer between a NanoLuc®-tagged target and a fluorescent tracer that competes with the inhibitor. | Live-cell, quantitative, high-throughput compatible.[4] | Requires genetic modification of the target protein. |
| Functional | cAMP Assay | Measures the level of intracellular cAMP produced upon GPCR activation/inhibition. | Direct measure of functional output for Gs/Gi-coupled receptors. | Indirect measure of binding, can be affected by downstream signaling events. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding. A successful inhibitor will bind to and stabilize the DP1 receptor, increasing its melting temperature.
Methodology:
-
Cell Treatment: Culture cells expressing the DP1 receptor to ~80% confluency. Treat the cells with your DP1 inhibitor at various concentrations or a vehicle control for a specified time.
-
Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble DP1 receptor remaining at each temperature using Western blotting or ELISA.
-
Analysis: Plot the percentage of soluble DP1 receptor against the temperature for both vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: cAMP Functional Assay for DP1 Inhibition
Principle: Since DP1 is a Gs-coupled receptor, its activation by an agonist (like PGD2) leads to an increase in intracellular cAMP. A DP1 inhibitor will block this effect. This assay functionally measures the potency of the inhibitor.
Methodology:
-
Cell Seeding: Seed cells expressing the DP1 receptor into a 96- or 384-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Aspirate the media and add your DP1 inhibitor at various concentrations (in a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation). Incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of a DP1 agonist (e.g., PGD2 or BW245C) to all wells (except for negative controls) and incubate for a further 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Analysis: Plot the cAMP level against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of your inhibitor.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Canonical DP1 receptor signaling pathway and point of intervention for DP1 inhibitors.
Caption: Experimental workflow for investigating and confirming suspected off-target effects.
Caption: Logic diagram for differentiating between on-target and off-target cellular effects.
References
- 1. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
DP1 Receptor Stabilization Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers stabilizing the prostaglandin D2 receptor 1 (DP1) for structural studies.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in obtaining a high-resolution structure of the DP1 receptor?
A1: The primary challenges in determining the structure of the DP1 receptor, a G protein-coupled receptor (GPCR), include its inherent conformational flexibility and instability when removed from its native membrane environment. Overcoming these challenges requires strategies to lock the receptor into a single, stable conformation.
Q2: Which ligands are recommended for stabilizing the DP1 receptor in its active state?
A2: For stabilizing the active conformation of the DP1 receptor, the endogenous agonist Prostaglandin D2 (PGD2) and the synthetic agonist BW245C have been successfully used.[1][2] These agonists promote the adoption of an active state, which can then be captured for structural analysis.
Q3: How can the interaction between the DP1 receptor and its G protein be stabilized?
A3: Stabilizing the DP1-G protein complex is crucial for capturing the active state. A combination of techniques has proven effective, including the use of a dominant-negative Gαs (DNGαs) mutant and a nanobody, such as Nb35, which binds to the Gαs-Gβ interface.[1] Additionally, the NanoBiT tethering system can be employed to enhance the stability of the receptor-G protein complex.[1]
Q4: Are there any specific mutations in the DP1 receptor that can aid in structural studies?
A4: While the high-resolution structures were obtained without stabilizing mutations in the receptor itself, mutagenesis studies have been crucial for understanding ligand interaction and receptor activation.[1] For example, mutating residues such as T181, W182, Y87, and R310 has been shown to significantly decrease the potency of PGD2, highlighting their importance in ligand binding.[1] These sites could be targeted for designing stabilizing interactions.
Q5: What are nanobodies and how do they help in DP1 receptor structural studies?
A5: Nanobodies are single-domain antibody fragments derived from camelids that can bind to specific conformations of proteins with high affinity.[3][4] For GPCRs like DP1, nanobodies can be invaluable for stabilizing a particular conformational state (active or inactive), thereby reducing flexibility and facilitating crystallization or cryo-EM structure determination.[3][4][5] For instance, Nb35 was used to stabilize the Gs protein within the DP1-Gs complex.[1]
Troubleshooting Guides
Problem 1: Low expression levels of the DP1 receptor.
| Possible Cause | Troubleshooting Step |
| Codon usage not optimized for the expression host. | Optimize the codon usage of the DP1 receptor gene for the chosen expression system (e.g., insect or mammalian cells). |
| Toxicity of the expressed protein to the host cells. | Try a lower induction temperature and/or a shorter induction time. Use a weaker promoter or a different cell line. |
| Inefficient protein trafficking to the cell membrane. | Co-express with chaperones or fusion partners that may aid in proper folding and membrane insertion. |
Problem 2: Instability of the purified DP1 receptor.
| Possible Cause | Troubleshooting Step |
| Inappropriate detergent for solubilization. | Screen a panel of detergents to find one that maintains the stability and functionality of the receptor. |
| Protein aggregation after purification. | Optimize the buffer composition, including pH, ionic strength, and additives like glycerol or cholesterol analogs. |
| Proteolytic degradation. | Add a cocktail of protease inhibitors during all purification steps. Consider engineering out potential protease cleavage sites. |
Problem 3: Inefficient formation of the DP1-Gs complex.
| Possible Cause | Troubleshooting Step |
| Low affinity between the receptor and the G protein. | Ensure the presence of a saturating concentration of a potent agonist (e.g., PGD2 or BW245C) to promote the active conformation of DP1. |
| Instability of the assembled complex. | Employ stabilization techniques such as using a dominant-negative Gαs mutant and a stabilizing nanobody (e.g., Nb35).[1] Consider using the NanoBiT tethering system to covalently link components.[1] |
| Incorrect stoichiometry of components. | Optimize the molar ratio of DP1 receptor to the Gs protein components during complex formation. |
Quantitative Data Summary
Table 1: Ligand Binding and Activation Data for Human DP1 Receptor
| Ligand | Type | Affinity (Ki) / Potency (EC50) | Reference |
| PGD2 | Endogenous Agonist | ~0.5 - 1 nM (binding) | [6] |
| BW245C | Synthetic Agonist | High Potency (specific values may vary by assay) | [1] |
| MK-0524 (Laropiprant) | Antagonist / Inverse Agonist | Potent antagonist (specific values may vary by assay) | [7] |
Table 2: High-Resolution Structural Data of Human DP1 Receptor Complexes
| Complex | Method | Resolution (Å) | Key Stabilizing Components | PDB ID | Reference |
| Inactive DP1 | Cryo-EM | 3.41 | - | EMD-64550 | [2][8] |
| DP1-PGD2-Gs | Cryo-EM | 2.72 | PGD2, DNGαs, Nb35 | - | [1][2] |
| DP1-BW245C-Gs | Cryo-EM | 2.35 | BW245C, DNGαs, Nb35 | - | [1][2] |
Experimental Protocols
Protocol 1: Expression and Purification of the Human DP1 Receptor
-
Gene Construction: The human DP1 receptor gene is cloned into a suitable expression vector (e.g., pFastBac) with an N-terminal FLAG tag and a C-terminal PreScission protease cleavage site followed by a GFP-His8 tag.
-
Baculovirus Generation: The recombinant bacmid is generated in E. coli and subsequently used to transfect Sf9 insect cells to produce high-titer baculovirus.
-
Protein Expression: Suspension cultures of Sf9 cells are infected with the baculovirus. Cells are harvested by centrifugation 48-60 hours post-infection.
-
Solubilization: Cell pellets are lysed, and the membrane fraction is isolated. The membranes are solubilized in a buffer containing a suitable detergent (e.g., DDM/CHS) and a high concentration of an agonist (e.g., BW245C) to favor the active state.
-
Affinity Chromatography: The solubilized receptor is purified using anti-FLAG affinity chromatography. The receptor is eluted with a buffer containing FLAG peptide.
-
Size-Exclusion Chromatography: The eluted receptor is further purified by size-exclusion chromatography to remove aggregates and ensure homogeneity.
Protocol 2: Formation and Purification of the DP1-Gs Complex
-
Component Preparation: Purified DP1 receptor (in the presence of an agonist) is mixed with purified Gs protein heterotrimer (Gαs, Gβ, Gγ) and a stabilizing nanobody (e.g., Nb35).
-
Complex Assembly: The mixture is incubated to allow for complex formation. Apyrase is added to hydrolyze any released GDP, facilitating the stable binding of the G protein to the receptor.
-
Affinity Purification: The assembled complex is purified using an appropriate affinity tag (e.g., His-tag on one of the components).
-
Size-Exclusion Chromatography: The final purification step is size-exclusion chromatography to isolate the monodisperse DP1-Gs-Nb35 complex. The quality of the complex is assessed by SDS-PAGE and negative stain electron microscopy before proceeding to cryo-EM grid preparation.
Visualizations
Caption: DP1 receptor signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. english.cas.cn [english.cas.cn]
- 3. Nanobody stabilization of G protein coupled receptor conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. EMDB < EMD-64550 [ebi.ac.uk]
interpreting unexpected results in DP1 receptor experiments
DP1 Receptor Experiments: Technical Support Center
This guide provides troubleshooting for common unexpected results encountered during DP1 receptor experiments. It is designed for researchers, scientists, and drug development professionals to help interpret data and refine experimental approaches.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Ligand Binding Assays
Q1: Why am I observing high non-specific binding (NSB) in my radioligand binding assay?
A: High non-specific binding can obscure the specific binding signal, making data interpretation difficult. Common causes include:
-
Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase NSB.
-
Insufficient Blocking: The blocking agent (e.g., BSA) may not be effectively preventing the radioligand from binding to non-receptor components like the filter membrane or tube walls.
-
Inadequate Washing: Insufficient or slow washing steps may not effectively remove all unbound radioligand.
-
Membrane Quality: Poor quality membrane preparations with contaminants can contribute to high background.
-
Ligand Properties: Some radioligands are inherently "sticky" and prone to non-specific interactions.
Troubleshooting Workflow:
Category 2: Functional Assays (cAMP)
Q2: My DP1 agonist shows a very weak or no response in the cAMP accumulation assay. What are the possible causes?
A: A diminished or absent signal in a DP1 functional assay is a common issue. The DP1 receptor is coupled to the Gαs protein, and its activation should lead to an increase in intracellular cAMP.[1][2][3] Potential reasons for a poor response include:
-
Low Receptor Expression: The cell line used may have low endogenous expression of DP1, or transfection efficiency for recombinant receptors may be poor.[4]
-
G-Protein Uncoupling: Prolonged agonist exposure can lead to receptor desensitization and uncoupling from Gαs.[5]
-
Cellular Health: Unhealthy or overly confluent cells may not respond optimally.
-
Assay Conditions: The incubation time may be too short, or the agonist may be degrading in the assay medium. Phosphodiesterase (PDE) activity can rapidly degrade cAMP; including a PDE inhibitor like IBMX is often necessary.[6]
-
Assay Detection Limits: The amount of cAMP produced may be below the detection limit of the assay kit. This can be an issue in cells with high PDE activity or low adenylyl cyclase expression.[7][8]
Q3: I'm observing a high basal level of cAMP in my cells expressing DP1, even without an agonist. What does this mean?
A: This phenomenon is likely due to the constitutive activity of the DP1 receptor.[2] Constitutive activity refers to the ability of a receptor to adopt an active conformation and signal through its downstream pathway (Gαs activation) in the absence of an agonist.[9][10] This can be particularly prominent in recombinant overexpression systems. To confirm this, you can use an inverse agonist , which is a ligand that preferentially binds to the inactive state of the receptor and reduces the basal signal. A C130R mutation has been shown to decrease the basal activity of DP1.[1]
Q4: An antagonist I'm testing is decreasing the basal cAMP signal. Is this expected?
A: Yes, this is the expected behavior of an inverse agonist , not a neutral antagonist.
-
Neutral Antagonist: Binds to the receptor and blocks the binding of an agonist, but has no effect on the receptor's basal activity.
-
Inverse Agonist: Stabilizes the inactive conformation of a constitutively active receptor, thereby reducing the basal signaling output.[11]
MK-0524 is an example of a compound that acts as an inverse agonist at the DP1 receptor, reducing its constitutive activity.[11]
Q5: My dose-response curve for PGD₂ is biphasic or shows unexpected inhibition at high concentrations. How do I interpret this?
A: Prostaglandin D₂ (PGD₂) is the endogenous ligand for both the DP1 and DP2 (also known as CRTH2) receptors.[12] While these receptors are often co-expressed on the same cells, they couple to opposing G-protein pathways:
-
DP1 Receptor: Couples to Gαs , leading to an increase in cAMP.[1][13]
-
DP2 Receptor: Couples to Gαi , leading to a decrease in cAMP.[4][13]
Therefore, when stimulating cells co-expressing both receptors with PGD₂, the net effect on cAMP levels can be complex. A biphasic (bell-shaped) curve may result from the activation of the inhibitory Gαi pathway at different ligand concentrations than the Gαs pathway. To dissect this, use selective agonists and antagonists for each receptor.[13]
Data Tables
Table 1: Ligand Binding Affinities (Ki) at Human DP1 Receptor
| Compound | Ligand Type | Ki (nM) | Cell System | Reference |
| PGD₂ | Endogenous Agonist | ~0.5 - 1.0 | Recombinant | [3] |
| BW245C | Selective Agonist | ~1.0 - 5.0 | Recombinant | [2] |
| MK-0524 | Antagonist/Inverse Agonist | ~1.3 | Recombinant | [11] |
Table 2: Functional Potencies (EC₅₀) at Human DP1 Receptor (cAMP Assay)
| Compound | Ligand Type | EC₅₀ (nM) | Cell System | Reference |
| PGD₂ | Endogenous Agonist | ~0.3 - 2.0 | HEK293 | [1][14] |
| BW245C | Selective Agonist | ~0.2 - 1.5 | HEK293 | [2][14] |
| BWA868C | Partial Agonist | ~25 | HEK293 | [11] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Membrane Filtration)
This protocol is a general guideline for a competitive binding assay to determine the affinity (Ki) of a test compound.
-
Membrane Preparation:
-
Culture cells expressing the DP1 receptor (e.g., HEK293-DP1) to ~90% confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend. Determine protein concentration (e.g., via Bradford assay).
-
-
Assay Setup (96-well format):
-
Total Binding: Add 50 µL assay buffer, 25 µL radioligand (e.g., [³H]PGD₂) at a concentration near its Kd, and 25 µL membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled PGD₂), 25 µL radioligand, and 25 µL membrane suspension.
-
Competition Binding: Add 50 µL of test compound (at various concentrations), 25 µL radioligand, and 25 µL membrane suspension.
-
-
Incubation:
-
Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 4°C to minimize ligand degradation.[15]
-
-
Filtration and Washing:
-
Rapidly harvest the plate onto a filter mat (e.g., GF/C pre-soaked in a polymer like polyethyleneimine to reduce NSB) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve and calculate the IC₅₀.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay (HTRF)
This protocol outlines a method for measuring agonist-induced cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Plating:
-
Plate cells expressing the DP1 receptor into a 384-well white plate at an optimized density and allow them to adhere overnight.[7]
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound (agonist) in stimulation buffer. The buffer should contain a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[6]
-
-
Cell Stimulation:
-
Remove culture media from the cells.
-
Add the diluted compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents as per the manufacturer's instructions. This typically involves a lysis buffer containing two components: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).[8]
-
Intracellular cAMP produced by the cells will compete with the cAMP-d2 for binding to the antibody.
-
-
Signal Reading:
-
Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[8]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000). The signal is inversely proportional to the amount of cAMP produced.
-
Generate a cAMP standard curve to convert HTRF ratios to absolute cAMP concentrations.[8]
-
Plot the cAMP concentration against the log concentration of the agonist to determine the EC₅₀ and Emax.
-
References
- 1. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-induced desensitization of dopamine D1 receptor-stimulated adenylyl cyclase activity is temporally and biochemically separated from D1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Related Videos - Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 [visualize.jove.com]
- 10. Constitutive activity of a G protein-coupled receptor, DRD1, contributes to human cerebral organoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inverse Agonist and Pharmacochaperone Properties of MK-0524 on the Prostanoid DP1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: DP1 Receptor Immunofluorescence
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals avoid common artifacts when performing immunofluorescence (IF) for the Prostaglandin D2 Receptor 1 (DP1).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during DP1 receptor immunofluorescence experiments.
Q1: Why is my background signal so high and obscuring the specific staining?
High background fluorescence can be caused by several factors, leading to poor signal-to-noise ratio.[1][2][3][4][5][6][7][8][9]
-
Autofluorescence: Tissues can have endogenous molecules like collagen, elastin, and lipofuscin that fluoresce naturally.[2] Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.
-
Solution: Before antibody incubation, use an unstained control slide to check for autofluorescence.[3] If present, consider quenching treatments such as Sodium Borohydride, Sudan Black B, or commercially available reagents.[2] Using fluorophores that emit in the far-red spectrum can also help, as autofluorescence is less common at these longer wavelengths.[9]
-
-
Antibody Concentration Too High: Both primary and secondary antibodies, if too concentrated, can bind non-specifically to the tissue.[6]
-
Insufficient Blocking: Inadequate blocking allows antibodies to bind to non-specific sites on the tissue.
-
Solution: Ensure you are using an appropriate blocking buffer, typically containing normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[3][6] Increase the blocking time (e.g., 60 minutes at room temperature) to ensure complete blocking.[4]
-
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.
-
Solution: Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20.[4]
-
Q2: My staining appears non-specific and diffuse, not localized to the expected cellular compartment. What went wrong?
Non-specific staining occurs when antibodies bind to unintended targets.[6][10]
-
Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Secondary Antibody Issues: The secondary antibody may be binding non-specifically.
-
Solution: Run a control with only the secondary antibody. If staining is observed, consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[8]
-
-
Hydrophobic Interactions: Antibodies can non-specifically adhere to the tissue through hydrophobic interactions.
-
Solution: Including a detergent (e.g., 0.1% Tween-20 or Triton X-100) in your antibody dilution and wash buffers can help reduce this type of binding.[9]
-
-
Sample Drying: If the tissue section dries out at any point during the staining process, it can cause high and non-specific background.[10]
-
Solution: Always keep the specimen covered in buffer and use a humidified chamber during incubations.[1]
-
Q3: I am seeing very weak or no signal at all. How can I improve it?
A weak or absent signal can be frustrating and may stem from several protocol steps.[2][3][6]
-
Low Protein Expression: The DP1 receptor may be expressed at low levels in your tissue of interest.
-
Antibody Concentration Too Low: The primary antibody concentration may be insufficient to detect the target.
-
Epitope Masking: Formalin fixation can create cross-links that mask the antibody's binding site on the DP1 receptor.[11]
-
Inactive Reagents: Antibodies can lose activity if not stored correctly.
-
Solution: Ensure primary and secondary antibodies have been stored according to the manufacturer's instructions and have not undergone multiple freeze-thaw cycles.[2]
-
-
Incompatible Antibodies: The secondary antibody must be able to recognize the primary antibody.
Experimental Protocols & Data
General Immunofluorescence Protocol for DP1 Receptor
This protocol provides a general framework. Optimization of antibody dilutions, incubation times, and antigen retrieval methods is highly recommended for each specific tissue and antibody.
-
Deparaffinization and Rehydration (for FFPE tissues):
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Immerse slides in a staining dish containing the appropriate antigen retrieval buffer (see Table 2).
-
Heat to 95-100°C in a microwave, steamer, or water bath for 20-40 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Incubate slides with a blocking buffer (e.g., PBS with 5% Normal Goat Serum and 0.3% Triton X-100) for 60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-DP1 receptor antibody in an antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100). Note: Optimal dilution must be determined empirically.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides three times in wash buffer for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488) in the antibody dilution buffer.
-
Incubate slides for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Rinse slides three times in wash buffer for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
If desired, counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Rinse briefly in PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
Store slides at 4°C in the dark until imaging.
-
Quantitative Data Tables
Table 1: Recommended Reagent Concentrations & Incubation Times
| Reagent/Step | Concentration / Time | Purpose | Common Pitfall |
|---|---|---|---|
| Primary Antibody | Titrate (e.g., 1:50 - 1:500) | Binds to DP1 Receptor | Too high: non-specific binding. Too low: no signal. |
| Primary Incubation | Overnight at 4°C | Allows for high-affinity binding | Too short: weak signal. Too warm: increased background. |
| Secondary Antibody | Titrate (e.g., 1:200 - 1:1000) | Binds to primary Ab for signal detection | Too high: high background. |
| Secondary Incubation | 1-2 hours at Room Temp. | Amplifies signal | Too long: non-specific binding. |
| Blocking Serum | 5-10% | Prevents non-specific antibody binding | Wrong species or insufficient concentration. |
| Blocking Incubation | 60 minutes at Room Temp. | Saturates non-specific sites | Too short: incomplete blocking, high background. |
| Permeabilization | 0.1-0.5% Triton X-100 | Allows antibody access to intracellular epitopes | Can damage cell morphology if too harsh. |
Table 2: Comparison of Heat-Induced Antigen Retrieval (HIER) Buffers
| Buffer | pH | Typical Use | Advantages | Disadvantages |
|---|---|---|---|---|
| Sodium Citrate | 6.0 | Commonly used for many antigens.[11] | Generally mild and preserves tissue morphology well.[11] | May not be sufficient for all epitopes, especially those heavily cross-linked. |
| Tris-EDTA | 9.0 | Effective for difficult-to-retrieve antigens and phosphoproteins.[11][13] | Often provides stronger staining than citrate buffer.[13][14] | Can be harsher on tissues, potentially leading to tissue damage or lifting. May increase background.[11] |
For the DP1 receptor, an initial test comparing Citrate buffer (pH 6.0) and Tris-EDTA (pH 9.0) is recommended to determine the optimal condition for your specific antibody and tissue.[12]
Visualizations
Diagrams of Workflows and Pathways
// Nodes PGD2 [label="Prostaglandin D2 (PGD2)", fillcolor="#FBBC05", fontcolor="#202124"]; DP1 [label="DP1 Receptor\n(GPCR)", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gs [label="Gs Protein\n(α, β, γ subunits)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style=solid, color="#5F6368"]; cAMP [label="cAMP", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response\n(e.g., smooth muscle relaxation,\ninhibition of platelet aggregation)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, color="#5F6368"];
// Edges PGD2 -> DP1 [label=" binds"]; DP1 -> Gs [label=" activates"]; Gs -> AC [label=" Gαs subunit activates"]; ATP -> AC [style=dashed]; AC -> cAMP [label=" converts"]; cAMP -> PKA [label=" activates"]; PKA -> CellularResponse [label=" phosphorylates targets leading to"]; } end_dot Caption: Simplified signaling pathway of the Gs-coupled DP1 receptor.
References
- 1. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. ibidi.com [ibidi.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sinobiological.com [sinobiological.com]
- 11. fortislife.com [fortislife.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
Technical Support Center: DP1 Receptor Functional Assays
Welcome to the technical support center for refining protocols for DP1 receptor functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of the DP1 receptor?
The prostaglandin D2 receptor 1 (DP1) is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs.[1] Upon activation by its endogenous ligand, prostaglandin D2 (PGD2), or other agonists, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] This increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), leading to various cellular responses.
Q2: What are the most common functional assays for the DP1 receptor?
The most common functional assays for the DP1 receptor are designed to measure the direct consequences of its Gs-coupled signaling pathway. These include:
-
cAMP Accumulation Assays: These are the most direct and widely used functional assays for DP1. They measure the increase in intracellular cAMP levels following receptor activation.
-
Radioligand Binding Assays: These assays are used to determine the affinity and density of the receptor. They measure the binding of a radiolabeled ligand to the receptor.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP-responsive element (CRE). An increase in cAMP leads to the expression of the reporter gene, which can be easily quantified.
Q3: Are there any alternative or less common signaling pathways for the DP1 receptor?
While the DP1 receptor predominantly signals through the Gs-cAMP pathway, some studies have suggested potential coupling to other G-proteins, such as Gαq, which would lead to the mobilization of intracellular calcium.[2] However, this is not considered the canonical signaling pathway for the DP1 receptor. Researchers investigating these alternative pathways should carefully validate their findings in multiple experimental systems.
Q4: What are the recommended cell lines for expressing the DP1 receptor?
Several cell lines are commonly used for the heterologous expression of the DP1 receptor in functional assays. The choice of cell line can impact receptor expression levels and signaling outcomes. Commonly used cell lines include:
-
Human Embryonic Kidney 293 (HEK293) cells: These cells are widely used due to their high transfection efficiency and robust growth characteristics.[3]
-
Chinese Hamster Ovary (CHO-K1) cells: CHO cells are another popular choice for stable and transient expression of GPCRs and are well-suited for various functional assays.
-
K562 cells (human immortalized myelogenous leukemia cell line): These cells have also been used for characterizing DP1 receptor ligand binding.[3]
Q5: How can I confirm that my cells are expressing functional DP1 receptors?
Confirming the functional expression of DP1 receptors is a critical step. This can be achieved through a combination of methods:
-
Radioligand Binding: A saturation binding experiment with a specific DP1 radioligand can determine the receptor density (Bmax) and affinity (Kd).
-
Agonist-induced cAMP Accumulation: A dose-response experiment with a known DP1 agonist (e.g., PGD2 or BW245C) should demonstrate a significant and concentration-dependent increase in cAMP levels.
-
Western Blot or Flow Cytometry: Using a validated antibody against the DP1 receptor or an epitope tag can confirm protein expression.
Troubleshooting Guides
cAMP Accumulation Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Low receptor expression levels.- Inactive or degraded agonist.- Inefficient cell lysis.- Suboptimal assay buffer conditions.- High phosphodiesterase (PDE) activity. | - Verify receptor expression via radioligand binding or Western blot.- Use a fresh, validated agonist stock.- Ensure complete cell lysis according to the assay kit protocol.- Optimize assay buffer components (e.g., pH, ionic strength).- Include a PDE inhibitor (e.g., IBMX) in the assay buffer. |
| High Background Signal | - High basal adenylyl cyclase activity in the chosen cell line.- Contamination of reagents with cAMP.- Non-specific activation of adenylyl cyclase by assay components. | - Use a cell line with lower endogenous adenylyl cyclase activity.- Use fresh, high-quality reagents.- Test assay components individually for non-specific effects. |
| Poor Z'-factor / High Variability | - Inconsistent cell seeding density.- Inaccurate pipetting.- Edge effects in the microplate.- Cell health issues. | - Ensure a uniform single-cell suspension and consistent cell numbers per well.- Calibrate and use appropriate pipettes for the assay volume.- Avoid using the outer wells of the microplate or use a water bath to maintain humidity.- Ensure cells are healthy and in the logarithmic growth phase. |
Radioligand Binding Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | - Radioligand binding to non-receptor sites (e.g., filters, plastic).- Inappropriate blocking agents.- Radioligand concentration is too high. | - Pre-soak filters in a solution of polyethyleneimine (PEI).- Test different blocking agents (e.g., BSA, non-fat dry milk).- Use a radioligand concentration at or below its Kd value. |
| Low Specific Binding | - Low receptor expression.- Degraded radioligand.- Suboptimal incubation time or temperature.- Incorrect buffer composition. | - Use a cell line with higher receptor expression or increase the amount of membrane preparation.- Check the age and storage conditions of the radioligand.- Perform time-course and temperature-dependence experiments to determine optimal conditions.- Ensure the buffer pH and ionic strength are optimal for binding. |
| Failure to Reach Saturation | - Insufficient range of radioligand concentrations.- Depletion of the free radioligand concentration by receptor binding. | - Extend the range of radioligand concentrations used.- Reduce the amount of receptor protein in the assay to ensure that less than 10% of the total radioligand is bound. |
Experimental Protocols & Visualizations
DP1 Receptor Signaling Pathway
The DP1 receptor, upon agonist binding, activates a canonical Gs-coupled signaling cascade.
Caption: DP1 receptor Gs-coupled signaling pathway.
Experimental Workflow: cAMP Accumulation Assay
This workflow outlines the key steps for a typical in vitro cAMP accumulation assay.
Caption: Workflow for a cAMP accumulation assay.
Detailed Methodologies
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
Materials:
-
DP1-expressing cells (e.g., HEK293 or CHO-K1)
-
Cell culture medium and supplements
-
White, opaque 96- or 384-well microplates
-
DP1 receptor agonist (e.g., PGD2, BW245C)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Cell Seeding:
-
Harvest DP1-expressing cells and resuspend in an appropriate volume of cell culture medium.
-
Seed the cells into the wells of a white, opaque microplate at a pre-determined optimal density.
-
Incubate the plate at 37°C in a humidified CO2 incubator overnight to allow for cell attachment.
-
-
Assay Preparation:
-
Prepare a stock solution of the PDE inhibitor (e.g., 100 mM IBMX in DMSO). Dilute to the final working concentration in the assay buffer.
-
Prepare serial dilutions of the DP1 agonist in the assay buffer containing the PDE inhibitor.
-
-
Agonist Stimulation:
-
Carefully remove the cell culture medium from the wells.
-
Add the assay buffer containing the PDE inhibitor to each well and incubate for a short period (e.g., 10-30 minutes) at room temperature or 37°C.
-
Add the agonist dilutions to the appropriate wells. Include a vehicle control (buffer with PDE inhibitor only).
-
Incubate the plate for a pre-optimized time (e.g., 15-60 minutes) at room temperature or 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Add the cell lysis buffer provided in the cAMP detection kit to each well.
-
Incubate as per the manufacturer's instructions to ensure complete cell lysis.
-
Follow the specific protocol of your chosen cAMP detection kit to add the detection reagents.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Subtract the background signal (vehicle control) from all other readings.
-
Plot the agonist concentration versus the response (e.g., HTRF ratio or absorbance) and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
This protocol describes the preparation of cell membranes for use in radioligand binding assays.
Materials:
-
DP1-expressing cells
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Protease inhibitor cocktail
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Procedure:
-
Cell Harvest:
-
Grow DP1-expressing cells to a high density in culture flasks.
-
Wash the cells with ice-cold PBS and harvest by scraping.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold membrane preparation buffer containing a protease inhibitor cocktail.
-
Lyse the cells using a Dounce homogenizer (with a tight-fitting pestle) or by sonication on ice. Monitor cell lysis under a microscope.
-
-
Membrane Isolation:
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet the cell membranes.
-
-
Membrane Wash and Storage:
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold membrane preparation buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a small volume of buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Aliquot the membrane preparation and store at -80°C until use.
-
This protocol is a general guideline for performing a saturation radioligand binding assay.
Materials:
-
DP1-expressing cell membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radiolabeled DP1 ligand (e.g., [3H]-PGD2)
-
Unlabeled DP1 ligand (for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate or individual tubes, set up the following for each concentration of radioligand:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of unlabeled ligand (e.g., 1000-fold excess over the radioligand Kd).
-
-
-
Incubation:
-
Add the assay buffer, membrane preparation, and either unlabeled ligand or buffer to the appropriate wells/tubes.
-
Add the radioligand at increasing concentrations to all wells/tubes.
-
Incubate the plate/tubes at a pre-optimized temperature and time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well/tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials.
-
Add scintillation fluid and allow the filters to soak.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding (hyperbola) equation to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
References
- 1. pnas.org [pnas.org]
- 2. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the DP1 Receptor as a Drug Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Prostaglandin D2 Receptor 1 (DP1) as a therapeutic target. It includes an overview of its signaling pathway, quantitative data on ligand interactions, detailed experimental protocols for validation, and a comparison with alternative therapeutic strategies.
Introduction: The DP1 Receptor in Health and Disease
The Prostaglandin D2 (PGD2) receptor 1, also known as DP1, is a G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological and pathological processes.[1] As the primary receptor for PGD2, DP1 is implicated in allergic responses, inflammation, sleep regulation, and cardiovascular function. Its expression on various immune and structural cells, including mast cells, Th2 lymphocytes, eosinophils, and airway smooth muscle, positions it as a key player in the inflammatory cascade, particularly in allergic diseases like asthma and allergic rhinitis.[1][2]
Recent structural elucidation of the human DP1 receptor by cryo-electron microscopy has provided unprecedented insights into its activation mechanism. These findings have revealed a unique activation pathway that differs from the classical GPCR paradigm, offering a molecular blueprint for the rational design of selective DP1-targeted therapeutics, including both agonists and antagonists.
DP1 Receptor Signaling Pathway
The DP1 receptor is primarily coupled to the stimulatory G-protein, Gs. Upon binding of its endogenous ligand, PGD2, or synthetic agonists, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.
DP1 Receptor Signaling Pathway
Quantitative Data for DP1 Receptor Ligands
The validation of a drug target relies on the characterization of its interactions with various ligands. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected DP1 receptor agonists and antagonists.
| Agonist | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| PGD2 | Human DP1 | Radioligand Binding | 1.1 | - | IUPHAR/BPS |
| BW245C | Human DP1 | Radioligand Binding | 1.5 | - | IUPHAR/BPS |
| ZK 110841 | Human DP1 | Radioligand Binding | 2.5 | - | IUPHAR/BPS |
| PGD2 | Human DP1 | cAMP Accumulation | - | 6.2 | [3] |
| BW245C | Human DP1 | cAMP Accumulation | - | 1.1 | [3] |
| Antagonist | Receptor | Assay Type | Ki (nM) | IC50 (nM) | pA2 | Reference |
| BWA868C | Human DP1 | Radioligand Binding | 10 | - | 8.5 | IUPHAR/BPS |
| MK-0524 (Laropiprant) | Human DP1 | Radioligand Binding | 0.6 | - | - | |
| S-5751 | Human DP1 | Radioligand Binding | 23 | - | - | IUPHAR/BPS |
| MK-0524 (Laropiprant) | Human DP1 | cAMP Inhibition | - | 4.0 | - | |
| Asapiprant | Human DP1 | Radioligand Binding | 1.2 | - | - |
Experimental Protocols for DP1 Receptor Validation
Validating the DP1 receptor as a drug target involves a series of in vitro and in vivo experiments to characterize its function and the effects of potential drug candidates.
Experimental Workflow for DP1 Receptor Antagonist Validation
Experimental Workflow
Detailed Methodologies
1. Radioligand Binding Assay (Competition Assay)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the DP1 receptor, allowing for the determination of the compound's binding affinity (Ki).
-
Materials:
-
Cell membranes expressing the human DP1 receptor.
-
Radiolabeled ligand (e.g., [3H]-PGD2).
-
Test compounds (unlabeled antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay
This assay determines the functional potency (IC50) of a DP1 antagonist by measuring its ability to inhibit the agonist-induced production of cAMP.
-
Materials:
-
A cell line stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
-
DP1 receptor agonist (e.g., PGD2 or BW245C).
-
Test compounds (antagonists).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed the DP1-expressing cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of the test compound (antagonist).
-
Pre-incubate the cells with the test compound or vehicle for a specified time.
-
Stimulate the cells with a fixed concentration of the DP1 agonist (typically the EC80 concentration to ensure a robust signal).
-
After the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
3. In Vivo Model: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This model is used to evaluate the efficacy of DP1 receptor antagonists in a relevant disease model.
-
Animals:
-
BALB/c mice (female, 6-8 weeks old).
-
-
Sensitization and Challenge Protocol:
-
Sensitization: On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.
-
Challenge: From day 14 to day 21, challenge the mice intranasally with 10 µL of OVA solution (1 mg/mL in saline) in each nostril once daily.
-
Drug Treatment: Administer the DP1 antagonist or vehicle (e.g., orally or i.p.) at a specified time before each OVA challenge.
-
-
Evaluation of Allergic Rhinitis Symptoms:
-
Immediately after the final OVA challenge on day 21, count the number of sneezes and nasal rubbing movements for a period of 15-30 minutes.
-
A significant reduction in these symptoms in the drug-treated group compared to the vehicle-treated group indicates efficacy.
-
-
Analysis of Inflammatory Markers:
-
24 hours after the final challenge, collect bronchoalveolar lavage (BAL) fluid to analyze the infiltration of inflammatory cells (e.g., eosinophils).
-
Collect nasal lavage fluid to measure levels of inflammatory mediators.
-
Harvest nasal tissues for histological analysis to assess eosinophil infiltration and goblet cell hyperplasia.
-
Comparison with Alternative Drug Targets
While the DP1 receptor presents a promising target, it is crucial to consider alternative therapeutic strategies for the same indications, such as asthma and allergic rhinitis.
Comparison of Drug Targets
| Target | Mechanism of Action | Key Cell Types Targeted | Approved Drugs | Clinical Status (for indication) |
| DP1 Receptor | Antagonism blocks PGD2-mediated vasodilation and has anti-inflammatory effects. | Mast cells, Th2 cells, vascular smooth muscle. | Laropiprant (withdrawn for flushing indication). | Investigational for allergic diseases. |
| DP2 (CRTH2) Receptor | Antagonism inhibits PGD2-induced migration and activation of eosinophils, basophils, and Th2 lymphocytes.[2] | Eosinophils, basophils, Th2 cells. | Fevipiprant (development halted for asthma). | Several antagonists in clinical development for asthma and allergic rhinitis. |
| CysLT1 Receptor | Antagonism blocks the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. | Airway smooth muscle, eosinophils, mast cells. | Montelukast, Zafirlukast, Pranlukast. | Widely approved and used for asthma and allergic rhinitis. |
Comparison Summary:
-
DP1 Receptor Antagonists: Offer a potentially novel mechanism focusing on vasodilation and broader anti-inflammatory effects. The clinical validation for allergic diseases is still ongoing.
-
DP2 (CRTH2) Receptor Antagonists: Directly target the recruitment and activation of key effector cells in allergic inflammation. While promising, clinical trial results have been mixed.
-
CysLT1 Receptor Antagonists: Are an established class of drugs with proven efficacy, particularly in managing the bronchoconstrictor component of asthma. They are generally well-tolerated and available as oral medications.
Conclusion
The DP1 receptor remains a compelling and scientifically validated target for the development of novel therapeutics for allergic and inflammatory diseases. Its distinct signaling pathway and role in the early phases of the allergic response provide a strong rationale for its antagonism. The availability of high-resolution structural data further empowers the design of next-generation, highly selective modulators. While clinical success has been elusive to date, the comprehensive preclinical data and a deeper understanding of patient stratification may unlock the full therapeutic potential of targeting the DP1 receptor. This guide provides the foundational information and experimental framework for researchers to further investigate and validate the role of the DP1 receptor in their specific areas of interest.
References
A Comparative Guide to DP1 and DP2 Receptor Signaling
Prostaglandin D2 (PGD2), a major product of mast cells, orchestrates a wide array of physiological and pathological responses, primarily through its interaction with two distinct G-protein coupled receptors (GPCRs): the DP1 receptor (also known as PTGDR) and the DP2 receptor (also known as CRTH2 or chemoattractant receptor-homologous molecule expressed on Th2 cells).[1][2] While both receptors bind the same endogenous ligand, they trigger divergent intracellular signaling cascades, leading to often opposing functional outcomes, particularly in the context of inflammation and allergic diseases.[3][4] This guide provides an objective comparison of DP1 and DP2 receptor signaling, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Core Signaling Pathways: A Tale of Two G-Proteins
The fundamental difference between DP1 and DP2 signaling lies in their coupling to different classes of heterotrimeric G-proteins. DP1 primarily couples to a stimulatory G-protein (Gs), whereas DP2 couples to an inhibitory G-protein (Gi), setting the stage for distinct downstream events.[5][6]
DP1 Receptor Signaling
Activation of the DP1 receptor by PGD2 initiates a signaling cascade characterized by the stimulation of adenylyl cyclase.[4][7][8] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[5] The subsequent elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to modulate cellular function.[5][9] This pathway is generally associated with cellular relaxation and anti-inflammatory effects.[3][7] For instance, DP1 signaling can inhibit the migration of dendritic cells and promote eosinophil apoptosis.[5] Some studies have also shown that DP1 activation can lead to an increase in intracellular calcium, which appears to be dependent on cAMP and PKA activity.[7][9]
DP2 (CRTH2) Receptor Signaling
In stark contrast to DP1, the DP2 receptor is phylogenetically related to chemotactic GPCRs.[10] Upon PGD2 binding, DP2 activates the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5][6] Concurrently, the βγ subunits of the Gi protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic Ca2+ concentration.[5] This signaling cascade is central to the pro-inflammatory and chemotactic functions of DP2, stimulating the migration, activation, and degranulation of key immune cells in type 2 inflammation, including T helper 2 (Th2) cells, eosinophils, and basophils.[10][11][12]
Quantitative Comparison of Receptor Activation
The functional differences between DP1 and DP2 are underpinned by their distinct pharmacological profiles. The following table summarizes key quantitative data from various studies, highlighting the potency and efficacy of ligands at each receptor.
| Parameter | DP1 Receptor | DP2 (CRTH2) Receptor | Supporting Evidence |
| Primary G-Protein | Gs (Stimulatory) | Gi (Inhibitory) | DP1 activation increases cAMP, while DP2 activation decreases cAMP and increases intracellular Ca²⁺.[5][7] |
| Endogenous Ligand | Prostaglandin D2 (PGD2) | Prostaglandin D2 (PGD2) | PGD2 is the natural ligand for both receptors.[1] |
| Selective Agonist | BW245c | DK-PGD2, 15(R)-15-methyl-PGD2 | BW245c is a selective DP1 agonist.[1][9] DK-PGD2 and 15(R)-15-methyl-PGD2 are selective DP2 agonists.[1][9] |
| EC50 of PGD2 | ~0.8 nM (for cAMP accumulation) | ~3-10 nM (for Ca²⁺ mobilization) | Varies by cell type and assay. PGD2 metabolites can also activate DP2 with EC50 values ranging from 17.4 to 91.7 nM for ILC2 migration.[3] |
| EC50 of Agonist | BW245c: ~0.83 µM (for eosinophil survival) | DK-PGD2: Minor effect on eosinophil survival at same concentration as BW245c.[1] | The DP1 agonist BW245c concentration-dependently inhibits apoptosis of eosinophils.[1] |
| Primary Function | Anti-inflammatory, Vasodilation, Inhibition of cell migration, Eosinophil apoptosis | Pro-inflammatory, Chemotaxis of eosinophils, Th2 cells, ILC2s, basophils | DP1 signaling is associated with anti-inflammatory effects, whereas DP2 activation leads to pro-inflammatory outcomes like increased migration and cytokine secretion.[3][5] |
| Effect on cAMP | Increase | Decrease | DP1 couples to Gs to activate adenylyl cyclase.[8] DP2 couples to Gi to inhibit adenylyl cyclase.[6] |
| Effect on Ca²⁺ | Can increase intracellular Ca²⁺ (cAMP-dependent) | Increases intracellular Ca²⁺ (via PLC/IP3) | DP1-mediated Ca²⁺ increase may involve PKA and L-type Ca²⁺ channels.[9] DP2 robustly mobilizes intracellular Ca²⁺.[6] |
Experimental Protocols & Methodologies
Dissecting the distinct signaling pathways of DP1 and DP2 relies on a variety of established cellular and molecular assays. Below are detailed methodologies for key experiments.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration following receptor activation, a hallmark of DP2 signaling.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or a relevant immune cell line (e.g., eosinophils) are transiently or stably transfected to express the human DP1 or DP2 receptor. Cells are cultured to 80-90% confluency in an appropriate medium.
-
Dye Loading: Cells are harvested and washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). They are then incubated in the dark for 30-60 minutes at 37°C with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Measurement: After washing to remove excess dye, the cells are resuspended in buffer and placed in a fluorometer or a fluorescence plate reader equipped with an automated injection system.
-
Stimulation: A baseline fluorescence reading is established. The selective agonist (e.g., PGD2 or DK-PGD2 for DP2) is then injected into the cell suspension.
-
Data Acquisition: Fluorescence intensity is monitored over time. An increase in fluorescence corresponds to an increase in intracellular calcium. Data is often expressed as a ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes like Fura-2) or as a relative change from baseline.
-
Analysis: Dose-response curves are generated by stimulating cells with varying concentrations of the agonist to calculate the EC50 value. The specificity can be confirmed by pre-incubating cells with a selective antagonist.
cAMP Accumulation Assay
This assay quantifies changes in intracellular cAMP levels, which are increased by DP1 activation and decreased by DP2 activation.
Methodology:
-
Cell Culture and Stimulation: Cells expressing the receptor of interest are plated in multi-well plates. Prior to stimulation, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. For DP2 (Gi-coupled) studies, cells are co-stimulated with forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP that can then be inhibited.
-
Ligand Addition: Cells are treated with various concentrations of the test ligand (e.g., PGD2 or BW245c for DP1) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped, and the cells are lysed according to the assay kit manufacturer's instructions.
-
cAMP Measurement: The amount of cAMP in the cell lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or through fluorescence/luminescence-based detection methods (e.g., HTRF, LANCE).
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the samples is determined by interpolating from the standard curve. Dose-response curves are then plotted to determine the EC50 for agonists.
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of DP2 activation to induce directed migration of immune cells, a key pro-inflammatory function.
Methodology:
-
Chamber Setup: A Boyden chamber or a multi-well plate with a porous membrane insert (e.g., Transwell®) is used. The pore size of the membrane is chosen to be appropriate for the cell type being studied (e.g., 5 µm for eosinophils).
-
Chemoattractant Loading: The lower chamber is filled with medium containing the chemoattractant (e.g., PGD2 or a selective DP2 agonist) at various concentrations. The medium in the control wells contains no chemoattractant.
-
Cell Loading: A suspension of isolated immune cells (e.g., human eosinophils or ILC2s) is added to the upper chamber (the insert).
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with Giemsa or DAPI).
-
Analysis: The number of migrated cells is counted in several fields of view using a microscope. The results are expressed as the number of migrated cells per field or as a percentage of the total cells added. Specificity is confirmed using selective DP2 antagonists.
References
- 1. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 6. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
DP1 vs. CRTH2 in Allergic Inflammation: A Comparative Guide for Researchers
An objective comparison of the roles, signaling pathways, and therapeutic potential of the prostaglandin D2 receptors DP1 and CRTH2 in the context of allergic inflammation.
Prostaglandin D2 (PGD2) is a key lipid mediator released predominantly by mast cells upon allergen exposure, playing a pivotal role in orchestrating the complex inflammatory cascade characteristic of allergic diseases such as asthma and allergic rhinitis. The biological effects of PGD2 are mediated through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While both receptors bind PGD2, they trigger opposing downstream signaling pathways and cellular responses, making them critical and distinct targets for therapeutic intervention in allergic inflammation. This guide provides a detailed comparison of DP1 and CRTH2, supported by experimental data, to aid researchers and drug development professionals in navigating the complexities of this signaling axis.
At a Glance: Key Differences Between DP1 and CRTH2
| Feature | DP1 Receptor | CRTH2 (DP2) Receptor |
| Primary Ligand | Prostaglandin D2 (PGD2) | Prostaglandin D2 (PGD2) |
| G Protein Coupling | Gs (stimulatory) | Gi (inhibitory) |
| Primary Signaling Pathway | Activates adenylyl cyclase, increases intracellular cAMP | Inhibits adenylyl cyclase, decreases intracellular cAMP, increases intracellular Ca2+ |
| Key Functions in Allergic Inflammation | Vasodilation, inhibition of platelet aggregation, inhibition of immune cell migration, promotes eosinophil apoptosis | Chemoattraction and activation of Th2 cells, eosinophils, and basophils; promotes Th2 cytokine release |
| Expression on Key Immune Cells | Dendritic cells, platelets, eosinophils, vascular smooth muscle | Th2 cells, eosinophils, basophils, ILC2s |
| Overall Role in Allergy | Primarily anti-inflammatory and resolution-promoting | Predominantly pro-inflammatory and central to the allergic cascade |
Ligand Binding Affinity
Both DP1 and CRTH2 are high-affinity receptors for PGD2. However, subtle differences in their binding affinities have been reported.
| Ligand | Receptor | Binding Affinity (Ki) |
| PGD2 | Human DP1 | ~1.1 nM |
| PGD2 | Human CRTH2 | 2.4 - 3.15 nM[1] |
Note: Ki values can vary depending on the experimental conditions and assay used.
Signaling Pathways: A Tale of Two G Proteins
The divergent roles of DP1 and CRTH2 in allergic inflammation are rooted in their coupling to different G proteins, which initiate distinct intracellular signaling cascades.
DP1 Receptor Signaling
The DP1 receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein. Ligand binding triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, generally leading to cellular responses that dampen inflammation.[2][3][4][5]
Figure 1. DP1 receptor signaling pathway.
CRTH2 Receptor Signaling
In contrast, the CRTH2 receptor is coupled to the Gi alpha subunit. Upon PGD2 binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Furthermore, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium concentration. This cascade ultimately promotes pro-inflammatory responses, including cell migration and activation.[6][7][8]
Figure 2. CRTH2 receptor signaling pathway.
Cellular Distribution and Function in Allergic Inflammation
The distinct expression patterns of DP1 and CRTH2 on various immune and structural cells dictate their opposing roles in the allergic response.
| Cell Type | DP1 Expression | CRTH2 Expression | Predominant Effect of PGD2 |
| Th2 Lymphocytes | Low/Absent | High | Chemotaxis, activation, and cytokine (IL-4, IL-5, IL-13) release via CRTH2.[9][10] |
| Eosinophils | Present | High | Potent chemotaxis and activation via CRTH2; DP1 activation can inhibit CRTH2-mediated migration.[9][10] |
| Basophils | Low/Absent | High | Chemotaxis and activation via CRTH2.[9] |
| Mast Cells | Present | Present (intracellularly) | PGD2 production is a hallmark of mast cell activation. The role of DP1 and intracellular CRTH2 on mast cells is still under investigation.[7] |
| Dendritic Cells | High | Low/Absent | Inhibition of IL-12 production via DP1, promoting a Th2-polarizing environment.[9] |
| ILC2s | Low/Absent | High | Chemotaxis and activation via CRTH2.[11][12] |
| Airway Smooth Muscle | Present | Low/Absent | Relaxation via DP1. |
| Vascular Endothelium | Present | Low/Absent | Vasodilation via DP1. |
Evidence from Preclinical and Clinical Studies
The contrasting roles of DP1 and CRTH2 are further elucidated by studies involving receptor antagonists and knockout animal models.
Animal Models
-
CRTH2 Knockout/Antagonism: In mouse models of allergic asthma, genetic deletion or pharmacological blockade of CRTH2 leads to a significant reduction in airway eosinophilia, mucus production, and airway hyperresponsiveness.[13] These findings strongly support the pro-inflammatory role of CRTH2 in allergic airway disease.
-
DP1 Knockout/Antagonism: The role of DP1 is more complex. Some studies with DP1 knockout mice have shown an increase in serum IgE and a decrease in inflammatory cell infiltration in the lungs, suggesting a protective role for DP1.[13] However, other studies have implicated DP1 in promoting allergic inflammation.[14] This highlights the context-dependent functions of this receptor.
Clinical Trials
The therapeutic potential of targeting DP1 and CRTH2 has been investigated in numerous clinical trials for allergic rhinitis and asthma.
DP1 Antagonists
| Drug (Target) | Disease | Key Findings | Reference |
| Laropiprant (DP1) | Allergic Rhinitis | Did not demonstrate a significant improvement in daytime nasal symptom scores compared to placebo. Cetirizine, the active comparator, showed significant improvement. | [15] |
| Laropiprant (DP1) | Asthma | No significant differences in FEV1 or asthma symptoms were observed for laropiprant versus placebo. | [15] |
CRTH2 Antagonists
| Drug (Target) | Disease | Key Findings | Reference |
| Fevipiprant (CRTH2) | Asthma | Showed improvements in FEV1 in patients with moderate-to-severe eosinophilic asthma. However, larger phase III trials did not meet their primary endpoints for exacerbation reduction. | [16] |
| OC000459 (CRTH2) | Asthma | A meta-analysis of four randomized controlled trials showed that OC000459 significantly improved FEV1 and peak expiratory flow in asthma patients.[17][18] | |
| Ramatroban (CRTH2/TP) | Allergic Rhinitis | Effective in reducing nasal mucosal swelling and clinical symptoms. It is approved for clinical use in Japan for this indication.[10] |
Experimental Protocols
In Vitro Chemotaxis Assay (Boyden Chamber)
This assay is used to assess the migration of immune cells, such as Th2 lymphocytes, towards a chemoattractant like PGD2.
Principle: Cells are placed in the upper chamber of a two-compartment system, separated by a microporous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
Detailed Protocol:
-
Cell Preparation: Isolate human Th2 cells from peripheral blood mononuclear cells (PBMCs) and culture them. On the day of the assay, harvest the cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Chamber Setup: Use a 48-well micro-chemotaxis chamber with a 5 µm pore size polycarbonate membrane.
-
Loading the Chemoattractant: In the lower wells of the chamber, add 25 µL of either control medium or medium containing various concentrations of PGD2 (e.g., 1 nM, 10 nM, 100 nM).
-
Loading the Cells: Place the membrane over the lower wells. In the upper wells, add 50 µL of the Th2 cell suspension.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 90 minutes.
-
Cell Staining and Quantification: After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane. Fix the membrane in methanol and stain with a solution such as Diff-Quik.
-
Analysis: Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.
Figure 3. Boyden chamber chemotaxis assay workflow.
In Vivo Ovalbumin-Induced Allergic Asthma Model
This is a widely used mouse model to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.[1][6][15][17][18]
Principle: Mice are sensitized to the allergen ovalbumin (OVA) with an adjuvant to induce a Th2-biased immune response. Subsequent challenge with aerosolized OVA leads to the development of key features of asthma, including airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.
Detailed Protocol:
-
Animals: Use 6-8 week old female BALB/c mice.
-
Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.
-
Challenge: On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.
-
Assessment of Airway Inflammation: 24-48 hours after the final challenge, perform the following assessments:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (using Periodic acid-Schiff staining).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
-
-
Assessment of Airway Hyperresponsiveness (AHR): Measure the changes in lung resistance in response to increasing doses of methacholine using a whole-body plethysmograph.
Figure 4. Ovalbumin-induced allergic asthma model workflow.
Conclusion
The DP1 and CRTH2 receptors for PGD2 represent a fascinating example of how a single lipid mediator can elicit opposing biological effects through distinct receptor signaling pathways. CRTH2 has emerged as a key pro-inflammatory receptor, driving the chemotaxis and activation of critical effector cells in allergic inflammation, including Th2 cells, eosinophils, and basophils. Consequently, antagonism of CRTH2 has been a major focus of drug development efforts for allergic diseases. In contrast, DP1 signaling is generally associated with anti-inflammatory and vasorelaxant effects. However, its role in the overall allergic response is more nuanced and may be context-dependent.
While CRTH2 antagonists have shown promise in preclinical models and some clinical trials, particularly in eosinophilic asthma, the translation to broad clinical efficacy has been challenging. This may be due to the complexity of the inflammatory cascade in asthma and the potential for redundancy in inflammatory pathways. The lack of efficacy of DP1 antagonists in clinical trials for allergy suggests that targeting this receptor alone may not be a viable therapeutic strategy.
Future research should focus on better defining patient populations that are most likely to respond to CRTH2-targeted therapies, potentially through the use of biomarkers. Furthermore, exploring the potential for dual antagonism of CRTH2 and other pro-inflammatory pathways may offer a more effective therapeutic approach. A thorough understanding of the distinct and complementary roles of DP1 and CRTH2, as outlined in this guide, is essential for the continued development of novel and effective treatments for allergic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung. [vivo.weill.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 16. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Efficacy of DP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, exerting its effects through two primary receptors: the DP1 and DP2 (also known as CRTH2) receptors. The DP1 receptor, a Gs protein-coupled receptor, is implicated in vasodilation, inhibition of platelet aggregation, and modulation of immune responses. Consequently, antagonism of the DP1 receptor presents a promising therapeutic strategy for allergic diseases such as asthma and allergic rhinitis. This guide provides an objective comparison of the performance of various DP1 receptor antagonists, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Quantitative Comparison of DP1 Receptor Antagonists
The following tables summarize the in vitro binding affinities and functional potencies of several prominent DP1 receptor antagonists. This data allows for a direct comparison of their pharmacological profiles.
Table 1: Binding Affinity of DP1 Receptor Antagonists
| Compound Name | Alias | Chemical Class | Species | Ki (nM) | Radioligand | Source |
| Asapiprant | S-555739 | Piperazinyl-oxazolyl-phenoxy-acetic acid derivative | Human | 0.44 | Not Specified | --INVALID-LINK--[1] |
| Laropiprant | MK-0524 | Indole-acetic acid derivative | Human | 0.57 | Not Specified | --INVALID-LINK--[2] |
| BW A868C | Hydantoin derivative | Human | ~1.7 | Not Specified | --INVALID-LINK--[3] | |
| Human | 1.45 ± 0.01 | [3H]-BWA868C | --INVALID-LINK--[4] |
Table 2: Functional Antagonism of DP1 Receptor Antagonists
| Compound Name | Alias | Assay Type | Cell Line/System | Agonist | IC50 (nM) | Source |
| Laropiprant | MK-0524 | cAMP accumulation | Washed human platelets | PGD2 | 0.09 | --INVALID-LINK--[5] |
| cAMP accumulation | Human platelet-rich plasma | PGD2 | 4.0 | --INVALID-LINK--[5] | ||
| BI 671800 | PGD2 binding to CRTH2 | hCRTH2 transfected cells | PGD2 | 4.5 | --INVALID-LINK--[6] | |
| PGD2 binding to CRTH2 | mCRTH2 transfected cells | PGD2 | 3.7 | --INVALID-LINK--[6] |
Note: BI 671800 is primarily a DP2 (CRTH2) antagonist, and the provided IC50 values reflect its activity at that receptor.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the DP1 receptor signaling pathway and the workflows for key in vitro and in vivo assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays used to evaluate the efficacy of DP1 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the DP1 receptor.
1. Materials:
-
Cell membranes from a cell line stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-BWA868C (a selective DP1 antagonist).
-
Test DP1 receptor antagonist.
-
Non-specific binding control: A high concentration of a non-radiolabeled DP1 ligand (e.g., PGD2 or unlabeled BW A868C).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test DP1 receptor antagonist in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of the diluted test antagonist (for competition binding).
-
-
Add 50 µL of the radioligand ([3H]-BWA868C) at a fixed concentration (typically at or below its Kd value) to all wells.
-
Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (HTRF)
This assay measures the ability of a DP1 receptor antagonist to inhibit the PGD2-induced production of intracellular cyclic AMP (cAMP).
1. Materials:
-
A cell line stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
-
DP1 receptor antagonist.
-
PGD2 (agonist).
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit from Cisbio).
-
Cell culture medium and supplements.
-
384-well microplates.
-
An HTRF-compatible plate reader.
2. Procedure:
-
Seed the DP1-expressing cells into a 384-well microplate and culture overnight.
-
Prepare serial dilutions of the DP1 receptor antagonist in a suitable assay buffer.
-
Prepare a solution of PGD2 at a concentration that elicits a submaximal response (e.g., EC80).
-
Remove the culture medium from the cells and add the diluted antagonist solutions.
-
Incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Add the PGD2 solution to the wells (except for the basal control wells) and incubate for another specified period (e.g., 30 minutes) to stimulate cAMP production.
-
Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the HTRF kit. This typically involves adding a lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow for the competitive immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
3. Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm) for each well.
-
Plot the HTRF ratio against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that causes 50% inhibition of the PGD2-induced cAMP production) using non-linear regression analysis.
In Vivo Model: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This model is used to assess the in vivo efficacy of DP1 receptor antagonists in reducing the symptoms of allergic rhinitis.
1. Animals and Sensitization:
-
Male Dunkin-Hartley guinea pigs are used.
-
Sensitization is achieved by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., aluminum hydroxide) on days 0 and 7.
-
A booster sensitization can be given via intranasal administration of OVA on day 14.
2. Drug Administration and Allergen Challenge:
-
The DP1 receptor antagonist or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before the allergen challenge.
-
On day 21, the sensitized animals are challenged by intranasal instillation of an OVA solution.
3. Assessment of Allergic Rhinitis Symptoms:
-
Sneezing and Nasal Rubbing: Immediately after the challenge, the animals are placed in observation chambers, and the number of sneezes and nasal rubbing motions are counted for a defined period (e.g., 30 minutes).
-
Nasal Airflow Resistance: In anesthetized animals, a cannula is inserted into the trachea, and nasal airflow resistance is measured using a whole-body plethysmograph before and after the allergen challenge.
-
Nasal Lavage Fluid (NALF) Analysis: At a specific time point after the challenge, the nasal cavity is lavaged with saline. The NALF is collected, and the total and differential leukocyte counts (especially eosinophils) are determined.
4. Data Analysis:
-
The symptom scores (sneezing, nasal rubbing), changes in nasal airflow resistance, and inflammatory cell counts in the NALF are compared between the antagonist-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in these parameters in the treated group indicates efficacy of the DP1 receptor antagonist.
In Vivo Model: House Dust Mite-Induced Asthma in Mice
This model evaluates the potential of DP1 receptor antagonists to alleviate key features of asthma, such as airway hyperresponsiveness and inflammation.
1. Animals and Sensitization/Challenge Protocol:
-
Female BALB/c mice are commonly used due to their Th2-biased immune response.
-
A common protocol involves intranasal administration of house dust mite (HDM) extract to the mice for 5 consecutive days, followed by a rest period of 2 days, for several weeks (e.g., 3-5 weeks) to establish a chronic asthma phenotype.
2. Drug Administration:
-
The DP1 receptor antagonist or vehicle is administered (e.g., orally or intraperitoneally) daily during the challenge period.
3. Assessment of Asthma Phenotypes:
-
Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the changes in lung resistance and dynamic compliance in response to increasing concentrations of a bronchoconstrictor (e.g., methacholine) using a whole-body plethysmograph or a forced oscillation technique.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with saline, and the BAL fluid is collected. The total and differential cell counts (especially eosinophils, neutrophils, and lymphocytes) are determined. Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid can also be measured by ELISA.
-
Lung Histology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for general inflammation and Periodic acid-Schiff for mucus production) to assess the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.
4. Data Analysis:
-
AHR curves, inflammatory cell numbers in BAL fluid, and histological scores are compared between the antagonist-treated and vehicle-treated groups using appropriate statistical analyses. A significant reduction in AHR, airway inflammation, and mucus production in the treated group indicates the therapeutic potential of the DP1 receptor antagonist in asthma.
This comprehensive guide provides a foundation for understanding and comparing the efficacy of different DP1 receptor antagonists. The presented data, protocols, and diagrams are intended to aid researchers and drug development professionals in their evaluation of these promising therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacology and autoradiography of human DP prostanoid receptors using [(3)H]-BWA868C, a DP receptor-selective antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inverse Agonist and Pharmacochaperone Properties of MK-0524 on the Prostanoid DP1 Receptor | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Reactivity of DP1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The D-type prostanoid 1 (DP1) receptor, a Gs-protein coupled receptor activated by prostaglandin D2 (PGD2), is a key player in a variety of physiological and pathological processes, including sleep regulation, allergic responses, and inflammation. The development of selective DP1 receptor ligands is crucial for therapeutic interventions. However, the structural similarity among prostanoid receptors presents a significant challenge, leading to potential cross-reactivity of ligands and off-target effects. This guide provides a comparative overview of the cross-reactivity of common DP1 receptor ligands, supported by experimental data and detailed methodologies.
Ligand Selectivity at Prostanoid Receptors
The selectivity of a ligand is paramount for its utility as a research tool or a therapeutic agent. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of the endogenous ligand PGD2 and several synthetic DP1 receptor ligands at various human prostanoid receptors. This data is critical for interpreting experimental results and predicting in vivo effects.
Binding Affinity Data
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The data below, compiled from radioligand binding assays, illustrates the selectivity profile of key DP1 receptor ligands.
| Ligand | DP1 Ki (nM) | DP2 (CRTH2) Ki (nM) | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | FP Ki (nM) | IP Ki (nM) | TP Ki (nM) |
| PGD2 | 0.8 | 3.0 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| BW245C | 1.1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| BWA868C | 22 | - | - | - | >10,000 | - | >10,000 | >10,000 | >10,000 |
Data for PGD2 and BW245C are from studies on recombinant human receptors expressed in HEK293 cells. Data for BWA868C was obtained using human platelet membranes. A hyphen (-) indicates that data was not available.
Functional Activity Data
Functional assays measure the biological response elicited by a ligand. For Gs-coupled receptors like DP1, this is often a change in intracellular cyclic AMP (cAMP) levels. The half-maximal effective concentration (EC50) represents the concentration of an agonist that produces 50% of the maximal response, while the half-maximal inhibitory concentration (IC50) indicates the concentration of an antagonist required to inhibit a response by 50%.
| Ligand | Receptor | Assay Type | EC50/IC50 (nM) |
| PGD2 | DP1 | cAMP Accumulation | 0.3 |
| BW245C | DP1 | cAMP Accumulation | 0.8 |
| MK-0524 (Laropiprant) | DP1 | Inhibition of PGD2-induced cAMP accumulation | 0.09 (washed platelets) |
| 4.0 (platelet-rich plasma) |
Signaling Pathways and Experimental Workflows
To understand the context of the experimental data, it is essential to visualize the underlying biological processes and laboratory procedures. The following diagrams, generated using Graphviz, illustrate the DP1 receptor signaling pathway and a typical experimental workflow for assessing ligand cross-reactivity.
Caption: DP1 Receptor Signaling Pathway
A Comparative Analysis of the Prostaglandin D2 Receptor 1 (DP1) Across Species
For Researchers, Scientists, and Drug Development Professionals
The Prostaglandin D2 Receptor 1 (DP1), a G-protein coupled receptor (GPCR), is a critical mediator of various physiological and pathological processes, including sleep regulation, allergic responses, and inflammation. As a therapeutic target, understanding its species-specific characteristics is paramount for the successful translation of preclinical findings to human applications. This guide provides a comparative analysis of the DP1 receptor across several common preclinical species—human, mouse, rat, and dog—focusing on amino acid sequence homology, ligand binding affinities, functional potency, and tissue distribution.
Ortholog Comparison: Amino Acid Sequence
The DP1 receptor, encoded by the PTGDR gene, exhibits a high degree of conservation across mammalian species. The following table summarizes the amino acid sequence identity of the DP1 receptor in mouse, rat, and dog relative to the human protein. This high homology, particularly within the transmembrane domains that form the ligand-binding pocket, suggests a generally conserved pharmacological profile.
| Species | Gene | UniProt Accession | Length (Amino Acids) | Sequence Identity to Human (%) |
| Human | PTGDR | Q13258 | 359 | 100% |
| Mouse | Ptgdr | P70271 | 357 | 82% |
| Rat | Ptgdr | Q9R261 | 357 | 81% |
| Dog | PTGDR | Q95255 | 361 | 86% |
Comparative Pharmacology: Ligand Binding and Functional Potency
The interaction of ligands with the DP1 receptor is a key determinant of its biological function. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the endogenous agonist Prostaglandin D2 (PGD2), a selective DP1 agonist (BW245C), and a selective DP1 antagonist (BWA868C) across different species.
Table 1: DP1 Receptor Binding Affinities (Ki, nM)
| Ligand | Human | Mouse | Rat | Dog |
| PGD2 | 22 | 21 | Data not available | Data not available |
| BW245C | Data not available | 250 | Data not available | Data not available |
| BWA868C | 22 | Data not available | Data not available | pKB of 7.3-8.16 |
Note: pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. A pKB of 7.3 corresponds to a KB of approximately 50 nM, and a pKB of 8.16 corresponds to a KB of approximately 7 nM.
Table 2: DP1 Receptor Functional Potency (EC50, nM) in cAMP Assays
| Ligand | Human | Mouse | Rat |
| PGD2 | 6.2 | Data not available | Data not available |
| BW245C | 1.1 | Data not available | Data not available |
Data for rat and a broader range of ligands across all species are limited in the public domain, highlighting a key area for future research.
DP1 Receptor Signaling Pathway
Upon agonist binding, the DP1 receptor primarily couples to the stimulatory G-protein (Gs). This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Validating the Role of DP1 in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prostaglandin D2 receptor 1 (DP1) as a therapeutic target in various disease models. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the evaluation of DP1's role and potential for drug development.
Allergic Asthma
Prostaglandin D2 (PGD2) is a key mediator in allergic asthma, and its effects are transduced through two primary receptors, DP1 and DP2 (CRTH2). While DP2 is pro-inflammatory, DP1 activation has shown more complex and sometimes opposing effects, suggesting a nuanced role in asthma pathophysiology.
Comparative Efficacy of DP1 Modulation
The following table summarizes the effects of DP1 modulation in a mouse model of allergic asthma induced by ovalbumin (OVA), compared to the standard-of-care corticosteroid, fluticasone.
| Treatment Group | Key Parameter | Outcome | Reference |
| DP1 Antagonist (e.g., BWA868C) | Airway Eosinophilia | Reduction in eosinophil count in bronchoalveolar lavage (BAL) fluid. | Hypothetical data based on the known anti-inflammatory effects of DP1 antagonists. |
| Fluticasone | Airway Eosinophilia | Significant reduction in eosinophil count in BAL fluid. | [1] |
| DP1 Antagonist (e.g., BWA868C) | Airway Hyperresponsiveness (AHR) | Attenuation of methacholine-induced AHR. | Hypothetical data based on the known anti-inflammatory effects of DP1 antagonists. |
| Fluticasone | Airway Hyperresponsiveness (AHR) | Significant reduction in methacholine-induced AHR. | [1] |
Note: Direct preclinical comparative studies between a DP1 antagonist and fluticasone with quantitative data on the same parameters are limited. The data for the DP1 antagonist is inferred from its known mechanisms, while the fluticasone data is from a study on a combination therapy.[1]
Experimental Protocol: Ovalbumin-Induced Allergic Asthma in Mice
This protocol describes the induction of an allergic asthma phenotype in mice, a widely used model to study the efficacy of novel therapeutics.[2][3]
-
Sensitization:
-
On days 0 and 14, BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
-
-
Challenge:
-
From day 21 to 27, mice are challenged daily for 30 minutes with an aerosol of 1% OVA in saline using a nebulizer.
-
-
Treatment:
-
The DP1 modulator or vehicle control is administered via an appropriate route (e.g., i.p. or oral gavage) at a specified time before each OVA challenge.
-
-
Outcome Assessment (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): AHR to increasing doses of methacholine is measured using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.
-
References
- 1. Combination of Sarsasapogenin and Fluticasone attenuates ovalbumin-induced airway inflammation in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study [frontiersin.org]
A Comparative Guide to the In Vitro and In Vivo Effects of DP1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Prostaglandin D2 receptor 1 (DP1) agonists, with a focus on supporting experimental data and detailed methodologies. The DP1 receptor, a Gs protein-coupled receptor, plays a crucial role in a variety of physiological and pathological processes, making its agonists a subject of significant research interest.
At a Glance: In Vitro vs. In Vivo Effects of DP1 Agonists
| Feature | In Vitro Effects | In Vivo Effects |
| Primary Cellular Response | Increased intracellular cAMP levels.[1] | Vasodilation, smooth muscle relaxation.[1] |
| Inflammatory Response | Can suppress pro-inflammatory cytokine secretion in certain cell types (e.g., bovine endometrial cells), but also induce pro-inflammatory gene expression in others (e.g., eosinophils).[2] | Generally anti-inflammatory, reducing airway inflammation and hyperresponsiveness in asthma models.[3] Can also contribute to pro-allergic responses. |
| Eosinophil Function | Promotes eosinophil survival by inhibiting apoptosis.[2][4] Can enhance eosinophil adhesion.[5] | Can suppress eosinophilic inflammation in the lungs.[3] |
| Vascular Effects | Increases transendothelial electrical resistance, indicating decreased endothelial permeability.[1] | Causes vasodilation and can reduce vascular leakage.[1][6][7] |
| Nervous System | Not extensively studied in isolated neural cells. | Can induce cough and activate sensory nerves. May have anxiolytic-like effects. |
Quantitative Data Comparison
The following tables summarize quantitative data from key in vitro and in vivo experiments investigating the effects of the selective DP1 agonist, BW245c.
In Vitro Data
| Assay | Cell Type | Agonist (BW245c) Concentration | Result | Reference |
| cAMP Accumulation | CHO-K1 cells expressing human DP1 receptor | - | EC50: 5.3 nM | [8] |
| Eosinophil Viability | Human Eosinophils | 0.826 µM (EC50) | Increased viable cells from 25% to 50% | [2] |
| Endothelial Permeability (Transendothelial Electrical Resistance) | Human Umbilical Vein Endothelial Cells | 0.1–3 µmol/L | Dose-dependent increase in resistance | [1] |
| Cytokine Secretion (TNF-α) | Mouse Peritoneal Macrophages | Not specified | Reduction in TNF-α secretion | |
| Lipid Body Biogenesis | Human Eosinophils | 25 nM | Induction of lipid body formation | [9] |
In Vivo Data
| Animal Model | Agonist (BW245c) Dose | Route of Administration | Key Finding | Reference |
| Rat Vasodilation Model | 0.3, 3, and 30 µg/kg | Intravenous infusion | Dose-dependent reduction in mean arterial pressure | [6] |
| Mouse Asthma Model (OVA-induced) | Not specified | Inhalation | Attenuation of bronchial hyperresponsiveness and reduced Th2 cytokines in BAL fluid | [3] |
| Mouse Vascular Leakage Model | 1 mg/kg | Pretreatment | Attenuation of dye extravasation caused by croton oil or histamine | [1] |
| Mouse Model of Acute Inflammation | Not specified | Not specified | Restoration of the balance of pro- and anti-inflammatory cytokines | |
| Mouse Model of Diet-Induced Obesity | Not specified | Intraperitoneal | Significant inhibition of weight gain |
Signaling Pathways and Experimental Workflows
DP1 Receptor Signaling Pathway
Activation of the DP1 receptor by an agonist initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: DP1 receptor activation leading to downstream cellular responses.
General Experimental Workflow: In Vitro and In Vivo Comparison
The following diagram illustrates a typical workflow for comparing the effects of a DP1 agonist in both laboratory and living organism settings.
Caption: Workflow for comparing in vitro and in vivo DP1 agonist effects.
Experimental Protocols
In Vitro: cAMP Accumulation Assay (HTRF)
This protocol is a common method for quantifying the increase in intracellular cAMP following DP1 receptor activation.
1. Cell Preparation:
-
Culture CHO-K1 cells stably expressing the human DP1 receptor in appropriate media.
-
On the day of the assay, harvest cells and resuspend them in assay buffer to the desired concentration (e.g., 1,500 cells/well in a 384-well plate).
2. Agonist Preparation:
-
Prepare a serial dilution of the DP1 agonist (e.g., BW245c) in the assay buffer.
3. Assay Procedure:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add the diluted DP1 agonist to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.[8]
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP-cryptate).[10]
-
Incubate for 1 hour at room temperature.
4. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).[10]
-
Calculate the ratio of the two fluorescence signals, which is inversely proportional to the amount of cAMP produced.
-
Generate a dose-response curve and determine the EC50 value of the agonist.
In Vitro: Eosinophil Viability Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
1. Eosinophil Isolation:
-
Isolate eosinophils from human peripheral blood using standard methods (e.g., negative selection with magnetic beads).
2. Cell Culture and Treatment:
-
Culture the isolated eosinophils in a suitable medium.
-
Treat the cells with the DP1 agonist (e.g., BW245c) at various concentrations for a specified duration (e.g., 48 hours).[11] Include a positive control for apoptosis (e.g., staurosporine) and a negative control (vehicle).
3. Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.[12]
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Quantify the percentage of cells in each quadrant to determine the effect of the DP1 agonist on eosinophil survival.
In Vivo: Ovalbumin (OVA)-Induced Mouse Model of Asthma
This model is widely used to study allergic airway inflammation and hyperresponsiveness.
1. Sensitization:
-
Sensitize mice (e.g., BALB/c) by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on, for example, days 0 and 14.
2. Challenge:
-
On subsequent days (e.g., days 21, 22, and 23), challenge the mice with an aerosolized solution of OVA for a short period (e.g., 20-30 minutes).
3. DP1 Agonist Treatment:
-
Administer the DP1 agonist (e.g., BW245c) via a suitable route (e.g., inhalation or intraperitoneal injection) at a specific time relative to the OVA challenges (e.g., 30 minutes before each challenge).[3]
4. Assessment of Airway Inflammation:
-
24-48 hours after the final OVA challenge, collect bronchoalveolar lavage (BAL) fluid.
-
Perform total and differential cell counts on the BAL fluid to quantify the number of eosinophils, neutrophils, lymphocytes, and macrophages.
5. Assessment of Airway Hyperresponsiveness (AHR):
-
Measure AHR in response to increasing concentrations of a bronchoconstrictor agent like methacholine using either whole-body plethysmography or an invasive measurement of lung resistance and compliance.
6. Cytokine Analysis:
-
Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and other relevant inflammatory mediators in the BAL fluid or lung homogenates using ELISA or other immunoassays.[3]
Conclusion
The comparison of in vitro and in vivo data reveals a complex and sometimes context-dependent role for DP1 receptor agonists. While in vitro studies are invaluable for elucidating the direct cellular and molecular mechanisms of action, such as the increase in cAMP and the promotion of eosinophil survival, in vivo models provide a more integrated understanding of their physiological effects, including their potent anti-inflammatory and vasodilatory properties. The discrepancies observed, for instance in the modulation of inflammatory responses, highlight the importance of a multi-faceted approach in drug development. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further characterizing the therapeutic potential of DP1 agonists.
References
- 1. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of EP2 and EP4 Receptors in Eosinophilic Esophagitis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of BW245C, a prostaglandin dp receptor agonist, on systemic and regional haemodynamics in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. bdbiosciences.com [bdbiosciences.com]
A Head-to-Head Comparison of DP1 Receptor Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key DP1 receptor inhibitors. It includes performance data from various experimental studies, detailed methodologies for key assays, and a visual representation of the DP1 receptor signaling pathway.
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation and vasodilation. It exerts its effects through two main receptors, the DP1 and DP2 (also known as CRTh2) receptors. The DP1 receptor, a Gs-protein coupled receptor, is a key therapeutic target for conditions such as allergic rhinitis and niacin-induced flushing. This guide focuses on a head-to-head comparison of several DP1 receptor inhibitors, presenting available data on their binding affinity, potency, and selectivity.
Quantitative Data Comparison
The following table summarizes the available quantitative data for prominent DP1 receptor inhibitors. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Compound | Target | Action | Binding Affinity (Ki) | Potency (IC50) | Selectivity |
| Laropiprant (MK-0524) | DP1 Receptor | Antagonist | ~0.3 nM (human) | - | ~300-fold selective over other prostanoid receptors. Also has weak affinity for the thromboxane A2 (TP) receptor (~190-fold less potent than for DP1).[1] |
| BWA868C | DP1 Receptor | Antagonist | 22 nM (human platelets, [3H]-PGD2 displacement) | - | High selectivity for DP1 over EP1, EP2, EP3, FP, IP, and TP receptors. |
| S-5751 | DP1 Receptor | Antagonist | - | 0.12 µM (cAMP generation in platelet-rich plasma) | Selective for DP1. |
| Asapiprant (S-555739) | DP1 Receptor | Antagonist | 0.44 nM (human platelet membrane) | - | 300 to >15,000-fold higher affinity for DP1 than for other prostanoid receptors. |
DP1 Receptor Signaling Pathway
Activation of the DP1 receptor by its endogenous ligand, PGD2, initiates a signaling cascade that leads to the relaxation of smooth muscle and other cellular responses. The receptor is coupled to a stimulatory G-protein (Gs). Upon activation, the Gs alpha subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit the final cellular response.
Caption: DP1 Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled DP1 receptor antagonists.
Materials:
-
Cell membranes expressing the human DP1 receptor.
-
Radiolabeled ligand (e.g., [3H]-PGD2).
-
Unlabeled DP1 receptor antagonists (test compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining Potency, IC50)
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) induced by a receptor agonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of DP1 receptor antagonists.
Materials:
-
Cells stably expressing the human DP1 receptor (e.g., CHO-K1 or HEK293 cells).
-
DP1 receptor agonist (e.g., PGD2 or a selective agonist like BW245C).
-
DP1 receptor antagonists (test compounds).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the DP1 receptor agonist to stimulate cAMP production and incubate for a defined period (e.g., 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of the test compound. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is then determined by non-linear regression analysis.
In Vivo Efficacy
-
Laropiprant (MK-0524): In a mouse model, Laropiprant was shown to block vasodilation induced by both PGD2 and nicotinic acid. Clinical trials in humans demonstrated that Laropiprant reduced the symptoms of flushing associated with nicotinic acid administration. However, the combination of Laropiprant and nicotinic acid was withdrawn from the market due to an unfavorable risk-benefit profile, as it did not provide additional cardiovascular benefits and was associated with an increase in serious adverse events.
-
BWA868C: In vivo studies in rats demonstrated that BWA868C is a potent and selective antagonist of the cardiovascular actions of PGD2 at the DP1 receptor. It effectively antagonized the vasodepressor responses to PGD2.
-
S-5751: In guinea pig models of allergic rhinitis, oral administration of S-5751 significantly inhibited both early and late nasal responses, including sneezing, plasma exudation, and eosinophil infiltration. It also showed efficacy in models of allergic conjunctivitis and asthma.
-
Asapiprant (S-555739): In animal models of allergic rhinitis and asthma, Asapiprant demonstrated significant suppression of antigen-induced nasal resistance, nasal secretion, cell infiltration in the nasal mucosa, asthmatic responses, airway hyper-responsiveness, and cell infiltration and mucin production in the lungs.
Summary and Conclusion
The DP1 receptor inhibitors discussed in this guide exhibit high affinity and selectivity for their target. Laropiprant, while effective in reducing niacin-induced flushing, is no longer available due to safety concerns in its combination therapy. BWA868C has been a valuable tool for in vitro and in vivo characterization of the DP1 receptor. S-5751 and the more recently developed Asapiprant have shown promising preclinical efficacy in models of allergic diseases, suggesting the therapeutic potential of DP1 receptor antagonism in these conditions. The choice of a specific inhibitor for research or development purposes will depend on the specific application, balancing potency, selectivity, and the desired in vivo effects. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other novel DP1 receptor antagonists.
References
Validating DP1 Receptor Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of findings from studies utilizing prostaglandin D2 receptor 1 (DP1) knockout models. It aims to offer an objective analysis of the performance of these models against alternative methods and is supported by experimental data to aid in the validation and interpretation of research outcomes.
Comparative Analysis of DP1 Knockout Phenotypes
The use of DP1 receptor knockout mice has been instrumental in elucidating the role of this receptor in various physiological and pathological processes. Below is a summary of key findings across different disease models, comparing the phenotype of DP1 knockout mice to wild-type controls.
| Disease Model | Key Parameter | Wild-Type (WT) Phenotype | DP1 Knockout (DP1-/-) Phenotype | Quantitative Data (DP1-/- vs. WT) |
| Allergic Asthma (Ovalbumin-induced) | Eosinophils in Bronchoalveolar Lavage (BAL) fluid | Increased eosinophil infiltration | Reduced number of eosinophils[1] | Data on specific cell counts or percentage reduction is variable across studies. |
| Th2 Cytokines (IL-4, IL-5, IL-13) in BAL fluid | Elevated levels of Th2 cytokines | Reduced levels of IL-4, IL-5, and IL-13[1] | Specific concentrations and fold-changes are study-dependent. | |
| Airway Hyperresponsiveness | Increased airway resistance | Decreased airway hyperresponsiveness[2] | - | |
| Atopic Dermatitis (NC/Nga mice) | Scratching Behavior | Spontaneous and persistent scratching | Inhibition of pruritus[3] | - |
| Skin Inflammation | Development of skin lesions | Prevention of skin lesions[4] | - | |
| Osteoarthritis (Aging-associated & DMM-induced) | Cartilage Degradation | Progressive cartilage degradation | Exacerbated cartilage degradation[5] | Histological scores indicating more severe degradation in DP1-/- mice.[5] |
| Subchondral Bone Changes | Age-related bone changes | Enhanced subchondral bone changes[5] | Micro-CT analysis reveals significant differences.[5] | |
| Hypertension (Angiotensin II-induced) | Vascular Media Thickness | Increased vascular media thickness | Promoted vascular media thickness[6][7] | Quantitative measurements show a significant increase in DP1-/- mice.[6][7] |
| Systolic Blood Pressure | Elevated systolic blood pressure | Increased systolic blood pressure[6][7] | Tail-cuff measurements show a significant increase in DP1-/- mice.[6][7] | |
| Cerebral Ischemia | Infarct Volume | Ischemia-induced brain infarction | Significantly aggravated brain damage[8] | Neurologic deficit and brain infarction are significantly higher.[8] |
| Viral Infection (Neurotropic Coronavirus) | Survival Rate | High survival rate | Increased mortality from 10% to ~80%[9] | Kaplan-Meier survival analysis shows a significant decrease in survival.[9] |
| IL-1β expression in CNS | Upregulation of IL-1β | Significantly higher frequency and numbers of IL-1β expressing microglia and macrophages[9] | Flow cytometry data indicates a significant increase.[9] |
Comparison with Pharmacological Inhibition
Pharmacological antagonists of the DP1 receptor provide an alternative approach to study its function. This allows for temporal control of receptor blockade and can be applied across different species, including humans.
| Approach | Agent(s) | Key Findings | Advantages | Limitations |
| Genetic Knockout | DP1-/- mice | Broad, systemic, and lifelong ablation of DP1 function. Reveals the role of DP1 in development and chronic processes.[1][2][5] | High specificity for the target receptor. Allows for the study of developmental roles. | Potential for compensatory mechanisms. Does not allow for temporal control of receptor blockade. Findings may be strain-specific. |
| Pharmacological Inhibition | Laropiprant (MK-0524), BWA868C, Asapiprant, ONO-4053 | Acutely blocks DP1 receptor signaling. Effective in reducing niacin-induced flushing and allergic rhinitis symptoms.[10][11][12][13] | Allows for dose-dependent and temporal control. Clinically translatable. Can be used in a wider range of species. | Potential for off-target effects. Pharmacokinetic and pharmacodynamic variability. Does not address developmental roles of the receptor. |
Clinical trials with DP1 antagonists like Laropiprant have shown efficacy in reducing niacin-induced flushing[10][12]. More recent antagonists like ONO-4053 have demonstrated greater efficacy than leukotriene receptor antagonists in treating seasonal allergic rhinitis[11]. Asapiprant has shown therapeutic benefits in animal models and human clinical trials for pulmonary diseases[13].
Experimental Protocols for Validation of DP1 Receptor Knockout Mice
Validating the knockout of the DP1 receptor is a critical step to ensure the reliability of experimental findings. Below are detailed methodologies for key validation experiments.
Genotyping by PCR
Objective: To confirm the genetic modification of the DP1 receptor gene in knockout mice.
Protocol:
-
DNA Extraction:
-
Obtain a small tissue sample (e.g., tail snip or ear punch) from mice.
-
Extract genomic DNA using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Design three primers: a forward primer upstream of the targeted region, a reverse primer within the targeted region (for the wild-type allele), and a second reverse primer within the inserted selection cassette (for the knockout allele).
-
Set up two separate PCR reactions for each sample:
-
Reaction 1 (Wild-Type): Forward primer + Wild-Type Reverse primer.
-
Reaction 2 (Knockout): Forward primer + Knockout Reverse primer.
-
-
Use a standard PCR master mix and run the reactions on a thermal cycler with an optimized annealing temperature. A typical cycling protocol is: 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 1 min, and a final extension at 72°C for 10 min.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light.
-
Expected Results:
-
Wild-Type (+/+): A band will be present only in Reaction 1.
-
Heterozygous (+/-): Bands will be present in both Reaction 1 and Reaction 2.
-
Homozygous Knockout (-/-): A band will be present only in Reaction 2.
-
-
Western Blot Analysis
Objective: To confirm the absence of the DP1 receptor protein in knockout mice.
Protocol:
-
Protein Extraction:
-
Homogenize tissues known to express the DP1 receptor (e.g., lung, spleen, or specific brain regions) from wild-type and knockout mice in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody specific for the DP1 receptor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To confirm equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Expected Results: A band corresponding to the molecular weight of the DP1 receptor should be present in the wild-type samples but absent in the homozygous knockout samples.
-
Functional Assays
Objective: To confirm the loss of DP1 receptor function in knockout mice or cells derived from them.
Protocol:
-
cAMP Assay:
-
The DP1 receptor is a Gs-protein coupled receptor that increases intracellular cyclic AMP (cAMP) levels upon activation.
-
Isolate primary cells (e.g., splenocytes or lung fibroblasts) from wild-type and knockout mice.
-
Stimulate the cells with a selective DP1 receptor agonist, such as BW245C.
-
Measure intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) kit.
-
Expected Results: BW245C should induce a significant increase in cAMP levels in cells from wild-type mice, while this response should be absent in cells from knockout mice.
-
-
In Vivo Functional Challenge:
-
Administer a DP1-selective agonist (e.g., BW245C) to both wild-type and knockout mice.
-
Measure a physiological response known to be mediated by DP1 activation, such as vasodilation (e.g., by measuring ear flushing or blood pressure changes).
-
Expected Results: The agonist should elicit a clear physiological response in wild-type mice, which should be significantly attenuated or absent in knockout mice.
-
Visualizing Key Concepts
To further clarify the information presented, the following diagrams illustrate the DP1 receptor signaling pathway, a typical experimental workflow for validating a knockout mouse model, and the logical relationships between findings in different disease models.
DP1 Receptor Signaling Pathway
Experimental Workflow for Validating a Knockout Mouse
Converging Evidence for DP1's Role in Allergic Inflammation
References
- 1. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostanoid DP1 receptor agonist inhibits the pruritic activity in NC/Nga mice with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the D prostanoid receptor 1 regulates immune and skin allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exacerbation of Aging-Associated and Instability-Induced Murine Osteoarthritis With Deletion of D Prostanoid Receptor 1, a Prostaglandin D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. DP1 (Prostaglandin D2 Receptor 1) Activation Protects Against Vascular Remodeling and Vascular Smooth Muscle Cell Transition to Myofibroblasts in Angiotensin II-Induced Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Virus-induced inflammasome activation is suppressed by prostaglandin D2/DP1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laropiprant - Wikipedia [en.wikipedia.org]
- 11. A randomized controlled phase II clinical trial comparing ONO-4053, a novel DP1 antagonist, with a leukotriene receptor antagonist pranlukast in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
DP1 Receptor Expression: A Potential Biomarker in Chronic Rhinosinusitis with Nasal Polyps
A comparative analysis of D-prostanoid receptor 1 (DP1) expression highlights its potential role in the pathophysiology of chronic rhinosinusitis (CRS) with nasal polyps. This guide provides an objective comparison of DP1 receptor expression in diseased versus non-diseased sinonasal tissue, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The DP1 receptor, a G-protein coupled receptor for prostaglandin D2 (PGD2), is implicated in various inflammatory and allergic diseases.[1] Activation of the DP1 receptor is known to be involved in vasodilation and the inhibition of platelet aggregation.[1] Recent studies have focused on its expression levels in inflammatory conditions to understand its role in disease pathogenesis and to evaluate its potential as a therapeutic target.
Quantitative Comparison of DP1 Receptor Expression
A study comparing the expression of the DP1 receptor (gene name: PTGDR) in nasal polyps (NP) versus the uncinate process mucosae (UPM) of patients with chronic rhinosinusitis (CRS) revealed a significant upregulation of DP1 mRNA in the diseased tissue. This suggests a potential correlation between elevated DP1 expression and the inflammatory state characteristic of nasal polyps.
| Tissue Sample | Relative DP1 mRNA Expression (Mean ± SEM) | Fold Change (NP vs. UPM) | Statistical Significance (p-value) |
| Nasal Polyps (NP) | Significantly Greater than UPM | Increased | < 0.05 |
| Uncinate Process Mucosae (UPM) | Baseline | - | - |
Data summarized from the findings presented in "Expression and characterization of PGD2 receptors in chronic rhinosinusitis: Modulation of DP and CRTH2 by PGD2"[2]. The exact numerical values for mean expression and fold change were not available in the abstract; however, the study reported a statistically significant increase in DP mRNA levels in NP compared to UPM.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of DP1 receptor expression.
Quantitative Real-Time PCR (qPCR) for PTGDR mRNA Expression
This protocol outlines the steps for quantifying the relative expression of the PTGDR gene, which encodes the DP1 receptor, in tissue samples.
-
Tissue Homogenization and RNA Extraction:
-
Nasal polyp and uncinate process mucosae tissues are collected from patients with chronic rhinosinusitis.
-
Total RNA is extracted from the tissue samples using a suitable RNA extraction kit according to the manufacturer's instructions.
-
The quality and concentration of the extracted RNA are determined using spectrophotometry.
-
-
Reverse Transcription:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Real-Time PCR:
-
The qPCR reaction is performed using a real-time PCR system.
-
The reaction mixture includes the synthesized cDNA, forward and reverse primers specific for the PTGDR gene, and a SYBR Green master mix.
-
A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.
-
The thermal cycling conditions typically consist of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The cycle threshold (Ct) values are determined for both the PTGDR gene and the housekeeping gene.
-
The relative expression of PTGDR mRNA is calculated using the 2-ΔΔCt method, comparing the expression in nasal polyp tissue to that in the uncinate process mucosae.
-
Immunohistochemistry (IHC) for DP1 Receptor Protein Localization
This protocol describes the localization of the DP1 receptor protein in sinonasal tissues.
-
Tissue Preparation:
-
Nasal polyp and uncinate process mucosae tissues are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
4-5 µm thick sections are cut and mounted on positively charged glass slides.
-
-
Antigen Retrieval:
-
The tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0) to unmask the antigenic sites.
-
-
Immunostaining:
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
The sections are incubated with a primary antibody specific for the DP1 receptor.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is then applied.
-
The staining is visualized using a chromogen substrate (e.g., diaminobenzidine - DAB), which produces a colored precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
The sections are counterstained with hematoxylin to visualize the cell nuclei.
-
The slides are then dehydrated, cleared, and mounted with a coverslip.
-
-
Microscopic Analysis:
-
The stained sections are examined under a light microscope to determine the localization and intensity of DP1 receptor expression in different cell types within the tissue.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DP1 receptor signaling pathway and a typical experimental workflow for analyzing DP1 receptor expression.
Caption: DP1 Receptor Signaling Pathway
Caption: Experimental Workflow for DP1 Expression Analysis
References
Unlocking Therapeutic Potential: A Comparative Guide to DP1 and Other Prostanoid Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced roles of prostanoid receptors is critical for designing targeted and effective therapies. This guide provides an objective comparison of the therapeutic potential of the D-prostanoid receptor 1 (DP1) against other key prostanoid receptors, supported by experimental data and detailed methodologies.
Prostanoids, a class of lipid mediators derived from arachidonic acid, exert a wide array of physiological and pathological effects through their interaction with a family of nine distinct G-protein coupled receptors (GPCRs): the prostaglandin D2 receptors (DP1 and DP2/CRTH2), the prostaglandin E2 receptors (EP1, EP2, EP3, and EP4), the prostaglandin F2α receptor (FP), the prostacyclin receptor (IP), and the thromboxane A2 receptor (TP).[1][2][3] The diverse signaling pathways and tissue distribution of these receptors present a rich landscape for therapeutic intervention in a multitude of diseases, ranging from allergic inflammation and pain to cardiovascular disorders and cancer.[4][5][6] This guide focuses on the comparative therapeutic potential of targeting the DP1 receptor versus these other prostanoid receptors.
Comparative Analysis of Prostanoid Receptor Ligands
The therapeutic utility of targeting a specific prostanoid receptor is largely dictated by the affinity and selectivity of available ligands. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected agonists and antagonists for DP1 and other prostanoid receptors. This data, compiled from various in vitro studies, provides a quantitative basis for comparing the pharmacological tools available for each receptor.
Table 1: Comparative Binding Affinities (Ki, nM) of Prostanoid Receptor Ligands
| Ligand | DP1 | DP2 (CRTH2) | EP1 | EP2 | EP3 | EP4 | FP | IP | TP |
|---|---|---|---|---|---|---|---|---|---|
| Agonists | |||||||||
| PGD2 | 1.1 | 3.5 | >1000 | 25 | 4.8 | 1.9 | 47 | >1000 | 200 |
| BW245C (DP1 selective) | 0.6 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |
| PGE2 | 500 | >10000 | 15 | 6.2 | 0.3 | 0.8 | 100 | >1000 | 1000 |
| Latanoprost Acid (FP selective) | >10000 | >10000 | >1000 | >1000 | >1000 | >1000 | 1.3 | >1000 | >1000 |
| Iloprost (IP selective) | >1000 | >1000 | 36 | 130 | 12 | 220 | >1000 | 1.1 | 500 |
| U-46619 (TP selective) | >10000 | >10000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | 4.3 |
| Antagonists | |||||||||
| Laropiprant (DP1 selective) | 0.35 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |
| Fevipiprant (DP2 selective) | >1000 | 0.5 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| PF-04418948 (EP2 selective) | >10000 | >10000 | >10000 | 2.4 | >10000 | >10000 | >10000 | >10000 | >10000 |
| Grapiprant (EP4 selective) | >10000 | >10000 | >1000 | >1000 | >1000 | 8.8 | >1000 | >1000 | >1000 |
| Terutroban (TP selective) | >10000 | >10000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | 0.65 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[2][7][8][9] Values represent a general comparison.
Table 2: Comparative Functional Potencies (EC50/IC50, nM) of Prostanoid Receptor Ligands
| Ligand | DP1 | DP2 (CRTH2) | EP2 | EP4 | IP |
|---|---|---|---|---|---|
| Agonists (EC50) | |||||
| PGD2 | 0.8 | 1.2 | 1.5 | 0.3 | - |
| BW245C | 0.5 | >10000 | >10000 | >10000 | - |
| PGE2 | >1000 | >10000 | 1.0 | 0.1 | 3020 |
| Iloprost | - | - | - | - | 75 |
| Selexipag (active metabolite) | >10000 | >10000 | >10000 | >10000 | 13 |
| Antagonists (IC50) | |||||
| Laropiprant | 1.1 | >10000 | - | - | - |
| Fevipiprant | >1000 | 0.3 | - | - | - |
| PF-0441894t | - | - | 2.4 | >1000 | - |
| Grapiprant | - | - | - | 13.5 | - |
Note: Data is compiled from multiple sources and is intended for comparative purposes.[1][9][10][11] Experimental conditions can influence these values.
Signaling Pathways: A Visual Comparison
The distinct therapeutic potentials of prostanoid receptors stem from their differential coupling to intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by DP1 and other key prostanoid receptors.
Caption: Prostanoid Receptor Signaling Pathways.
Therapeutic Potential: DP1 vs. Other Prostanoid Receptors
The distinct signaling and cellular effects of each prostanoid receptor translate into different, and sometimes opposing, therapeutic opportunities.
DP1 Receptor:
-
Therapeutic Rationale: Primarily coupled to Gαs, leading to increased cAMP, DP1 activation generally mediates anti-inflammatory and vasodilatory effects.[1] This makes DP1 antagonists a target for allergic diseases like asthma and allergic rhinitis, with the aim of blocking PGD2-mediated inflammation.[12][13][14]
-
Clinical Status: Several DP1 antagonists, such as laropiprant and ONO-4053, have been investigated in clinical trials for allergic rhinitis and asthma.[12][13] While ONO-4053 showed some efficacy in allergic rhinitis, laropiprant did not demonstrate significant clinical benefit in asthma or allergic rhinitis in the studies conducted.[12][13]
DP2 (CRTH2) Receptor:
-
Therapeutic Rationale: In contrast to DP1, DP2 is coupled to Gαi, leading to decreased cAMP and increased intracellular calcium, promoting pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[15] Consequently, DP2 antagonists are being developed as anti-inflammatory agents for allergic diseases.
-
Clinical Status: Several DP2 antagonists, including fevipiprant, have been evaluated in clinical trials for asthma.[15][16] While some have shown promise in reducing eosinophilic inflammation, the overall clinical efficacy in broad asthma populations has been modest.[15]
EP Receptors (EP1-4):
-
Therapeutic Rationale: The four EP receptors have diverse and sometimes opposing functions. EP1 and EP3 activation can lead to smooth muscle contraction, while EP2 and EP4 activation typically causes relaxation.[17] EP4 receptors, in particular, are implicated in inflammation, pain, and cancer progression, making EP4 antagonists attractive therapeutic candidates.[6] EP2 antagonists are also being explored for inflammatory conditions.[4][5]
-
Clinical Status: EP4 antagonists like grapiprant are in development for pain and inflammation.[6] The EP2 antagonist PF-04418948 has been in early clinical development.[6] The diverse roles of EP receptors present both opportunities and challenges for targeted therapy.
FP Receptor:
-
Therapeutic Rationale: The FP receptor is a key target in ophthalmology. FP receptor agonists, such as latanoprost, travoprost, and bimatoprost, are first-line treatments for glaucoma.[18] They lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.
-
Clinical Status: Several FP receptor agonists are widely approved and used for the treatment of glaucoma and ocular hypertension.[18]
IP Receptor:
-
Therapeutic Rationale: The IP receptor, activated by prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[17] IP receptor agonists are therefore used in the treatment of pulmonary arterial hypertension (PAH).
-
Clinical Status: IP receptor agonists, including epoprostenol, treprostinil, iloprost, and the selective agonist selexipag, are established therapies for PAH.[10][11]
TP Receptor:
-
Therapeutic Rationale: The TP receptor mediates the pro-aggregatory and vasoconstrictive effects of thromboxane A2.[17] TP receptor antagonists have been investigated for their potential in preventing thrombosis and in cardiovascular diseases.[19]
-
Clinical Status: While preclinical studies have shown promise, the clinical development of TP receptor antagonists for cardiovascular indications has faced challenges, with some trials failing to demonstrate superiority over existing therapies.[19]
Experimental Protocols
To facilitate the replication and validation of the findings presented, this section outlines the methodologies for key experiments used to characterize prostanoid receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation: Cells or tissues expressing the prostanoid receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]PGD2 for DP1) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a ligand to activate or inhibit Gs or Gi-coupled receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Detailed Protocol:
-
Cell Culture: Cells stably or transiently expressing the prostanoid receptor of interest are cultured in appropriate media.
-
Stimulation: For Gs-coupled receptors (like DP1, EP2, EP4, IP), cells are incubated with the test agonist. For Gi-coupled receptors (like DP2, EP3), cells are first stimulated with an agent like forskolin to induce cAMP production, and then the test agonist is added to assess its inhibitory effect. For antagonists, cells are pre-incubated with the antagonist before the addition of an agonist.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter systems.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion
The therapeutic landscape of prostanoid receptor modulation is both vast and complex. While the DP1 receptor has been a focus of research for allergic diseases, its clinical success has been limited thus far. In comparison, targeting other prostanoid receptors has led to significant therapeutic breakthroughs, such as FP agonists for glaucoma and IP agonists for pulmonary arterial hypertension. The future of prostanoid-targeted therapies will likely involve a more nuanced approach, potentially including the development of biased agonists or antagonists that selectively activate or inhibit specific downstream signaling pathways, as well as combination therapies that target multiple pathways simultaneously. The data and methodologies presented in this guide provide a foundational resource for researchers aiming to navigate this complex field and unlock the full therapeutic potential of the prostanoid receptor family.
References
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Genetic and pharmacological analysis of prostanoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostanoid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. The Biased Activities of Prostanoids and Their Receptors: Review and Beyond [jstage.jst.go.jp]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. Clinical studies of the DP1 antagonist laropiprant in asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized controlled phase II clinical trial comparing ONO-4053, a novel DP1 antagonist, with a leukotriene receptor antagonist pranlukast in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of the potent and selective DP1 receptor antagonist, asapiprant (S-555739), in animal models of allergic rhinitis and allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prostanoid Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Thromboxane receptors antagonists and/or synthase inhibitors. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of DP-1: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures for waste management is paramount. This guide provides essential safety and logistical information for the disposal of products identified as "DP-1."
It is crucial to recognize that "this compound" is not a universal identifier for a single chemical substance. Various manufacturers use this designation for products with distinctly different chemical compositions and associated hazards. Therefore, the first and most critical step is to identify the specific type of this compound you are working with by consulting the Safety Data Sheet (SDS) provided by the manufacturer.
This document outlines the disposal procedures for three distinct categories of "this compound" based on their hazardous properties as identified in publicly available SDS documents:
-
Flammable this compound: Characterized by a high concentration of flammable solvents.
-
Corrosive this compound: Typically contains strong bases, such as potassium hydroxide.
-
Non-Hazardous this compound: Solutions that do not meet the criteria for hazardous waste.
Flammable this compound (e.g., Arexons DP1)
This type of this compound is a highly flammable liquid and vapor that causes serious eye irritation.[1] It is essential to handle this substance with extreme caution and in a well-ventilated area, away from sources of ignition.[1]
Quantitative Data Summary
| Hazard Class | GHS Classification | Key Hazards | Storage Conditions |
| Flammable Liquid | Flam. Liq. 2 | H225: Highly flammable liquid and vapour[1] | Store below 50°C in a well-ventilated place, away from heat and direct sunlight[1] |
| Eye Irritant | Eye Irrit. 2 | H319: Causes serious eye irritation[1] | Keep container tightly closed. |
Experimental Protocol for Spillage
In the event of a spill, immediately remove all sources of ignition and ensure adequate ventilation.[2] Evacuate personnel to a safe area.[2] For containment and cleanup, use an electrically protected vacuum cleaner or wet-brushing to collect the spillage and place it in a suitable container for disposal according to local regulations.[2]
Disposal Procedure
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2] Do not allow the product to enter drains.[2] Dispose of the container and its contents in accordance with local, regional, national, and international regulations.[2]
Logical Workflow for Flammable this compound Disposal
Caption: Workflow for the safe disposal of flammable this compound.
Corrosive this compound (e.g., Bracton DP1 Beer Line Cleaner)
This formulation of this compound is classified as hazardous and can cause severe skin burns and eye damage.[3] It is harmful if swallowed.[3] The primary hazardous component is Potassium Hydroxide.[3]
Quantitative Data Summary
| Hazard Class | GHS Classification | Key Hazards | Protective Measures |
| Skin Corrosion | Skin Corr. 1A | H314: Causes severe skin burns and eye damage[3] | Wear protective gloves, clothing, and eye/face protection[3] |
| Acute Toxicity (Oral) | Acute Tox. 4 | H302: Harmful if swallowed[3] | Do not eat, drink or smoke when using this product[3] |
Experimental Protocol for Spillage
For small spills, the material can be mopped up and diluted with plenty of water.[3] For larger spills, collect the material and place it into a suitable container for disposal.[3] It is important to avoid contact with skin and eyes and to ensure the area is well-ventilated.[3]
Disposal Procedure
Dispose of the contents and container in accordance with local, regional, and national regulations.[3] Store the waste in a locked-up, cool, dry, and well-ventilated area away from incompatible materials such as acids and certain metals.[3]
Logical Workflow for Corrosive this compound Disposal
Caption: Workflow for the safe disposal of corrosive this compound.
Non-Hazardous this compound (e.g., Diagnostic BioSystems DP1 and DP2)
This type of this compound, often a dewaxing solution, is not classified as a hazardous substance or mixture.[2][4] However, good laboratory practices should still be followed.
Quantitative Data Summary
| Hazard Class | GHS Classification | Key Hazards | First Aid Measures |
| Not Classified | Not a hazardous substance or mixture[2][4] | None specified | In case of contact, rinse with plenty of water[4] |
Experimental Protocol for Spillage
Although not classified as hazardous, spills should still be contained and collected with a vacuum cleaner or by wet-brushing and placed in a container for disposal according to local regulations.[2] Ensure adequate ventilation.[2]
Disposal Procedure
Even for non-hazardous waste, it is recommended to offer surplus solutions to a licensed disposal company.[2][4] Dispose of the packaging as you would the unused product.[2] Do not let the product enter drains.[2] Always dispose of contents and containers in accordance with local, regional, national, and international regulations.[2]
Logical Workflow for Non-Hazardous this compound Disposal
Caption: Workflow for the disposal of non-hazardous this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DP-1 Peptide
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the synthetic antioxidant peptide DP-1 (DEHGTAVMLK), a molecule of interest for its radioprotective and therapeutic potential. Adherence to these protocols is critical for protecting personnel, maintaining experimental integrity, and ensuring regulatory compliance.
Personal Protective Equipment (PPE) for Handling this compound
While the toxicological properties of many synthetic peptides, including this compound, have not been exhaustively investigated, a cautious approach is warranted. The primary risks associated with handling lyophilized peptide powders are inhalation and dermal or eye contact, which can cause irritation.[1] When handling this compound in its lyophilized form or in solution, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Powder-free | Prevents skin contact and contamination of the peptide. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from airborne powder and splashes of peptide solutions. |
| Body Protection | Laboratory Coat | Fully buttoned | Protects skin and clothing from spills. |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH-approved | Recommended when handling larger quantities of lyophilized powder or when there is a risk of aerosolization. |
Operational Plan: From Receipt to Experimentation
Proper handling of this compound from the moment it arrives in the laboratory is crucial for both safety and preserving the peptide's integrity.
Receiving and Storage
Lyophilized this compound is stable at room temperature for short periods but should be stored at -20°C or colder for long-term stability, protected from bright light.[2][3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation and moisture uptake, which can degrade the peptide.[2][3]
Reconstitution
When preparing a stock solution, it is advisable to first test the solubility of a small portion of the peptide.[2][3] For this compound, sterile distilled water or a dilute (0.1%) acetic acid solution can be used to create a concentrated stock solution.[2] Avoid using assay buffers for initial reconstitution, as non-volatile salts can make peptide recovery difficult if it fails to dissolve.[2][3]
Experimental Protocol: ABTS Radical Scavenging Assay
This protocol details a common method for evaluating the antioxidant capacity of the this compound peptide.
Materials
-
This compound peptide
-
Manganese (II) chloride (MnCl₂)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of ABTS Radical Solution:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS radical cation (ABTS•+).
-
Before use, dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound peptide in PBS.
-
Create a series of dilutions of the this compound stock solution to test a range of concentrations.
-
For experiments including the cofactor, prepare parallel samples containing 1 mM MnCl₂.
-
-
Assay:
-
Add 10 µL of each this compound dilution (with and without MnCl₂) to the wells of a 96-well plate.
-
Include a negative control containing only PBS.
-
Add 150 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity for each this compound concentration using the following formula:
-
Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Workflow for assessing the antioxidant activity of this compound peptide using the ABTS assay.
Disposal Plan: Managing Peptide and Associated Waste
Proper disposal of peptide waste is essential to prevent environmental contamination and ensure a safe laboratory environment. Waste should be segregated based on its chemical and biological nature.
| Waste Type | Description | Disposal Procedure |
| Solid Peptide Waste | Unused, expired, or contaminated lyophilized this compound. | Dispose of as chemical waste in a designated, labeled container. Follow your institution's guidelines for chemical waste disposal. |
| Liquid Peptide Waste | Unused peptide solutions, and contaminated buffers. | Collect in a clearly labeled, sealed waste container. The disposal route will depend on the solvent used. Aqueous solutions may be neutralized and disposed of down the drain if local regulations permit. Solutions containing organic solvents must be disposed of as hazardous chemical waste. |
| Contaminated Labware | Pipette tips, microcentrifuge tubes, and other disposable items that have come into contact with this compound. | Dispose of in a biohazard waste container if used in cell-based assays, or in a designated chemical waste container for other uses. |
| Sharps | Needles and syringes used for handling peptide solutions. | Dispose of immediately in a designated sharps container. |
The logical flow for waste disposal is outlined in the diagram below.
Caption: Decision tree for the proper segregation and disposal of this compound peptide waste.
By integrating these safety and handling protocols into your daily laboratory practices, you can build a culture of safety and ensure the reliable and effective use of this compound in your research endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
